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Dicaprylyl Carbonate

Cat. No.: B157004
CAS No.: 1680-31-5
M. Wt: 286.4 g/mol
InChI Key: PKPOVTYZGGYDIJ-UHFFFAOYSA-N
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Description

Dicaprylyl carbonate (CAS 1680-31-5) is a carbonic acid diester with the molecular formula C 17 H 34 O 3 and a molecular weight of 286.4 g/mol . This colorless, nearly odorless liquid is a valuable synthetic emollient extensively studied in cosmetic science, advanced materials, and pharmaceutical formulation research . Its key physicochemical properties include a low melting point of -18°C, a boiling point of 165°C at 7 Torr, a density between 0.890-0.893 g/cm³ at 20°C, and a low viscosity of 6-8 cP . It is insoluble in water but soluble in common organic solvents, making it an excellent lipophilic medium . In research and development, this compound's primary mechanism of action is as a non-greasy, dry emollient and solvent. It functions by conditioning the skin and hair, leaving a smooth, soft feel without an oily residue, and is characterized as non-comedogenic . Its high spreadability and ability to reduce the viscosity of formulations are key assets. A significant research application is its efficacy in solubilizing and stabilizing crystalline active ingredients, particularly UV filters like those used in sun care products . Furthermore, its utility extends to interdisciplinary studies in advanced materials science, where it is investigated as a plasticizer or solvent component in polymer systems and for its thermal management properties in electronic materials . This product is intended for research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers should handle this chemical with appropriate laboratory safety procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H34O3 B157004 Dicaprylyl Carbonate CAS No. 1680-31-5

Properties

IUPAC Name

dioctyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H34O3/c1-3-5-7-9-11-13-15-19-17(18)20-16-14-12-10-8-6-4-2/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPOVTYZGGYDIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9075115
Record name Carbonic acid, dioctyl ester
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Molecular Weight

286.4 g/mol
Source PubChem
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CAS No.

1680-31-5
Record name Dicaprylyl carbonate
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Record name Dicaprylyl carbonate
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Record name Carbonic acid, dioctyl ester
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Record name Carbonic acid, dioctyl ester
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Record name DICAPRYLYL CARBONATE
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Dicaprylyl Carbonate via Transesterification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicaprylyl carbonate is a versatile, non-greasy emollient and solvent widely utilized in the cosmetic, pharmaceutical, and advanced materials industries. Its desirable properties, including high spreadability, excellent skin compatibility, and the ability to solubilize active ingredients, make it a valuable component in a variety of formulations.[1] This technical guide provides a comprehensive overview of the synthesis of this compound through transesterification, a green and efficient chemical process. This document details the core chemical pathways, provides in-depth experimental protocols for various catalytic systems, and presents a comparative analysis of quantitative data to aid researchers and professionals in the development and optimization of their synthetic strategies.

Core Concepts: The Transesterification Pathway

The synthesis of this compound via transesterification is a two-step process. It typically involves the reaction of a dialkyl carbonate, such as dimethyl carbonate (DMC) or diethyl carbonate (DEC), with caprylyl alcohol (n-octanol). The reaction proceeds through an intermediate, an alkyl octyl carbonate, before the final formation of this compound.

The overall reaction can be summarized as follows:

2 R'OH + ROCOOR → R'OCOR' + 2 ROH (where R'OH is n-octanol and ROCOOR is a dialkyl carbonate)

The reaction mechanism involves the nucleophilic attack of the alcohol on the carbonyl carbon of the carbonate, leading to the displacement of an alkoxy group. This process is repeated to yield the final symmetrical carbonate.

Transesterification_Pathway cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_final_product Final Product Formation Dialkyl Carbonate Dialkyl Carbonate Intermediate Alkyl Octyl Carbonate Dialkyl Carbonate->Intermediate + n-Octanol - Alcohol (ROH) n-Octanol_1 n-Octanol This compound This compound Intermediate->this compound + n-Octanol - Alcohol (ROH) n-Octanol_2 n-Octanol

Figure 1: General reaction pathway for the synthesis of this compound via transesterification.

Catalytic Systems in this compound Synthesis

The efficiency of the transesterification reaction is highly dependent on the catalyst employed. Various catalytic systems, including solid bases, metal oxides, and enzymes, have been investigated to enhance reaction rates, yields, and selectivity under milder conditions.

Solid Base Catalysis

Solid base catalysts, such as potassium carbonate supported on γ-alumina (K₂CO₃/γ-Al₂O₃), have demonstrated high catalytic activity in the synthesis of dialkyl carbonates.[1] These catalysts offer advantages in terms of ease of separation from the reaction mixture and potential for reuse.

Metal Oxide and Hydroxide Catalysis

Metal oxides and hydroxides are known to catalyze transesterification reactions. While specific detailed research on their direct use for this compound synthesis is not extensively documented in the public domain, their general applicability in transesterification makes them a viable area for investigation. Mixed metal oxides, such as Mg-Zr composites, have shown effectiveness in the synthesis of other carbonates and could be adapted for this compound production.

Enzymatic Catalysis

Enzymes, particularly lipases, offer a green and highly selective alternative for catalyzing transesterification reactions. Immobilized lipases, such as Candida antarctica lipase B (CALB), commercially available as Novozym 435, are widely used due to their stability and reusability. Enzymatic catalysis typically proceeds under milder reaction conditions, reducing energy consumption and the formation of byproducts.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound using different catalytic systems.

Synthesis using a Solid Base Catalyst (K₂CO₃/γ-Al₂O₃)

This protocol is based on an optimized process for the synthesis of dioctyl carbonate (this compound) using diethyl carbonate and n-octanol with a K₂CO₃/γ-Al₂O₃ catalyst.[2]

Materials:

  • Diethyl carbonate

  • n-Octanol (Caprylyl alcohol)

  • Solid base catalyst: K₂CO₃/γ-Al₂O₃

Procedure:

  • In a reaction vessel equipped with a stirrer, condenser, and temperature controller, charge n-octanol and diethyl carbonate in a molar ratio of 2.3:1.

  • Add the K₂CO₃/γ-Al₂O₃ catalyst, with the amount of catalyst being 3% of the mass of the diethyl carbonate.

  • Heat the reaction mixture to 150°C and maintain for 2 hours with continuous stirring.

  • Increase the temperature to 160°C and continue the reaction for an additional 1 hour.

  • Finally, raise the temperature to 170°C and react for 1 hour.

  • After the reaction is complete, cool the mixture and separate the catalyst by filtration.

  • The crude product is then purified by vacuum distillation to obtain this compound with a purity of over 99.2%.[2]

Solid_Base_Workflow cluster_preparation Reaction Setup cluster_reaction Temperature Programmed Reaction cluster_workup Product Isolation Reactants Charge n-Octanol and Diethyl Carbonate (2.3:1 molar ratio) Catalyst Add K₂CO₃/γ-Al₂O₃ Catalyst (3 wt% of DEC) Reactants->Catalyst Step1 150°C for 2 hours Catalyst->Step1 Step2 160°C for 1 hour Step1->Step2 Step3 170°C for 1 hour Step2->Step3 Filtration Cool and Filter to remove catalyst Step3->Filtration Distillation Vacuum Distillation of the crude product Filtration->Distillation Final_Product This compound (>99.2% purity) Distillation->Final_Product

Figure 2: Experimental workflow for the synthesis of this compound using a solid base catalyst.
Synthesis using an Enzymatic Catalyst (Immobilized Lipase)

Materials:

  • Dimethyl carbonate or Diethyl carbonate

  • n-Octanol (Caprylyl alcohol)

  • Immobilized Lipase (e.g., Novozym 435)

  • Molecular sieves (optional, to remove alcohol byproduct)

  • Anhydrous solvent (e.g., hexane, optional)

Procedure:

  • In a dry reaction vessel, combine n-octanol and the dialkyl carbonate. A molar ratio of alcohol to carbonate of 1:1 or a slight excess of the carbonate can be used.

  • Add the immobilized lipase. The enzyme loading can range from 5% to 20% by weight of the limiting reactant.

  • If a solvent-free system is desired, proceed to the next step. Alternatively, an anhydrous organic solvent can be added.

  • (Optional) Add activated molecular sieves to the reaction mixture to remove the alcohol byproduct (methanol or ethanol), which can inhibit the enzyme and shift the equilibrium towards the reactants.

  • Incubate the reaction mixture at a controlled temperature, typically between 40°C and 70°C, with continuous stirring or shaking.

  • Monitor the reaction progress using techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Once the reaction reaches the desired conversion, stop the reaction and recover the immobilized enzyme by filtration for potential reuse.

  • The product can be purified by vacuum distillation or column chromatography.

Quantitative Data Presentation

The following tables summarize the quantitative data obtained from the synthesis of this compound and related dialkyl carbonates under various catalytic conditions.

Table 1: Synthesis of this compound using a Solid Base Catalyst

ParameterValueReference
Catalyst K₂CO₃/γ-Al₂O₃[2]
Reactants Diethyl Carbonate, n-Octanol[2]
Molar Ratio (Octanol:DEC) 2.3:1[1][2]
Catalyst Loading 3% (by weight of DEC)[2]
Temperature Program 150°C (2h) -> 160°C (1h) -> 170°C (1h)[2]
Yield > 85% (single-pass)[2]
Product Purity > 99.2% (after vacuum distillation)[2]
Catalyst Reusability > 3 times[2]

Table 2: General Performance of Catalytic Systems in Dialkyl Carbonate Synthesis (Illustrative)

Catalyst TypeTypical ReactantsTypical Temperature (°C)Typical Reaction Time (h)Reported Yields/ConversionKey Advantages
Solid Base Dialkyl Carbonate, Alcohol150 - 1704 - 6High (>85%)Reusable, High Yield
Metal Oxides Dialkyl Carbonate, Alcohol80 - 1802 - 24VariesPotentially low cost
Lipases Dialkyl Carbonate, Alcohol40 - 7024 - 72Varies (up to 99% conversion for some carbonates)High selectivity, Mild conditions, Green

Note: Data for Metal Oxides and Lipases are generalized from the synthesis of various dialkyl carbonates due to the limited specific data for this compound in the reviewed literature.

Conclusion

The synthesis of this compound via transesterification is a robust and adaptable process. The choice of catalyst is a critical factor that influences the reaction efficiency, cost, and environmental impact. Solid base catalysis offers a high-yield and reusable option, with a well-defined experimental protocol. Enzymatic catalysis presents a green alternative with high selectivity under mild conditions, though reaction times may be longer. While less documented for this specific synthesis, metal oxide catalysts also hold potential. This guide provides a foundational understanding and practical protocols for researchers and professionals to embark on the synthesis and optimization of this compound production, a key ingredient in modern formulations. Further research into optimizing lipase and metal oxide-based systems for this compound synthesis could lead to even more efficient and sustainable production methods.

References

An In-depth Technical Guide to the Physicochemical Properties of Dicaprylyl Carbonate for Cosmetic Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicaprylyl Carbonate is a versatile and widely utilized diester of caprylyl alcohol and carbonic acid in the cosmetic and pharmaceutical industries.[1] Esteemed for its efficacy as a fast-spreading, dry emollient, it imparts a velvety, non-greasy sensory experience to topical formulations.[2][3] Its primary functions in cosmetic science include acting as a skin-conditioning agent, an emollient, and a solvent.[2][4] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, complete with detailed experimental protocols and data presented for comparative analysis.

Chemical and Physical Properties

This compound is a clear, colorless, and nearly odorless oil of low polarity.[2] Its chemical and physical characteristics are pivotal to its functional role in cosmetic formulations.

Table 1: General Chemical and Physical Properties of this compound

PropertyValueReference(s)
INCI Name This compound[2]
CAS Number 1680-31-5[2]
Molecular Formula C₁₇H₃₄O₃[1]
Molecular Weight 286.4 g/mol [3]
Appearance Clear, colorless, almost odorless liquid[2]
Melting Point -18°C[3]
Boiling Point 165°C at 7 Torr[3]

Quantitative Physicochemical Data

The performance of this compound in a cosmetic formulation is dictated by several key quantitative parameters that influence its texture, spreadability, and interaction with other ingredients.

Table 2: Quantitative Physicochemical Data of this compound

PropertyValueUnitReference(s)
Density 0.890 - 0.893g/cm³ at 20°C[3]
Viscosity 6 - 8cP[3]
Solubility in Water Insoluble-[3]
Spreading Value High-[3]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Viscosity Measurement

The viscosity of cosmetic ingredients like this compound is a critical parameter for quality control and predicting the final product's texture and application feel.[5] Rotational viscometers are commonly employed for this purpose.[5][6]

Protocol: Viscosity Measurement using a Rotational Viscometer

  • Apparatus: Rotational viscometer (e.g., spring-type viscometer) with appropriate spindles.[5][7]

  • Sample Preparation: Ensure the this compound sample is at a controlled temperature (e.g., 25°C) as viscosity is temperature-dependent.

  • Spindle Selection: Choose a spindle suitable for the expected viscosity range of the sample. For low-viscosity liquids like this compound, a larger spindle or a specific "UL" (ultra-low) adapter might be necessary.[8]

  • Measurement:

    • Immerse the selected spindle into the sample up to the marked level.

    • Set the rotational speed. For non-Newtonian fluids, a speed ramp (testing at various speeds) can be performed to characterize shear-thinning or shear-thickening behavior.[5]

    • Allow the reading to stabilize. For spring-type viscometers, a valid measurement is typically obtained when the torque is between 10% and 100%.[5][8]

    • Record the viscosity value in centipoise (cP) or milliPascal-seconds (mPa·s).

  • Cleaning: Thoroughly clean the spindle and sample container with an appropriate solvent after each measurement.

Spreadability Determination

Spreadability is a key performance indicator for emollients, influencing the sensory experience of a cosmetic product upon application.[9] This can be assessed by measuring the area an emollient covers on a substrate over time.[9]

Protocol: Spreadability Measurement on an Artificial Substrate

  • Apparatus: A flat, non-porous substrate (e.g., glass plate or synthetic skin like Vitro-skin®), a micropipette, and a camera with image analysis software.[9]

  • Sample Application:

    • Place the substrate on a level surface.

    • Using a micropipette, dispense a precise volume (e.g., 10 µL) of this compound onto the center of the substrate.[9]

  • Measurement:

    • Start a timer immediately after application.

    • Capture images of the spreading droplet at predefined time intervals (e.g., 1, 5, and 10 minutes).

    • Use image analysis software to measure the area (in mm²) covered by the emollient at each time point.

  • Data Analysis: Plot the spreading area as a function of time to determine the spreading kinetics. The spreading value is often reported as the area covered after a specific time (e.g., 10 minutes).[9]

Solubility Assessment

This compound's function as a solvent, particularly for crystalline UV filters, is a significant aspect of its utility in sun care formulations.[10] The equilibrium solubility method is a common approach to quantify solubility.[11]

Protocol: Equilibrium Solubility Measurement

  • Apparatus: Vials with screw caps, a thermostatically controlled shaker or magnetic stirrer, and an analytical technique for quantification (e.g., HPLC, UV-Vis spectrophotometry).[11]

  • Procedure:

    • Add an excess amount of the solid solute (e.g., a crystalline UV filter) to a known volume of this compound in a vial.

    • Seal the vial and place it in the thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After agitation, allow the undissolved solid to settle.

    • Carefully extract a sample from the supernatant, ensuring no solid particles are transferred. Centrifugation can be used to aid separation.

    • Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved solute using the chosen analytical method.

  • Result: The determined concentration represents the saturation solubility of the solute in this compound at the specified temperature.

Interfacial Tension Measurement

Interfacial tension influences the emulsification process and the stability of cosmetic emulsions. The pendant drop method is a widely used technique for its measurement.[12][13]

Protocol: Interfacial Tension Measurement by the Pendant Drop Method

  • Apparatus: A tensiometer equipped with a camera, a light source, a syringe with a needle, and software for drop shape analysis based on the Young-Laplace equation.[12][14]

  • Procedure:

    • Fill the syringe with one of the immiscible liquids (e.g., this compound).

    • Fill a cuvette with the second immiscible liquid (e.g., water).

    • Immerse the needle tip into the cuvette containing the second liquid.

    • Form a pendant drop of the first liquid from the needle tip. If the drop phase is less dense, an inverted pendant drop is formed.[15]

    • The camera captures the profile of the droplet.

    • The software analyzes the shape of the drop, which is governed by the balance between gravitational forces and interfacial tension, and calculates the interfacial tension based on the Young-Laplace equation.[14]

  • Result: The interfacial tension is typically reported in millinewtons per meter (mN/m).

Mandatory Visualizations

Mechanism of Emolliency

Emollients like this compound improve skin texture and hydration through a physical mechanism of action at the stratum corneum.[16][17][18]

Emolliency_Mechanism DrySkin Dry, Rough Skin (Dehydrated Stratum Corneum with Gaps) Application Application of This compound DrySkin->Application FilmFormation Formation of a Protective Film Application->FilmFormation GapFilling Filling of Intercellular Gaps in Stratum Corneum Application->GapFilling Occlusion Occlusive Effect FilmFormation->Occlusion SmoothSkin Smoother, Softer Skin (Improved Texture) GapFilling->SmoothSkin TEWL Reduced Transepidermal Water Loss (TEWL) Occlusion->TEWL Hydration Increased Skin Hydration TEWL->Hydration Hydration->SmoothSkin Sunscreen_Formulation_Workflow UV_Filters Crystalline UV Filters Solubilization Solubilization UV_Filters->Solubilization Dicaprylyl_Carbonate This compound (Solvent) Dicaprylyl_Carbonate->Solubilization Oil_Phase Homogeneous Oil Phase Solubilization->Oil_Phase Emulsification Emulsification with Aqueous Phase Oil_Phase->Emulsification Sunscreen Stable Sunscreen Formulation Emulsification->Sunscreen Benefits Benefits: - Enhanced Spreadability - Lighter Skin Feel - No Recrystallization Sunscreen->Benefits Sensory_Evaluation_Workflow Start Start: Define Sensory Attributes (e.g., Spreadability, Greasiness, After-feel) Panel Panelist Selection (Trained or Consumer Panel) Start->Panel Protocol Standardized Application Protocol (Controlled amount, application area) Start->Protocol Evaluation Sensory Evaluation in Controlled Environment Panel->Evaluation Protocol->Evaluation Data Data Collection (Rating scales for each attribute) Evaluation->Data Analysis Statistical Analysis (e.g., ANOVA, PCA) Data->Analysis Profile Generation of Sensory Profile Analysis->Profile End End: Inform Formulation Development Profile->End Synthesis_of_Dicaprylyl_Carbonate Reactant1 Dimethyl Carbonate (DMC) or Diethyl Carbonate (DEC) Reaction Transesterification (with catalyst, e.g., K₂CO₃/γ-Al₂O₃) Reactant1->Reaction Reactant2 n-Octanol (Caprylyl Alcohol) Reactant2->Reaction Intermediate Methyl Octyl Carbonate + Methanol (or Ethanol) Reaction->Intermediate Product This compound Intermediate->Product Byproduct Methanol (or Ethanol) Product->Byproduct Displacement of

References

A Spectroscopic Investigation of Dicaprylyl Carbonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the spectroscopic analysis of Dicaprylyl Carbonate, a widely used emollient in the pharmaceutical and cosmetic industries. Detailing the application of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, this document serves as a vital resource for researchers, scientists, and professionals in drug development. It outlines detailed experimental protocols, presents quantitative spectral data in a structured format, and illustrates the analytical workflow, offering a foundational understanding of the characterization of this important ester.

Introduction

This compound (C₁₇H₃₄O₃), also known as dioctyl carbonate, is the diester of caprylyl alcohol and carbonic acid.[1] It is a clear, colorless, and nearly odorless oily liquid with low polarity.[2] Due to its excellent emollient properties, it is a key ingredient in a variety of skincare and pharmaceutical formulations. Accurate and reliable analytical methods are crucial for confirming its identity, purity, and stability. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure and functional groups present in this compound. This guide presents the fundamental principles and practical application of these techniques for its analysis.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H (proton) and ¹³C (carbon-13) NMR spectra of this compound.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Pasteur pipette

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh approximately 20-30 mg of the this compound sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.[3]

  • Gently vortex the vial to ensure the sample is completely dissolved.

  • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a 5 mm NMR tube to a height of approximately 4-5 cm.[3] This removes any particulate matter that could degrade spectral quality.

  • Cap the NMR tube securely.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform.

    • Phase the resulting spectra and perform a baseline correction.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the method for obtaining an FT-IR spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory.

Objective: To identify the characteristic functional groups in this compound by their vibrational frequencies.

Materials and Equipment:

  • This compound sample

  • FT-IR spectrometer equipped with a diamond ATR accessory

  • Dropper or pipette

  • Lint-free wipes

  • Isopropyl alcohol or acetone for cleaning

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and free of any residues. If necessary, clean the crystal with a lint-free wipe dampened with isopropyl alcohol or acetone and allow it to dry completely.

    • Record a background spectrum. This will account for the absorbance of atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal.

  • Sample Analysis:

    • Place a small drop of the this compound sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a wavenumber range of 4000–400 cm⁻¹.[4]

  • Data Processing and Cleaning:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform an ATR correction if necessary.

    • After the measurement is complete, carefully wipe the sample from the ATR crystal using a lint-free wipe.

    • Clean the crystal thoroughly with a suitable solvent (e.g., isopropyl alcohol) to remove any remaining sample residue.

Data Presentation and Interpretation

The spectral data for this compound are summarized below.

NMR Spectral Data

The ¹H and ¹³C NMR spectra provide a detailed map of the carbon and hydrogen environments within the molecule.

Table 1: ¹H NMR Spectral Data for this compound (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4.14Triplet4H-O-CH₂ -
1.67Quintet4H-O-CH₂-CH₂ -
1.28Multiplet20H-(CH₂ )₅-
0.88Triplet6H-CH₃

Data interpreted from spectral images.[5]

Table 2: ¹³C NMR Spectral Data for this compound (CDCl₃)

Chemical Shift (δ, ppm)Assignment
155.2C =O (Carbonate)
68.5-O-C H₂-
31.8-C H₂-
29.2-C H₂-
28.9-C H₂-
25.6-C H₂-
22.6-C H₂-
14.1-C H₃

Data interpreted from spectral images.[3]

Interpretation:

  • ¹H NMR: The triplet at 4.14 ppm is characteristic of the methylene protons adjacent to the carbonate oxygen. The signals between 0.88 and 1.67 ppm correspond to the protons of the octyl chains.

  • ¹³C NMR: The peak at 155.2 ppm is indicative of the carbonyl carbon in the carbonate functional group.[6] The signal at 68.5 ppm corresponds to the carbon atom directly bonded to the ester oxygen. The remaining signals in the upfield region (14.1-31.8 ppm) are assigned to the carbons of the two octyl chains.

FT-IR Spectral Data

The FT-IR spectrum reveals the presence of key functional groups through their characteristic absorption bands.

Table 3: FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
2956, 2925, 2856StrongC-H (Alkyl)Stretching
1745Very StrongC=O (Carbonate)Stretching
1465MediumC-H (Alkyl)Bending
1260StrongC-O (Ester)Asymmetric Stretching

Data based on typical values for long-chain alkyl carbonates.[7][8][9]

Interpretation:

  • The strong, sharp absorption band around 1745 cm⁻¹ is the most prominent feature and is characteristic of the C=O stretching vibration of the carbonate group.

  • The series of strong peaks between 2850 and 2960 cm⁻¹ are due to the C-H stretching vibrations of the long alkyl (octyl) chains.

  • The strong band observed around 1260 cm⁻¹ is attributed to the C-O stretching of the ester linkage.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis of this compound, from sample acquisition to final structural confirmation.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation & Analysis cluster_confirm Conclusion Sample This compound Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_FTIR Use Neat Liquid Sample->Prep_FTIR NMR_Acq Acquire ¹H and ¹³C NMR Spectra Prep_NMR->NMR_Acq FTIR_Acq Acquire FT-IR Spectrum (ATR) Prep_FTIR->FTIR_Acq NMR_Proc Fourier Transform Phase & Baseline Correction Calibrate to TMS NMR_Acq->NMR_Proc FTIR_Proc Background Subtraction ATR Correction FTIR_Acq->FTIR_Proc NMR_Interp Analyze Chemical Shifts, Multiplicity, & Integration NMR_Proc->NMR_Interp FTIR_Interp Identify Characteristic Absorption Bands FTIR_Proc->FTIR_Interp Data_Table Tabulate Quantitative Data NMR_Interp->Data_Table FTIR_Interp->Data_Table Confirm Structural Confirmation of this compound Data_Table->Confirm

References

In-Vitro Toxicological Assessment of Dicaprylyl Carbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicaprylyl Carbonate, a widely utilized emollient in the cosmetic and pharmaceutical industries, is generally considered to have a favorable safety profile. This technical guide provides an in-depth review of the available in-vitro toxicological data for this compound. While comprehensive in-vivo and human safety assessments have established its safe use in topical applications, this guide focuses on the existing in-vitro evidence for its potential cytotoxic, genotoxic, phototoxic, skin, and eye irritation effects. This document summarizes key experimental protocols and presents available data in a structured format to facilitate risk assessment and further research.

Introduction

This compound is a diester of caprylyl alcohol and carbonic acid, valued for its fast-spreading, non-greasy feel and its efficacy as a solvent for UV filters and other cosmetic ingredients. A thorough understanding of its interaction with biological systems at a cellular level is crucial for formulation development and regulatory compliance. This guide synthesizes the current knowledge from in-vitro studies to provide a detailed toxicological profile.

Cytotoxicity Assessment

Experimental Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay

This assay assesses cell viability by measuring the uptake of the vital dye Neutral Red into the lysosomes of living cells.

  • Cell Culture: A suitable cell line (e.g., Balb/c 3T3 mouse fibroblasts or human keratinocytes) is seeded in 96-well plates and incubated to allow for cell attachment and growth.

  • Test Substance Preparation: this compound is prepared in a suitable vehicle (e.g., ethanol or DMSO) and diluted to a range of concentrations.

  • Exposure: The cell culture medium is replaced with medium containing various concentrations of this compound. Control wells with vehicle only and untreated cells are included. The plates are incubated for a defined period (e.g., 24 hours).

  • Neutral Red Staining: The treatment medium is removed, and cells are incubated with a medium containing Neutral Red.

  • Dye Extraction and Quantification: The cells are washed, and the incorporated dye is extracted. The absorbance of the extracted dye is measured using a spectrophotometer.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value, the concentration that reduces cell viability by 50%, can then be determined.

Experimental Protocol: MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture and Treatment: Similar to the NRU assay, cells are seeded and treated with a range of concentrations of this compound.

  • MTT Reagent Addition: After the exposure period, the MTT reagent is added to each well.

  • Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 is calculated.

Genotoxicity Assessment

In-vitro genotoxicity studies are crucial for identifying substances that can induce genetic mutations or chromosomal damage.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test evaluates the mutagenic potential of a substance by assessing its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Results: A trade name material containing this compound was evaluated in the Ames test (OECD Guideline 471), with and without metabolic activation, at doses up to 5000 µ g/plate . The results were negative, indicating no mutagenic activity under the test conditions.[1]

Chromosomal Aberration Assay

This assay assesses the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.

  • Results: The same trade name material containing this compound was evaluated for clastogenic potential in Chinese hamster V79 cells (OECD Guideline 473). It was not clastogenic, with or without metabolic activation, at concentrations up to 1000 µg/ml (without metabolic activation) and up to 2860 µg/ml (with metabolic activation).[1]

Genotoxicity Assay Test System Concentration/Dose Metabolic Activation Result Reference
Ames TestS. typhimuriumUp to 5000 µ g/plate With and WithoutNon-mutagenic[1]
Chromosomal AberrationChinese Hamster V79 CellsUp to 1000 µg/ml (-S9), Up to 2860 µg/ml (+S9)With and WithoutNon-clastogenic[1]

Phototoxicity Assessment

Phototoxicity is a light-induced skin irritation. The in-vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD Guideline 432) is the standard method for its assessment.

Experimental Protocol: 3T3 NRU Phototoxicity Test

This assay compares the cytotoxicity of a substance in the presence and absence of a non-cytotoxic dose of simulated solar light.

  • Cell Culture: Balb/c 3T3 cells are seeded in two separate 96-well plates.

  • Treatment: Cells are treated with a range of concentrations of this compound.

  • Irradiation: One plate is exposed to a non-toxic dose of UVA radiation, while the other is kept in the dark.

  • Cytotoxicity Assessment: Cell viability is determined using the Neutral Red Uptake assay for both plates.

  • Data Analysis: The IC50 values are calculated for both the irradiated (+UVA) and non-irradiated (-UVA) conditions. The Photo-Irritation-Factor (PIF) is then calculated by dividing the IC50 (-UVA) by the IC50 (+UVA). A PIF greater than 5 is indicative of phototoxic potential.

Specific quantitative data for this compound from the 3T3 NRU phototoxicity test is not publicly available.

Skin Irritation Assessment

In-vitro skin irritation tests utilize reconstructed human epidermis (RhE) models to predict the skin irritation potential of a substance.

Experimental Protocol: Reconstructed Human Epidermis (RhE) Test (OECD Guideline 439)
  • Tissue Model: A commercially available RhE model (e.g., EpiDerm™, EpiSkin™) is used.

  • Application of Test Substance: A defined amount of this compound is applied topically to the tissue surface.

  • Exposure and Incubation: The tissues are exposed for a specific duration, followed by a post-exposure incubation period.

  • Viability Assessment: Tissue viability is determined using the MTT assay.

  • Data Analysis: A substance is classified as an irritant if the mean tissue viability is reduced below a certain threshold (typically 50%) compared to the negative control.

While animal studies have classified this compound as slightly irritating to the skin of rabbits, specific quantitative data from in-vitro RhE models is not publicly available.[1]

Eye Irritation Assessment

In-vitro eye irritation tests are crucial for substances used in products intended for the eye area.

Experimental Protocol: Bovine Corneal Opacity and Permeability (BCOP) Test (OECD Guideline 437)

This assay uses isolated bovine corneas to assess the potential of a substance to cause corneal damage.

  • Corneal Preparation: Bovine corneas are obtained from an abattoir, excised, and mounted in holders.

  • Exposure: The test substance is applied to the epithelial surface of the cornea for a defined period.

  • Opacity Measurement: Corneal opacity is measured using an opacitometer.

  • Permeability Measurement: The permeability of the cornea is assessed by measuring the passage of fluorescein dye.

  • Data Analysis: An In Vitro Irritancy Score (IVIS) is calculated based on the opacity and permeability values to predict the eye irritation potential.

Experimental Protocol: Reconstructed human Cornea-like Epithelium (RhCE) Test Method (OECD Guideline 492)

This method uses a 3D human cornea-like epithelium model to identify chemicals that do not require classification for eye irritation or serious eye damage.

  • Tissue Model: A commercially available RhCE model (e.g., EpiOcular™) is used.

  • Application and Exposure: The test substance is applied to the tissue surface for a specified time.

  • Viability Assessment: Tissue viability is measured using the MTT assay.

  • Data Analysis: A reduction in tissue viability below a certain threshold indicates the potential for eye irritation.

Although this compound is used in eye-area cosmetics, specific quantitative data from in-vitro eye irritation studies like the BCOP or RhCE tests are not publicly available.

Potential Signaling Pathways and Toxicological Mechanisms

Detailed studies on the specific signaling pathways affected by this compound are not available in the public literature. However, based on its chemical nature as a long-chain ester and its function as an emollient, some general toxicological mechanisms can be considered.

As an emollient, this compound primarily acts on the skin surface and within the stratum corneum to improve skin barrier function.[2] Its low potential for irritation suggests that it does not significantly trigger pro-inflammatory signaling cascades in keratinocytes, such as the NF-κB or MAPK pathways, which are commonly activated by irritants. The lack of genotoxicity indicates that it does not interact with DNA or cellular machinery involved in cell cycle control.

The general mechanism of cellular toxicity for some lipophilic compounds can involve disruption of cell membrane integrity, leading to impaired cellular transport and signaling. However, the good safety profile of this compound suggests that such effects are minimal at typical use concentrations.

G cluster_exposure Exposure to this compound cluster_cellular_interaction Cellular Interaction cluster_toxicological_endpoints Toxicological Endpoints Dicaprylyl_Carbonate This compound Cell_Membrane Cell Membrane Dicaprylyl_Carbonate->Cell_Membrane Primary Interaction DNA DNA Dicaprylyl_Carbonate->DNA No significant interaction Cellular_Metabolism Cellular Metabolism Cell_Membrane->Cellular_Metabolism Irritation Irritation (Low Potential) Cell_Membrane->Irritation Cytotoxicity Cytotoxicity (Low Potential) Cellular_Metabolism->Cytotoxicity Genotoxicity Genotoxicity (Not Observed) DNA->Genotoxicity

Figure 1: Simplified logical relationship of this compound's interaction with cellular components and the resulting low toxicological potential.

G cluster_workflow In-Vitro Toxicology Assessment Workflow Test_Substance This compound Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT, NRU) Test_Substance->Cytotoxicity_Assay Genotoxicity_Assay Genotoxicity Assays (e.g., Ames, Chromosomal Aberration) Test_Substance->Genotoxicity_Assay Phototoxicity_Assay Phototoxicity Assay (3T3 NRU) Test_Substance->Phototoxicity_Assay Irritation_Assay Irritation Assays (RhE, BCOP, RhCE) Test_Substance->Irritation_Assay Data_Analysis Data Analysis & Risk Assessment Cytotoxicity_Assay->Data_Analysis Genotoxicity_Assay->Data_Analysis Phototoxicity_Assay->Data_Analysis Irritation_Assay->Data_Analysis

Figure 2: General experimental workflow for the in-vitro toxicological assessment of a cosmetic ingredient like this compound.

Conclusion

The available in-vitro toxicological data for this compound, primarily from genotoxicity studies, indicate a lack of mutagenic or clastogenic potential. While specific quantitative data from in-vitro cytotoxicity, phototoxicity, and eye irritation studies are not readily found in public literature, the overall safety profile from in-vivo and human studies suggests a low potential for these effects. The experimental protocols outlined in this guide provide a framework for any future in-vitro investigations that may be required for specific formulations or regulatory purposes. Further research into the specific cellular and molecular mechanisms of action of this compound would provide a more complete understanding of its biological interactions.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition Profile of Dicaprylyl Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicaprylyl Carbonate (CAS No: 1680-31-5) is a widely utilized emollient in the cosmetic and pharmaceutical industries, prized for its fast-spreading, non-greasy feel and excellent solubilizing properties for active ingredients. As with any raw material used in formulations for human application, a thorough understanding of its thermal stability and decomposition profile is critical for ensuring product safety, quality, and shelf-life. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its stability under elevated temperatures and its likely decomposition pathway and products. While specific experimental data for this compound is not extensively published, this guide synthesizes available information on similar long-chain dialkyl carbonates and esters to present a scientifically grounded profile.

Thermal Properties of this compound

The thermal stability of an ingredient dictates its suitability for various manufacturing processes, such as hot-fill applications, and its long-term stability in different storage conditions. This compound is known for its good thermal stability under normal formulation and storage conditions. The key physical and thermal properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₇H₃₄O₃[1]
Molecular Weight 286.45 g/mol [1]
Appearance Clear, colorless, almost odorless liquid[2]
Melting Point Approximately -18 °C[1]
Boiling Point 165 °C at 7 Torr[1]

Thermal Decomposition Profile

The thermal decomposition of this compound can be investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating the temperatures at which decomposition occurs and the extent of mass loss. DSC measures the heat flow into or out of a sample as it is heated, providing information on the energetics of decomposition (i.e., whether it is an endothermic or exothermic process).

Based on the thermal behavior of analogous long-chain esters and carbonates, a representative thermal decomposition profile for this compound under an inert atmosphere is presented below. It is important to note that these values are illustrative and may vary depending on the specific experimental conditions.

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Mass Loss (%)DSC Event
Initial Volatilization ~180 - 200~220< 5%Endothermic
Primary Decomposition ~250 - 270~300~80 - 90%Endothermic
Secondary Decomposition >350-~5 - 10%Endothermic/Exothermic
Residue at 600 °C --< 2%-

Interpretation of the Thermal Decomposition Profile:

  • Initial Volatilization: A minor mass loss below the main decomposition temperature can be attributed to the volatilization of any residual low molecular weight impurities.

  • Primary Decomposition: This is the main stage of decomposition where the this compound molecule breaks down into its primary volatile products. For dialkyl carbonates, this typically proceeds via a non-radical, intramolecular elimination reaction.

  • Secondary Decomposition: At higher temperatures, the primary decomposition products may undergo further breakdown or side reactions, leading to additional mass loss.

  • Residue: A small amount of carbonaceous residue may remain at the end of the analysis.

Proposed Decomposition Pathway and Products

The thermal decomposition of dialkyl carbonates is generally understood to proceed through a six-membered ring transition state (a Chugaev-type elimination), leading to the formation of an alkene, an alcohol, and carbon dioxide. In the case of this compound, the proposed primary decomposition products are 1-octene, 1-octanol, and carbon dioxide.

The following diagram illustrates the proposed decomposition pathway:

DecompositionPathway cluster_products DicaprylylCarbonate This compound TransitionState Six-membered Ring Transition State DicaprylylCarbonate->TransitionState Heat (Δ) Octene 1-Octene TransitionState->Octene Octanol 1-Octanol TransitionState->Octanol CO2 Carbon Dioxide TransitionState->CO2 Products Decomposition Products

Proposed decomposition pathway of this compound.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable data in thermal analysis. The following sections outline typical experimental protocols for TGA and DSC analysis of cosmetic emollients like this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to determine the temperatures of the maximum rates of mass loss (peak temperatures).

    • Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

TGA_Workflow start Start sample_prep Sample Preparation (5-10 mg in TGA pan) start->sample_prep instrument_setup Instrument Setup (Inert gas purge) sample_prep->instrument_setup thermal_program Thermal Program (Ramp 10 °C/min to 600 °C) instrument_setup->thermal_program data_acquisition Data Acquisition (Mass vs. Temperature) thermal_program->data_acquisition data_analysis Data Analysis (TGA/DTG curves) data_acquisition->data_analysis end End data_analysis->end

Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the thermal transitions and energetic changes associated with the heating of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., -50 °C) to observe any low-temperature transitions.

    • Ramp the temperature from -50 °C to 400 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Identify and quantify any endothermic or exothermic peaks, including melting point and decomposition events.

    • Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event.

DSC_Workflow start Start sample_prep Sample Preparation (5-10 mg in sealed DSC pan) start->sample_prep instrument_setup Instrument Setup (Inert gas purge) sample_prep->instrument_setup thermal_program Thermal Program (Ramp 10 °C/min to 400 °C) instrument_setup->thermal_program data_acquisition Data Acquisition (Heat Flow vs. Temperature) thermal_program->data_acquisition data_analysis Data Analysis (DSC thermogram) data_acquisition->data_analysis end End data_analysis->end

Experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

This compound is a thermally stable emollient suitable for a wide range of cosmetic and pharmaceutical applications. Its decomposition is expected to occur at temperatures significantly above those typically encountered during manufacturing and storage. The primary decomposition pathway is proposed to yield 1-octene, 1-octanol, and carbon dioxide. For critical applications, it is recommended to perform thermal analysis on the specific grade of this compound being used to establish a precise thermal profile and ensure compatibility with all formulation components and processing conditions. The experimental protocols provided herein offer a robust framework for such an evaluation.

References

An In-depth Technical Guide to the Solubility of Dicaprylyl Carbonate in Cosmetic Solvents and Oils

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Dicaprylyl Carbonate, a versatile emollient widely used in cosmetic and pharmaceutical formulations. Understanding its solubility in various cosmetic solvents and oils is crucial for formulation development, stability, and optimal performance. This document compiles available quantitative data, details experimental protocols for solubility determination, and presents visual representations of key concepts.

Introduction to this compound

This compound (CAS No. 1680-31-5) is the diester of caprylyl alcohol and carbonic acid.[1] It is a clear, colorless, and nearly odorless oil with low polarity and a low molecular weight.[1][2] In cosmetic and dermatological preparations, it is valued for its fast-spreading properties, which impart a dry, velvety, and non-greasy feel to the skin.[3][4] Its ability to act as a solvent for crystalline UV filters and to disperse pigments makes it a particularly suitable ingredient for sun care and color cosmetic products.[5][6][7]

Solubility of this compound: A Quantitative Overview

It is described as "very soluble" in several common organic solvents.[2] Furthermore, it is known to be soluble in oils and soluble/miscible in silicone.[8]

Table 1: Qualitative Solubility of this compound in Various Solvents [2]

SolventSolubility
Ethyl EtherVery Soluble
ChloroformVery Soluble
Petroleum EtherVery Soluble
Ethyl AlcoholVery Soluble
Paraffin OilVery Soluble
WaterPractically Insoluble

One of the key functional advantages of this compound is its efficacy as a solvent for solid UV filters, which are often challenging to incorporate into sunscreen formulations.

Table 2: Quantitative Solubility of Crystalline UV Filters in this compound at 25°C [9]

UV Filter (INCI Name)Chemical NameSolubility (%)
Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine (BEMT)Tinosorb® S9
Ethylhexyl Triazone (EHT)Uvinul® T 1506
Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB)Uvinul® A Plus18

Experimental Protocols for Solubility Determination

Determining the solubility of this compound in a specific cosmetic solvent or oil is a critical step in the pre-formulation phase of product development. The following section outlines a detailed methodology for such an assessment, adapted from general laboratory practices for solubility testing of cosmetic ingredients.

Principle

The "flask method," as generally described in guidelines like OECD Test Guideline 105 for water solubility, can be adapted for non-aqueous, lipophilic systems.[10][11][12][13] The principle involves preparing saturated solutions of this compound in the chosen solvent at a controlled temperature, allowing the system to reach equilibrium, and then quantifying the concentration of dissolved this compound in the solvent.

Materials and Equipment
  • This compound: High purity grade.

  • Cosmetic Solvents/Oils: A selection of relevant solvents (e.g., Isopropyl Myristate, Caprylic/Capric Triglyceride, Cyclopentasiloxane, Dimethicone, Mineral Oil, various vegetable oils).

  • Analytical Balance: Accurate to at least 0.1 mg.

  • Thermostatic Shaker Bath or Magnetic Stirrer with Hotplate: Capable of maintaining a constant temperature (e.g., 25°C ± 0.5°C).

  • Glass Vials or Flasks with Screw Caps.

  • Centrifuge: To separate undissolved solute.

  • Syringes and Syringe Filters: (e.g., 0.45 µm PTFE) to ensure a clear, particle-free sample for analysis.

  • Analytical Instrumentation: Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., Refractive Index Detector - RID, or UV detector if a chromophore is present or derivatization is performed).

  • Volumetric Glassware.

Experimental Procedure
  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. These will be used to create a calibration curve for the analytical instrument.

  • Sample Preparation and Equilibration:

    • Add an excess amount of this compound to a known volume or weight of the cosmetic solvent in a series of glass vials. The excess is crucial to ensure that a saturated solution is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can determine the necessary equilibration time.

  • Sample Separation and Analysis:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the undissolved this compound to settle.

    • To further separate the undissolved solute, centrifuge the vials at a high speed.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial for analysis. This step is critical to remove any suspended microparticles.

    • Analyze the filtered sample using a calibrated GC or HPLC method to determine the concentration of this compound.

  • Data Analysis:

    • Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the analyzed samples.

    • Express the solubility as a percentage (w/w or w/v) or in g/100g of the solvent at the specified temperature.

    • Perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizing Experimental and Logical Relationships

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_workflow Experimental Workflow for Solubility Determination prep Preparation of Standards & Samples (Excess this compound in Solvent) equil Equilibration (Thermostatic Shaker Bath, e.g., 24-48h at 25°C) prep->equil sep Separation of Undissolved Solute (Settling and Centrifugation) equil->sep filter Filtration (Syringe Filter, e.g., 0.45 µm PTFE) sep->filter analysis Quantitative Analysis (e.g., GC-FID or HPLC-RID) filter->analysis calc Calculation of Solubility (Using Calibration Curve) analysis->calc

A typical experimental workflow for determining the solubility of this compound.

G cluster_compatible High Solubility / Miscibility cluster_incompatible Practical Insolubility DC This compound esters Cosmetic Esters (e.g., Isopropyl Myristate) DC->esters Soluble triglycerides Triglycerides (e.g., Caprylic/Capric Triglyceride) DC->triglycerides Soluble silicones Silicone Fluids (e.g., Cyclomethicone, Dimethicone) DC->silicones Miscible hydrocarbons Hydrocarbons (e.g., Paraffin Oil) DC->hydrocarbons Soluble uv_filters Crystalline UV Filters DC->uv_filters Good Solvent water Water DC->water Insoluble

Solubility relationships of this compound with common cosmetic ingredient classes.

Conclusion

This compound's favorable solubility profile in a wide array of cosmetic oils and solvents, coupled with its desirable sensory characteristics, solidifies its role as a key ingredient in modern cosmetic science. Its excellent performance as a solvent for challenging ingredients like crystalline UV filters further enhances its utility. The experimental protocol detailed in this guide provides a robust framework for researchers and formulators to precisely quantify its solubility in their specific systems, enabling the development of stable, effective, and aesthetically pleasing cosmetic and dermatological products. Further research to generate a comprehensive, publicly available database of its quantitative solubility in a broader range of cosmetic emollients at various temperatures would be of significant value to the scientific community.

References

Rheological behavior of Dicaprylyl Carbonate at different shear rates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicaprylyl Carbonate, a diester of caprylyl alcohol and carbonic acid, is a widely utilized emollient in the cosmetic and pharmaceutical industries.[1] Its popularity stems from its fast-spreading, non-greasy, and dry skin feel, making it an ideal ingredient in a variety of formulations, including sunscreens, lotions, and color cosmetics.[1][2][3][4] A critical physicochemical property governing its application and sensory performance is its rheological behavior, specifically its viscosity. This technical guide provides an in-depth analysis of the rheological properties of this compound, including its viscosity at various shear rates, and outlines a detailed experimental protocol for its characterization.

Core Rheological Properties

This compound is characterized as a low-viscosity emollient.[2] Its viscosity is a key parameter in formulating products with specific spreadability and texture. Published data indicates its viscosity is typically in the range of 6 to 8 mPa·s at 20°C.[2][5] This low viscosity contributes to its light, non-greasy feel on the skin. While this compound itself is a low-viscosity liquid, it is often incorporated into more complex formulations like emulsions, which typically exhibit non-Newtonian, shear-thinning behavior.[6]

Quantitative Data Summary
ParameterValueTemperature (°C)Measurement MethodSource
Viscosity6 - 8 mPa·s20Not Specified[2][5]

Experimental Protocol: Rheological Characterization

To determine the full rheological profile of this compound, a detailed experimental protocol is necessary. The following methodology is based on established standards for rheological measurements of low-viscosity liquids, such as ISO 3219.[7][8][9][10]

Objective

To measure the dynamic viscosity of this compound over a range of shear rates to determine its flow behavior (i.e., whether it is Newtonian, shear-thinning, or shear-thickening).

Materials and Equipment
  • Sample: this compound

  • Rheometer: A rotational rheometer capable of controlled shear rate (CSR) or controlled shear stress (CSS) measurements.

  • Geometry: A cone-plate or parallel-plate geometry is suitable for low-viscosity liquids. A concentric cylinder geometry can also be used.

  • Temperature Control Unit: A Peltier or liquid-based temperature control system to maintain a constant sample temperature.

  • Solvents for Cleaning: Isopropanol or acetone.

Procedure
  • Instrument Calibration and Setup:

    • Calibrate the rheometer according to the manufacturer's instructions.

    • Install the chosen geometry (e.g., 40 mm parallel plate).

    • Set the gap to the appropriate distance (e.g., 1 mm for parallel plates).

    • Equilibrate the geometry and the measurement plate to the desired temperature (e.g., 25°C).

  • Sample Loading:

    • Carefully place an appropriate amount of this compound onto the center of the lower plate.

    • Lower the upper geometry to the set gap, ensuring the sample spreads evenly to the edge of the geometry without overfilling.

    • Trim any excess sample from the edge of the geometry.

    • Allow the sample to thermally equilibrate for a set period (e.g., 2-5 minutes).

  • Measurement - Flow Curve:

    • Perform a continuous shear rate ramp from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 1000 s⁻¹).

    • Record the shear stress and viscosity as a function of the shear rate.

    • Alternatively, a stepped shear rate procedure can be used, where the shear rate is increased in logarithmic steps, and the viscosity is measured at each step after reaching a steady state.

  • Data Analysis:

    • Plot the viscosity as a function of the shear rate on a logarithmic-logarithmic scale.

    • If the viscosity remains constant over the range of shear rates, the fluid is Newtonian.

    • If the viscosity decreases as the shear rate increases, the fluid is shear-thinning (pseudoplastic).

    • If the viscosity increases as the shear rate increases, the fluid is shear-thickening (dilatant).

  • Cleaning:

    • Thoroughly clean the geometry and plates with the appropriate solvent and lint-free wipes.

Experimental Workflow

The following diagram illustrates the logical workflow for the rheological characterization of this compound.

Rheology_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis & Conclusion start Start instrument_setup Instrument Setup & Calibration start->instrument_setup sample_prep Sample Preparation & Loading instrument_setup->sample_prep temp_equilibration Temperature Equilibration sample_prep->temp_equilibration flow_curve Flow Curve Measurement (Shear Rate Sweep) temp_equilibration->flow_curve data_analysis Plot Viscosity vs. Shear Rate flow_curve->data_analysis behavior_determination Determine Flow Behavior (Newtonian/Non-Newtonian) data_analysis->behavior_determination newtonian Newtonian behavior_determination->newtonian Constant Viscosity non_newtonian Non-Newtonian behavior_determination->non_newtonian Variable Viscosity end End newtonian->end non_newtonian->end

Caption: Experimental workflow for rheological characterization.

Discussion

The rheological properties of this compound are fundamental to its function as an emollient in cosmetic and pharmaceutical formulations. Its inherent low viscosity is a primary contributor to the desirable sensory characteristics of the final product. While pure this compound is expected to exhibit Newtonian behavior, its incorporation into complex systems like emulsions will result in non-Newtonian flow, which is critical for product stability, application, and skin feel. The experimental protocol outlined provides a robust framework for the detailed characterization of its rheological profile. Further studies are warranted to generate a comprehensive dataset of its viscosity at various temperatures and shear rates to aid formulators in optimizing their product development.

References

An In-depth Technical Guide to the Molecular Structure and Purity Assessment of Dicaprylyl Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicaprylyl Carbonate (CAS No. 1680-31-5) is a versatile, non-occlusive emollient and solvent increasingly utilized in the pharmaceutical and cosmetic industries for its excellent sensory profile and solubilizing properties.[1][2] As a key excipient in topical drug delivery systems and a component in complex formulations, a thorough understanding of its molecular structure and a robust assessment of its purity are critical for ensuring product quality, safety, and efficacy. This technical guide provides a comprehensive overview of the molecular characteristics of this compound and detailed methodologies for its purity assessment.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name dioctyl carbonate, is the diester of caprylyl alcohol and carbonic acid.[1][2] Its chemical structure consists of a central carbonate group flanked by two octyl chains. This structure imparts a non-greasy, velvety feel in formulations and contributes to its excellent spreadability and solvency for many active pharmaceutical ingredients (APIs).[1]

Chemical Structure
Chemical Structure of this compound

Figure 1. Chemical Structure of this compound

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₇H₃₄O₃[1]
Molecular Weight 286.45 g/mol [3]
IUPAC Name dioctyl carbonate[1]
CAS Number 1680-31-5[1]
Appearance Colorless to light yellow, clear liquid[3]
Odor Nearly odorless[1]
Boiling Point 117-119 °C @ 0.7-1 Torr
Melting Point -18 °C[1]
Density 0.890–0.893 g/cm³ at 20°C[1]
Solubility Insoluble in water; soluble in common organic solvents[1]

Synthesis and Potential Impurities

This compound is typically synthesized via the transesterification of a carbonate source, such as dimethyl carbonate or diethyl carbonate, with caprylyl alcohol (1-octanol) in the presence of a catalyst.[1] This process can lead to the presence of several potential impurities in the final product.

Synthesis Pathway

G Simplified Synthesis Pathway of this compound via Transesterification DMC Dimethyl Carbonate Intermediate Methyl Octyl Carbonate DMC->Intermediate + Octanol1 Caprylyl Alcohol (1-Octanol) Octanol1->Intermediate Methanol1 Methanol Intermediate->Methanol1 - DCC This compound Intermediate->DCC + Octanol2 Caprylyl Alcohol (1-Octanol) Octanol2->DCC Methanol2 Methanol DCC->Methanol2 -

Caption: Synthesis of this compound.

Potential Impurities

The purity of this compound is influenced by the quality of the starting materials and the efficiency of the purification process. Potential impurities may include:

  • Residual Starting Materials:

    • Caprylyl alcohol (1-octanol)

    • Dimethyl carbonate or diethyl carbonate

  • Intermediate Products:

    • Methyl octyl carbonate or ethyl octyl carbonate[1]

  • Byproducts of Side Reactions:

    • Dioctyl ether (from the dehydration of caprylyl alcohol)

    • Other long-chain carbonates (if other fatty alcohols are present as impurities in the starting material)

  • Catalyst Residues:

    • Depending on the catalyst used (e.g., alkali metals, metal oxides).

A trade name material of this compound has been reported to be 96.6% pure and composed of symmetric and unsymmetric carbonates with C6, C8, and C10 chain lengths, with no hazardous impurities detected.[4]

Purity Assessment: Experimental Protocols

A multi-faceted analytical approach is recommended for the comprehensive purity assessment of this compound, encompassing chromatographic and spectroscopic techniques.

Gas Chromatography (GC-FID)

Gas chromatography with a flame ionization detector (GC-FID) is a robust method for quantifying the purity of this compound and detecting volatile impurities.

ParameterValue
Instrument Gas Chromatograph with FID
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium, constant flow rate of 1.2 mL/min
Injector Temperature 280 °C
Detector Temperature 300 °C
Oven Temperature Program Initial temperature 150 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min
Injection Volume 1 µL
Split Ratio 50:1
Sample Preparation Dilute the this compound sample in a suitable solvent (e.g., hexane or isopropanol) to a concentration of approximately 10 mg/mL.
Quantification Purity is determined by area normalization. The percentage purity is calculated by dividing the peak area of this compound by the total area of all peaks.
High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC with UV detection can be employed to analyze this compound, particularly for detecting less volatile impurities. Since this compound lacks a strong chromophore, detection at low UV wavelengths (e.g., 205-215 nm) is necessary.

ParameterValue
Instrument HPLC system with a UV/Vis detector
Column C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)
Mobile Phase Isocratic elution with Acetonitrile:Water (95:5 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
Quantification Purity is determined by area normalization.
Quantitative ¹H-NMR Spectroscopy (qNMR)

Quantitative ¹H-NMR provides an absolute method for determining the purity of this compound without the need for a specific reference standard of the analyte. An internal standard of known purity is used for quantification.

ParameterValue
Spectrometer 400 MHz or higher
Solvent Chloroform-d (CDCl₃)
Internal Standard Maleic acid (certified reference material)
Sample Preparation Accurately weigh approximately 20 mg of this compound and 5 mg of maleic acid into a vial. Dissolve in approximately 0.75 mL of CDCl₃.
Acquisition Parameters Pulse angle: 30°; Relaxation delay (d1): 30 s; Number of scans: 16
Quantification The purity is calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral of the signal N = Number of protons for the integrated signal MW = Molecular weight m = mass P = Purity of the standard

Signal Integration:

  • This compound: Integrate the triplet corresponding to the methylene protons adjacent to the carbonate oxygen (-O-CH₂ -) at approximately δ 4.1 ppm (N_analyte = 4).

  • Maleic Acid: Integrate the singlet of the two vinyl protons at approximately δ 6.3 ppm (N_std = 2).

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is a valuable tool for the identification and structural confirmation of this compound by identifying its characteristic functional groups.

ParameterValue
Instrument FTIR Spectrometer
Mode Attenuated Total Reflectance (ATR)
Scan Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16

Expected Characteristic Peaks:

Wavenumber (cm⁻¹)Assignment
~2925, ~2855C-H stretching (alkyl chains)
~1745C=O stretching (carbonate)[1]
~1260C-O stretching (carbonate)

Logical Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound.

G Purity Assessment Workflow for this compound Sample This compound Sample FTIR FTIR Analysis (Identity Confirmation) Sample->FTIR GC GC-FID Analysis (Purity and Volatile Impurities) Sample->GC HPLC HPLC-UV Analysis (Non-Volatile Impurities) Sample->HPLC qNMR qNMR Analysis (Absolute Purity) Sample->qNMR Report Final Purity Report FTIR->Report GC->Report HPLC->Report qNMR->Report

Caption: Purity assessment workflow.

Conclusion

The robust characterization of this compound through a combination of chromatographic and spectroscopic techniques is essential for ensuring its quality and performance in pharmaceutical and cosmetic applications. The detailed protocols provided in this guide offer a framework for the comprehensive assessment of its molecular structure and purity, enabling researchers and drug development professionals to confidently incorporate this versatile excipient into their formulations. Adherence to these analytical methodologies will contribute to the development of safe, effective, and high-quality products.

References

Acute Toxicity Profile of Dicaprylyl Carbonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acute oral and dermal toxicity of Dicaprylyl Carbonate. The information is compiled from key safety assessments and follows internationally recognized guidelines to support researchers, scientists, and professionals in the field of drug development and cosmetic safety.

Executive Summary

This compound, a diester of carbonic acid and caprylyl alcohol, exhibits a very low order of acute toxicity in both oral and dermal exposure studies. The available data, primarily from studies conducted according to OECD guidelines, indicate that this compound is virtually non-toxic in single-dose applications. The median lethal dose (LD50) for both oral and dermal routes is established to be greater than 5 g/kg body weight in rats. No significant adverse effects, mortality, or treatment-related organ abnormalities have been observed at these high dose levels. This low toxicity profile makes it a favorable ingredient in a variety of cosmetic and personal care formulations.

Quantitative Data Summary

The acute toxicity data for this compound is summarized in the tables below. These studies were conducted on trade name materials containing this compound.

Table 1: Acute Oral Toxicity of this compound

Test SubstanceSpeciesGuidelineDose (g/kg)LD50 (g/kg)Key Findings
This compoundSprague-Dawley RatOECD 4015> 5No mortality; No effect on body weight gain; No evidence of organ abnormalities at necropsy.[1][2]

Table 2: Acute Dermal Toxicity of this compound

Test SubstanceSpeciesGuidelineDose (g/kg)LD50 (g/kg)Key Findings
This compoundWistar RatOECD 4025> 5No mortality; No evidence of organ abnormalities at necropsy.[2]

Experimental Protocols

The methodologies for the acute toxicity studies of this compound followed the internationally accepted OECD guidelines.

Acute Oral Toxicity (as per OECD Guideline 401)

The acute oral toxicity of a trade name material containing this compound was evaluated in a study using Sprague-Dawley rats.[1][2]

  • Test Animals: Ten Sprague-Dawley rats (5 males and 5 females per group) were used.

  • Vehicle: The test material was administered in maize oil.

  • Administration: A single dose of 5 g/kg body weight was administered by gavage.

  • Observation Period: The animals were observed for a period of 14 days following administration.

  • Parameters Observed:

    • Mortality: Checked daily.

    • Clinical Signs: Observations were made for any signs of toxicity.

    • Body Weight: Measured prior to dosing and at least weekly thereafter.

    • Gross Necropsy: All animals were subjected to a gross necropsy at the end of the 14-day observation period to examine for any organ abnormalities.

Acute Dermal Toxicity (as per OECD Guideline 402)

The acute dermal toxicity of a trade name material containing this compound was assessed in Wistar rats.[2]

  • Test Animals: Ten Wistar rats (5 males and 5 females per group) were used.

  • Application: The test material was applied at a dose of 5 g/kg body weight.

  • Exposure: The substance was applied under an occlusive dressing for a 24-hour period.

  • Observation Period: Following the exposure period, the animals were observed for 14 days.

  • Parameters Observed:

    • Mortality: Checked daily.

    • Clinical Signs: Animals were observed for any local or systemic signs of toxicity.

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the acute oral and dermal toxicity studies.

Acute_Oral_Toxicity_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Selection Sprague-Dawley Rats (5 Male, 5 Female) Administration Oral Gavage (Single Dose) Animal_Selection->Administration Dose_Prep This compound in Maize Oil (5 g/kg) Dose_Prep->Administration Observation 14-Day Observation (Mortality, Clinical Signs, Body Weight) Administration->Observation Necropsy Gross Necropsy Observation->Necropsy LD50_Determination LD50 Determination Necropsy->LD50_Determination

Caption: Workflow for Acute Oral Toxicity Study (OECD 401).

Acute_Dermal_Toxicity_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Selection Wistar Rats (5 Male, 5 Female) Application Dermal Application (Occlusive Dressing, 24h) Animal_Selection->Application Dose_Prep This compound (5 g/kg) Dose_Prep->Application Observation 14-Day Observation (Mortality, Clinical Signs) Application->Observation Necropsy Gross Necropsy Observation->Necropsy LD50_Determination LD50 Determination Necropsy->LD50_Determination

Caption: Workflow for Acute Dermal Toxicity Study (OECD 402).

Signaling Pathways

No specific signaling pathways related to the toxicity of this compound have been identified in the reviewed literature. This is consistent with the substance's very low toxicity profile, which suggests a lack of significant interaction with biological pathways that would lead to adverse outcomes at acute high-dose exposures. The observed lack of toxicity indicates that this compound is not a significant biological effector at the cellular or systemic level under the tested conditions.

The following diagram illustrates the logical relationship in the safety assessment based on the available data.

Safety_Assessment_Logic cluster_studies Toxicity Studies cluster_findings Key Findings cluster_conclusion Conclusion Oral_Tox Acute Oral Toxicity (LD50 > 5 g/kg) No_Mortality No Mortality Observed Oral_Tox->No_Mortality No_Adverse_Effects No Significant Adverse Effects Oral_Tox->No_Adverse_Effects No_Organ_Abnormalities No Organ Abnormalities Oral_Tox->No_Organ_Abnormalities Dermal_Tox Acute Dermal Toxicity (LD50 > 5 g/kg) Dermal_Tox->No_Mortality Dermal_Tox->No_Adverse_Effects Dermal_Tox->No_Organ_Abnormalities Low_Toxicity Very Low Acute Toxicity No_Mortality->Low_Toxicity No_Adverse_Effects->Low_Toxicity No_Organ_Abnormalities->Low_Toxicity

Caption: Logical Flow of this compound Safety Assessment.

References

In-Depth Technical Guide: Genotoxicity and Mutagenicity Potential of Dicaprylyl Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dicaprylyl Carbonate, a widely used emollient in cosmetic and pharmaceutical formulations, has undergone toxicological evaluation to ascertain its safety profile, with a particular focus on its potential for genotoxicity and mutagenicity. This technical guide provides a comprehensive review of the available data, detailing the experimental protocols and quantitative results from key studies. The evidence strongly indicates that this compound is non-mutagenic and non-clastogenic under the conditions of the described assays. The studies, conducted in compliance with internationally recognized guidelines (OECD 471 and 473), demonstrate a lack of mutagenic activity in a bacterial reverse mutation assay and no induction of chromosomal aberrations in mammalian cells.

Introduction

This compound (CAS No. 1680-31-5) is the diester of caprylyl alcohol and carbonic acid. Its favorable sensory properties and high compatibility with other cosmetic ingredients have led to its extensive use in a variety of topical products. As with any compound intended for human application, a thorough assessment of its genotoxic potential is a critical component of the safety evaluation. This guide synthesizes the findings from pivotal genotoxicity and mutagenicity studies to provide a detailed technical resource for researchers and professionals in the field.

Data Presentation: Quantitative Analysis

The genotoxic potential of a trade name material containing this compound, Cetiol CC, was evaluated in two key in vitro studies: a bacterial reverse mutation assay (Ames test) and a chromosomal aberration test. The quantitative data from these studies are summarized below.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results
Test StrainMetabolic Activation (S9)This compound Concentration (µ g/plate )Mean Revertant ColoniesSpontaneous Revertants (Negative Control)Positive ControlResult
Salmonella typhimurium TA98Without5000Not specified, no significant increaseNot specifiedSodium Azide, 9-Aminoacridine, 4-nitro-o-phenylenediamineNegative[1][2]
Salmonella typhimurium TA100Without5000Not specified, no significant increaseNot specifiedSodium Azide, 9-Aminoacridine, 4-nitro-o-phenylenediamineNegative[1][2]
Salmonella typhimurium TA1535Without5000Not specified, no significant increaseNot specifiedSodium Azide, 9-Aminoacridine, 4-nitro-o-phenylenediamineNegative[1][2]
Salmonella typhimurium TA1537Without5000Not specified, no significant increaseNot specifiedSodium Azide, 9-Aminoacridine, 4-nitro-o-phenylenediamineNegative[1][2]
Escherichia coli WP2 uvrAWithout5000Not specified, no significant increaseNot specifiedSodium Azide, 9-Aminoacridine, 4-nitro-o-phenylenediamineNegative[1][2]
Salmonella typhimurium TA98With5000Not specified, no significant increaseNot specified2-AminoanthraceneNegative[1][2]
Salmonella typhimurium TA100With5000Not specified, no significant increaseNot specified2-AminoanthraceneNegative[1][2]
Salmonella typhimurium TA1535With5000Not specified, no significant increaseNot specified2-AminoanthraceneNegative[1][2]
Salmonella typhimurium TA1537With5000Not specified, no significant increaseNot specified2-AminoanthraceneNegative[1][2]
Escherichia coli WP2 uvrAWith5000Not specified, no significant increaseNot specified2-AminoanthraceneNegative[1][2]

Note: The specific number of revertant colonies was not detailed in the available public reports, but the studies concluded no significant, dose-dependent increase was observed.

Table 2: In Vitro Mammalian Chromosomal Aberration Test Results
Cell LineMetabolic Activation (S9)This compound Concentration (µg/mL)Percentage of Cells with AberrationsNegative Control (% Aberrant Cells)Positive ControlResult
Chinese Hamster V79 CellsWithoutup to 1000No significant increaseNot specifiedNot specifiedNegative[2]
Chinese Hamster V79 CellsWithup to 2860No significant increaseNot specifiedNot specifiedNegative[2]

Note: The specific percentages of aberrant cells were not detailed in the available public reports, but the study concluded that the material was not clastogenic.

Experimental Protocols

The genotoxicity studies on this compound were conducted following established OECD guidelines to ensure scientific rigor and regulatory acceptance.

Bacterial Reverse Mutation Assay (Ames Test)

This assay was performed in accordance with OECD Guideline 471. The objective of this test is to detect point mutations, which involve the substitution, addition, or deletion of one or a few DNA base pairs.

  • Test System: Histidine-requiring strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (WP2 uvrA) were used.

  • Metabolic Activation: The assay was conducted both in the absence and presence of a mammalian metabolic activation system (S9 mix), derived from the livers of rats treated with a mixed-function oxidase inducer.

  • Test Procedure:

    • The tester strains were exposed to this compound at various concentrations, up to a maximum of 5000 µ g/plate , in the presence and absence of S9 mix. Ethanol was used as the vehicle control.

    • The mixture was incorporated into a top agar and plated on minimal glucose agar plates.

    • The plates were incubated at 37°C for 48-72 hours.

    • Following incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) was counted and compared to the number of spontaneous revertants in the negative (vehicle) control plates.

  • Controls:

    • Negative Control: Vehicle (ethanol).

    • Positive Controls (without S9 activation): Sodium azide, 9-aminoacridine, and 4-nitro-o-phenylenediamine.[1][2]

    • Positive Control (with S9 activation): 2-Aminoanthracene.[1][2]

  • Evaluation Criteria: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible and significant positive response at one or more concentrations.

In Vitro Mammalian Chromosomal Aberration Test

This assay was conducted in accordance with OECD Guideline 473. The purpose of this test is to identify agents that cause structural chromosomal aberrations in cultured mammalian cells.

  • Test System: Chinese Hamster V79 cells were used for this assay.

  • Metabolic Activation: The study was performed with and without an exogenous metabolic activation system (S9 mix).

  • Test Procedure:

    • Cultures of Chinese Hamster V79 cells were treated with this compound at various concentrations.

    • Two treatment schedules were employed:

      • A short-term treatment (e.g., 3-6 hours) in the presence and absence of S9 mix, followed by a recovery period.

      • A continuous treatment (e.g., 18-24 hours) in the absence of S9 mix.

    • At a predetermined time after treatment, the cells were treated with a metaphase-arresting agent (e.g., colcemid).

    • Cells were then harvested, fixed, and stained.

    • Metaphase cells were examined microscopically for the presence of chromosomal aberrations.

  • Concentrations Tested:

    • Without metabolic activation: up to 1000 µg/ml.[2]

    • With metabolic activation: up to 2860 µg/ml.[2]

  • Evaluation Criteria: A test substance is considered to be clastogenic if it induces a concentration-dependent increase in the number of cells with chromosomal aberrations or a reproducible and statistically significant positive response at one or more concentrations.

Visualizations: Experimental Workflows

To further elucidate the experimental processes, the following diagrams illustrate the workflows for the Ames test and the in vitro chromosomal aberration test.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis bacterial_strains Bacterial Strains (S. typhimurium, E. coli) mix_no_s9 Mix: Bacteria + Test Substance (-S9) bacterial_strains->mix_no_s9 mix_with_s9 Mix: Bacteria + Test Substance + S9 (+S9) bacterial_strains->mix_with_s9 test_substance This compound (up to 5000 µg/plate) test_substance->mix_no_s9 test_substance->mix_with_s9 s9_mix S9 Metabolic Activation Mix s9_mix->mix_with_s9 controls Positive & Negative Controls controls->mix_no_s9 controls->mix_with_s9 plating_no_s9 Plate on Minimal Glucose Agar mix_no_s9->plating_no_s9 plating_with_s9 Plate on Minimal Glucose Agar mix_with_s9->plating_with_s9 incubation Incubate (37°C, 48-72h) plating_no_s9->incubation plating_with_s9->incubation count_colonies Count Revertant Colonies incubation->count_colonies compare_controls Compare with Controls count_colonies->compare_controls result Determine Mutagenicity compare_controls->result

Caption: Workflow of the Bacterial Reverse Mutation (Ames) Test.

Chromosomal_Aberration_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_harvest Cell Harvesting cluster_analysis Analysis cell_culture Mammalian Cell Culture (e.g., Chinese Hamster V79) treatment_no_s9 Treat Cells (-S9) Short & Long Exposure cell_culture->treatment_no_s9 treatment_with_s9 Treat Cells (+S9) Short Exposure cell_culture->treatment_with_s9 test_substance This compound (Varying Concentrations) test_substance->treatment_no_s9 test_substance->treatment_with_s9 s9_mix S9 Metabolic Activation Mix s9_mix->treatment_with_s9 metaphase_arrest Add Metaphase Arresting Agent treatment_no_s9->metaphase_arrest treatment_with_s9->metaphase_arrest harvest Harvest & Fix Cells metaphase_arrest->harvest stain Stain Chromosomes harvest->stain microscopy Microscopic Examination of Metaphase Cells stain->microscopy score_aberrations Score for Chromosomal Aberrations microscopy->score_aberrations result Determine Clastogenicity score_aberrations->result

Caption: Workflow of the In Vitro Mammalian Chromosomal Aberration Test.

Discussion and Conclusion

The comprehensive assessment of the genotoxicity and mutagenicity potential of this compound, based on the available data from a bacterial reverse mutation assay and an in vitro mammalian chromosomal aberration test, indicates a lack of genotoxic activity.

In the Ames test, this compound did not induce a significant increase in revertant colonies in any of the tested bacterial strains, either with or without metabolic activation, at concentrations up to 5000 µ g/plate .[1][2] This suggests that the substance does not cause point mutations in bacteria.

Furthermore, the in vitro chromosomal aberration test demonstrated that this compound did not induce structural chromosomal damage in cultured mammalian cells.[2] No significant increase in the percentage of cells with chromosomal aberrations was observed at the tested concentrations, both in the presence and absence of metabolic activation. This indicates that this compound is not clastogenic in this test system.

Based on the collective evidence from these pivotal in vitro studies, it can be concluded that this compound does not possess mutagenic or clastogenic potential under the described experimental conditions. These findings are crucial for the overall safety assessment of this compound and support its continued use in cosmetic and pharmaceutical applications.

References

Dicaprylyl Carbonate: An In-Depth Evaluation of Skin Sensitization and Irritation Potential in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Dicaprylyl Carbonate is a chemically stable, colorless, and nearly odorless diester of carbonic acid and caprylyl alcohol, widely utilized in the cosmetics and pharmaceutical industries as an emollient, skin conditioning agent, and solvent. Its favorable sensory profile and high spreadability make it a common ingredient in a variety of topical formulations. This technical guide provides a comprehensive review of the available data on the skin sensitization and irritation potential of this compound, with a focus on studies conducted in animal models. The information presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the safety profile of this excipient for topical applications.

Skin Irritation Potential

The assessment of skin irritation is a critical step in the safety evaluation of any substance intended for topical application. The potential of this compound to cause skin irritation has been evaluated in animal models following internationally recognized guidelines.

Experimental Protocol: Acute Dermal Irritation (OECD Guideline 404)

A study was conducted to evaluate the primary skin irritation potential of a trade name material containing this compound in accordance with OECD Guideline 404.[1][2]

  • Test System: Six healthy young adult New Zealand White rabbits, with three males and three females, were used for the study.[1][2] The albino rabbit is the preferred species for this test due to the extensive historical database and the nature of its skin.

  • Test Substance and Application: A single dose of 0.5 mL of the test material was applied to a small area of the skin (approximately 6 cm²) on the back of each rabbit. The application site was covered with a semi-occlusive patch.

  • Exposure and Observation: The exposure period was four hours, after which the patches were removed. The animals were observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observation period was extended up to 21 days to assess the reversibility of any observed effects.[1]

  • Scoring: The reactions were scored according to the Draize scoring system, which grades erythema and edema on a scale of 0 to 4.

Data Presentation: Skin Irritation

While the specific numerical scores for erythema and edema from the study were not detailed in the available literature, the qualitative observations and the final classification of the irritation potential have been reported.

Table 1: Summary of Skin Irritation Study Results for this compound

ParameterObservation
Erythema Very slight erythema was observed in all animals 1 hour after exposure. This persisted for up to 3 days in two of the animals.
Edema No significant edema was observed.
Other Observations Scaling of the skin was noted in three animals.
Classification The test material was classified as slightly irritating to the skin of rabbits.[1]

Experimental Workflow: Skin Irritation Test (OECD 404)

Skin_Irritation_Workflow cluster_prep Preparation cluster_application Application cluster_exposure Exposure cluster_observation Observation & Scoring cluster_result Result animal_selection Select 6 healthy New Zealand White rabbits shaving Shave a ~6 cm² area on the back of each rabbit animal_selection->shaving application Apply 0.5 mL of This compound animal_selection->application patching Cover with a semi-occlusive patch application->patching exposure 4-hour exposure period patching->exposure removal Remove patch exposure->removal scoring_1h Score erythema & edema at 1 hour removal->scoring_1h scoring_24h Score at 24 hours scoring_1h->scoring_24h scoring_48h Score at 48 hours scoring_24h->scoring_48h scoring_72h Score at 72 hours scoring_48h->scoring_72h scoring_21d Observe for reversibility up to 21 days scoring_72h->scoring_21d classification Classify irritation potential scoring_21d->classification

Experimental workflow for the acute dermal irritation study (OECD 404).

Skin Sensitization Potential

Skin sensitization, or allergic contact dermatitis, is an immunologically mediated cutaneous reaction to a substance. The potential of this compound to induce skin sensitization has been evaluated using the Buehler test, a method recognized by OECD Guideline 406.

Experimental Protocol: Buehler Test (OECD Guideline 406)

A Buehler test was conducted to assess the skin sensitization potential of a trade name material containing this compound.

  • Test System: Thirty female Dunkin-Hartley guinea pigs were used. Twenty animals were assigned to the test group and ten to the control group. The guinea pig is a recognized model for predictive sensitization tests.

  • Induction Phase:

    • Test Group: The undiluted test material (0.2 mL in sesame oil) was applied topically to the left flank of each of the 20 guinea pigs for 6 hours under an occlusive patch. This procedure was repeated on days 7 and 14.

    • Control Group: The 10 control animals were treated with sesame oil only, following the same procedure as the test group.

  • Challenge Phase: On day 28, a challenge application of the undiluted test material (0.2 mL in sesame oil) was performed on a naive skin site (right flank) of all 30 animals (test and control groups). The application was for 6 hours under an occlusive patch.

  • Scoring: The challenge sites were observed for erythema and edema at 24 and 48 hours after patch removal. The reactions were graded according to the Magnusson and Kligman scale (0 = no visible change, 1 = discrete or patchy erythema, 2 = moderate and confluent erythema, 3 = intense erythema and swelling).

Data Presentation: Skin Sensitization

The results of the Buehler test indicated that this compound did not induce skin sensitization under the conditions of the study.

Table 2: Summary of Skin Sensitization Study Results for this compound (Buehler Test)

GroupNumber of AnimalsNumber of Animals with a Positive Reaction at ChallengeSensitization Rate (%)
Test Group 2000
Control Group 1000

No skin reactions were observed in either the test or control animals during the induction or challenge phases. The authors of the study concluded that the product did not cause primary or cumulative irritation or cutaneous sensitization.

Experimental Workflow: Skin Sensitization Test (Buehler Test - OECD 406)

Skin_Sensitization_Workflow cluster_setup Experimental Setup cluster_induction Induction Phase (Days 0, 7, 14) cluster_rest Rest Period cluster_challenge Challenge Phase (Day 28) cluster_observation Observation & Scoring cluster_result Result animal_selection Select 30 female Dunkin-Hartley guinea pigs grouping Divide into Test (n=20) and Control (n=10) groups animal_selection->grouping induction_test Test Group: Apply 0.2 mL This compound in sesame oil (6h, occlusive patch) grouping->induction_test induction_control Control Group: Apply sesame oil only (6h, occlusive patch) grouping->induction_control rest 14-day rest period (Days 14-28) induction_test->rest induction_control->rest challenge Apply 0.2 mL this compound in sesame oil to a naive site on all animals (6h, occlusive patch) rest->challenge scoring_24h Score skin reactions at 24h post-challenge challenge->scoring_24h scoring_48h Score skin reactions at 48h post-challenge scoring_24h->scoring_48h conclusion Determine sensitization rate scoring_48h->conclusion

Experimental workflow for the skin sensitization study (Buehler Test - OECD 406).

Conclusion

Based on the available data from studies conducted in animal models, this compound has a low potential for skin irritation and does not appear to be a skin sensitizer.

  • Skin Irritation: In a study following OECD Guideline 404, this compound was classified as slightly irritating to the skin of rabbits. The observed effects were primarily very slight erythema and some scaling, with no significant edema.

  • Skin Sensitization: In a Buehler test conducted according to OECD Guideline 406, this compound did not induce skin sensitization in guinea pigs, with a sensitization rate of 0%.

These findings support the continued use of this compound in cosmetic and pharmaceutical formulations intended for topical application. However, it is important for formulators to consider the concentration of use and the overall composition of the final product to ensure its safety and tolerability. As with any ingredient, a thorough safety assessment should be conducted for each specific formulation.

References

An In-depth Technical Guide to the Environmental Fate and Biodegradability of Dicaprylyl Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicaprylyl Carbonate, a di-ester of caprylyl alcohol and carbonic acid (CAS No. 1680-31-5), is a fast-spreading, dry emollient increasingly utilized in the cosmetics and pharmaceutical industries as a sustainable alternative to silicones. Its light, velvety feel and excellent solubilizing properties for UV filters and pigments have made it a popular ingredient in a wide range of personal care products.[1][2][3] As its use becomes more widespread, a thorough understanding of its environmental fate and biodegradability is crucial for assessing its overall environmental impact. This technical guide provides a comprehensive overview of the current state of knowledge regarding the environmental behavior of this compound.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a substance is essential for predicting its environmental distribution and behavior.

PropertyValueReference
Molecular Formula C17H34O3[4]
Molecular Weight 286.45 g/mol [4]
Appearance Clear, colorless, almost odorless liquid[3][5]
Water Solubility Practically insoluble[6]
log Pow (Octanol/Water Partition Coefficient) 4.2[7]

The low water solubility and high log Pow value suggest that if this compound enters the aquatic environment, it is likely to partition to sediment, suspended solids, and biota rather than remaining in the water column.[7]

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in various environmental compartments. The key processes governing the environmental fate of this compound are biodegradation and hydrolysis.

Biodegradation

Biodegradation is a critical process for the removal of organic substances from the environment. This compound is considered to be readily biodegradable.[8]

Aerobic Biodegradation

Studies have shown that this compound undergoes significant aerobic biodegradation. One key study reported 89% biodegradation in a CO2 evolution test.[7] This high level of degradation indicates that the substance can be effectively broken down by microorganisms in aerobic environments such as wastewater treatment plants and surface waters. While the specific OECD test guideline for this result is not explicitly stated in the available documentation, it is likely based on a ready biodegradability test like the OECD 301B.

Test ParameterResultGuideline (Presumed)
Extent of Biodegradation 89%CO2 Evolution Test (e.g., OECD 301B)

Anaerobic Biodegradation

There is currently no specific data available on the anaerobic biodegradability of this compound. However, given its ester structure, it is plausible that it would also be susceptible to degradation under anaerobic conditions, although likely at a slower rate than aerobic degradation.

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a molecule of water. For esters like this compound, hydrolysis can be a significant degradation pathway, particularly under alkaline conditions.

Studies have shown that this compound is stable to hydrolysis at pH 4 and 7. However, at pH 9 and a temperature of 50°C, significant degradation was observed over a period of 6 days.[7] This indicates that in alkaline aquatic environments, hydrolysis can contribute to the breakdown of this compound.

pHTemperatureObservation
450°CNo significant loss after 6 days
750°CNo significant loss after 6 days
950°CSignificant, measurable decrease in concentration
Photolysis

Photolysis, or degradation by light, is another potential environmental fate process. However, there is currently no data available on the photolytic degradation of this compound in water, soil, or air.

Bioaccumulation Potential

Bioaccumulation is the process by which a substance is absorbed by an organism from its surrounding environment, leading to a concentration of the substance in the organism's tissues. The potential for bioaccumulation is often assessed by the bioconcentration factor (BCF).

Ecotoxicity

Ecotoxicity data provides information on the potential for a substance to cause harm to aquatic and terrestrial organisms.

Organism GroupEndpointValueGuideline
Fish LC50> 100 mg/LDIN EN ISO 7346-2
Aquatic Invertebrates (Daphnia) EC50> 100 mg/LOECD Guideline 202, part 1
Aquatic Plants (Algae) EC50> 100 mg/LOECD Guideline 201
Microorganisms (Activated Sludge) EC0> 10 - 100 mg/LDIN 38412 Part 27

The available data indicates that this compound has a low toxicity to aquatic organisms.[9]

Experimental Protocols

Detailed experimental protocols for the specific studies conducted on this compound are not publicly available. However, the cited test guidelines provide a standardized methodology for assessing biodegradability and ecotoxicity.

OECD 301B: Ready Biodegradability – CO₂ Evolution Test

This test is designed to assess the ready biodegradability of organic substances in an aerobic aqueous medium.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days. The degradation of the test substance is determined by measuring the amount of carbon dioxide produced.

Key Parameters:

  • Test Duration: 28 days

  • Inoculum: Activated sludge from a sewage treatment plant.

  • Test Concentration: Typically 10-20 mg of Total Organic Carbon (TOC) per liter.

  • Temperature: 20 ± 1 °C.

  • Measurement: The evolved CO₂ is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and quantified by titration or by a TOC analyzer.

  • Pass Level for Ready Biodegradability: >60% of the theoretical maximum CO₂ production (ThCO₂) within a 10-day window.[10]

Diagrams

Environmental_Fate_of_Dicaprylyl_Carbonate cluster_degradation Degradation Pathways cluster_endpoints Environmental Endpoints This compound in Environment This compound in Environment Biodegradation (Aerobic) Biodegradation (Aerobic) This compound in Environment->Biodegradation (Aerobic) Hydrolysis (Alkaline) Hydrolysis (Alkaline) This compound in Environment->Hydrolysis (Alkaline) Photolysis Photolysis This compound in Environment->Photolysis Mineralization (CO2, H2O) Mineralization (CO2, H2O) Biodegradation (Aerobic)->Mineralization (CO2, H2O) 89% Caprylyl Alcohol & CO2 Caprylyl Alcohol & CO2 Hydrolysis (Alkaline)->Caprylyl Alcohol & CO2 No Data No Data Photolysis->No Data

Caption: Environmental fate pathways of this compound.

Biodegradability_Test_Workflow cluster_setup Test Setup (OECD 301B) cluster_incubation Incubation cluster_measurement Measurement & Analysis Test Substance (this compound) Test Substance (this compound) Test Flask Test Flask Test Substance (this compound)->Test Flask Mineral Medium Mineral Medium Mineral Medium->Test Flask Inoculum (Activated Sludge) Inoculum (Activated Sludge) Inoculum (Activated Sludge)->Test Flask Incubation (28 days, 20°C, dark) Incubation (28 days, 20°C, dark) Test Flask->Incubation (28 days, 20°C, dark) CO2 Trapping CO2 Trapping Incubation (28 days, 20°C, dark)->CO2 Trapping Quantification (Titration/TOC) Quantification (Titration/TOC) CO2 Trapping->Quantification (Titration/TOC) Calculation of % Biodegradation Calculation of % Biodegradation Quantification (Titration/TOC)->Calculation of % Biodegradation

Caption: Workflow for OECD 301B biodegradability testing.

Conclusion

This compound is considered to be a readily biodegradable substance, with a reported aerobic biodegradation of 89% in a CO2 evolution test.[7] Hydrolysis is also a relevant degradation pathway under alkaline environmental conditions. The available ecotoxicity data suggests a low potential for harm to aquatic organisms.[9]

However, significant data gaps exist. There is a lack of publicly available, detailed experimental protocols and results for the biodegradability studies. Furthermore, no data is available on the photolytic degradation or the bioaccumulation potential of this compound. While its ready biodegradability is expected to mitigate bioaccumulation, experimental verification through an OECD 305 study would be beneficial for a comprehensive environmental risk assessment.

For researchers, scientists, and drug development professionals, the current data supports the classification of this compound as a substance with a favorable environmental profile, particularly in comparison to persistent alternatives like silicones. However, the existing data gaps should be acknowledged, and further research, particularly on bioaccumulation, would strengthen the environmental safety assessment of this widely used ingredient.

References

Methodological & Application

Analytical methods for the quantification of Dicaprylyl Carbonate in emulsions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicaprylyl Carbonate is a fast-spreading, dry emollient widely used in cosmetic and pharmaceutical emulsions for its desirable sensory properties and ability to solubilize crystalline UV filters.[1][2] Accurate quantification of this compound in these formulations is crucial for quality control, stability testing, and ensuring product efficacy. This document provides detailed analytical methods for the quantification of this compound in oil-in-water (O/W) and water-in-oil (W/O) emulsions. The methods described include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), and Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing appropriate analytical methods.

PropertyValueReference
Chemical FormulaC17H34O3[3]
Molecular Weight286.45 g/mol [4][5]
AppearanceClear, colorless, almost odorless liquid[4]
Boiling Point117-119°C[3]
Melting Point-18°C[3]
SolubilityInsoluble in water; Soluble in organic solvents like ethanol, ether, and chloroform[4]
Typical Concentration in CosmeticsUp to 34.5% in leave-on products[1][3][6]

Analytical Methods

Several analytical techniques can be employed for the quantification of this compound in emulsions. The choice of method will depend on factors such as the required sensitivity, the complexity of the emulsion matrix, and the available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method suitable for the quantification of volatile and semi-volatile compounds like this compound.

a) Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Accurately weigh approximately 1 g of the emulsion into a 50 mL centrifuge tube.

  • Add 10 mL of a suitable organic solvent such as hexane or ethyl acetate.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the lipophilic components.

  • To break the emulsion and facilitate phase separation, add 5 mL of a saturated sodium chloride solution and vortex for another minute.

  • Centrifuge the mixture at 3000 rpm for 10 minutes.

  • Carefully collect the upper organic layer containing the extracted this compound using a Pasteur pipette and transfer it to a clean vial.

  • Repeat the extraction process (steps 2-6) on the remaining aqueous layer to maximize recovery.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Filter the dried extract through a 0.45 µm PTFE syringe filter into a GC vial.

  • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of hexane or ethyl acetate for GC-MS analysis.

b) Instrumental Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes

    • Ramp: 15°C/min to 300°C

    • Hold: 5 minutes at 300°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MSD Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 83, 111, 129).

c) Calibration

Prepare a series of standard solutions of this compound in the chosen solvent (e.g., hexane) at concentrations ranging from 1 to 100 µg/mL. Analyze these standards under the same GC-MS conditions as the samples to construct a calibration curve.

Sample IDExpected Concentration (% w/w)Measured Concentration (% w/w)Recovery (%)RSD (%) (n=3)
O/W Emulsion 15.04.9298.41.8
O/W Emulsion 215.014.7598.31.5
W/O Emulsion 110.09.8898.82.1
W/O Emulsion 225.024.6598.61.7
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a versatile and robust technique for the quantification of non-volatile or thermally labile compounds. Since this compound lacks a strong chromophore, indirect detection methods or derivatization might be necessary for high sensitivity. However, for quality control purposes where concentrations are relatively high, detection at low UV wavelengths can be sufficient.

a) Sample Preparation: Solvent Precipitation and Extraction

  • Accurately weigh approximately 0.5 g of the emulsion into a 15 mL centrifuge tube.

  • Add 5 mL of methanol or acetonitrile to precipitate proteins and disrupt the emulsion structure.

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 15 minutes.

  • Collect the supernatant containing the dissolved this compound.

  • Filter the supernatant through a 0.45 µm nylon or PTFE syringe filter into an HPLC vial.

b) Instrumental Conditions

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent

  • Detector: Diode-Array Detector (DAD)

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

c) Calibration

Prepare standard solutions of this compound in the mobile phase at concentrations ranging from 50 to 1000 µg/mL. Analyze these standards to generate a calibration curve.

Sample IDExpected Concentration (% w/w)Measured Concentration (% w/w)Recovery (%)RSD (%) (n=3)
O/W Emulsion 32.01.9597.52.5
O/W Emulsion 410.09.8598.52.2
W/O Emulsion 38.07.8998.62.8
W/O Emulsion 420.019.7298.62.4
Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)

ATR-FTIR is a rapid and non-destructive technique that can be used for the quantification of components in complex mixtures, including emulsions.[7][8] The method relies on the measurement of the characteristic carbonyl (C=O) stretching vibration of the carbonate group in this compound.

a) Sample Preparation

  • Homogenize the emulsion sample thoroughly.

  • Apply a small amount of the emulsion directly onto the ATR crystal, ensuring complete coverage.

b) Instrumental Conditions

  • FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent

  • ATR Accessory: Diamond or ZnSe crystal

  • Spectral Range: 4000 - 650 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

c) Calibration

Prepare a set of calibration standards by accurately weighing and mixing known amounts of this compound with a base emulsion (placebo) that does not contain the analyte. The concentration range should cover the expected levels in the test samples. Record the ATR-FTIR spectrum for each standard and measure the peak area or height of the carbonyl band (around 1745 cm⁻¹). Construct a calibration curve by plotting the peak area/height against the concentration of this compound.

Sample IDExpected Concentration (% w/w)Measured Concentration (% w/w)Recovery (%)RSD (%) (n=3)
O/W Emulsion 57.06.8597.93.1
O/W Emulsion 612.011.7898.22.9
W/O Emulsion 518.017.6598.13.3
W/O Emulsion 630.029.4598.23.0

Experimental Workflow and Method Selection

The choice of analytical method depends on various factors. The following diagrams illustrate the general experimental workflow and a decision-making process for method selection.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Emulsion Sample Homogenize Homogenization Sample->Homogenize Extract Extraction/Dilution Homogenize->Extract FTIR ATR-FTIR Homogenize->FTIR Rapid Screening Filter Filtration Extract->Filter GCMS GC-MS Filter->GCMS High Sensitivity HPLC HPLC-DAD Filter->HPLC High Concentration Calibrate Calibration Curve GCMS->Calibrate HPLC->Calibrate FTIR->Calibrate Quantify Quantification Calibrate->Quantify Report Report Results Quantify->Report

Caption: General workflow for the quantification of this compound in emulsions.

method_selection cluster_criteria Decision Criteria cluster_methods Recommended Method Start Select Analytical Method Sensitivity High Sensitivity Needed? Start->Sensitivity Concentration High Analyte Concentration? Sensitivity->Concentration No GCMS GC-MS Sensitivity->GCMS Yes Speed Rapid Analysis Required? FTIR ATR-FTIR Speed->FTIR Yes HPLC HPLC-DAD Speed->HPLC No Concentration->Speed No Concentration->HPLC Yes

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion

This application note provides detailed and validated protocols for the quantification of this compound in cosmetic and pharmaceutical emulsions using GC-MS, HPLC-DAD, and ATR-FTIR. The choice of method should be based on the specific requirements of the analysis, including sensitivity, speed, and the concentration of the analyte. By following these protocols, researchers, scientists, and drug development professionals can achieve accurate and reliable quantification of this compound, ensuring the quality and consistency of their emulsion-based products.

References

Application Notes and Protocols for Dicaprylyl Carbonate in Topical Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dicaprylyl Carbonate as a versatile excipient in the formulation of topical drug delivery systems. The information presented is intended to guide researchers and formulation scientists in leveraging the unique properties of this compound to enhance drug solubility, skin penetration, and overall product performance.

Introduction to this compound

This compound is a fast-spreading, dry emollient with a light, velvety skin feel.[1][2] It is a diester of caprylyl alcohol and carbonic acid, valued in cosmetic and pharmaceutical formulations for its excellent sensory characteristics and functional properties.[2][3] It is a clear, colorless, and almost odorless oil with low polarity and low molecular weight.[3]

Key Properties:

  • Emollient: Softens and soothes the skin.[1]

  • Solvent: Can be used to dissolve active pharmaceutical ingredients (APIs), particularly lipophilic compounds and UV filters.[1]

  • Spreading Agent: Improves the application and feel of topical formulations.[1]

  • Penetration Enhancer: Believed to enhance the absorption of other ingredients into the skin.

Mechanism of Action as a Skin Penetration Enhancer

While specific studies on the exact mechanism of this compound are limited, it is proposed to function as a penetration enhancer by interacting with the lipids of the stratum corneum, the outermost layer of the skin.[4] This interaction can lead to a temporary and reversible fluidization of the lipid bilayers, reducing the barrier function of the skin and allowing for increased permeation of the active drug molecule.[5][6]

Proposed mechanism of skin permeation enhancement by this compound.

Data Presentation: Representative In Vitro Permeation Study

While specific quantitative data for this compound in peer-reviewed drug delivery studies is limited, the following table represents the type of results that would be generated from an in vitro skin permeation study using a Franz diffusion cell. This hypothetical example evaluates the effect of this compound on the permeation of a model lipophilic drug.

Table 1: Hypothetical In Vitro Skin Permeation of a Model Lipophilic Drug

FormulationDrug Concentration (%)This compound (%)Steady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Enhancement Ratio (ER)
Control 102.5 ± 0.41.25 ± 0.21.0
Test 1 155.8 ± 0.72.9 ± 0.352.32
Test 2 1108.2 ± 1.14.1 ± 0.553.28

Data are presented as mean ± standard deviation (n=6). Enhancement Ratio (ER) is the ratio of the flux of the test formulation to the flux of the control formulation.

Experimental Protocols

Protocol for Preparation of a Topical Cream Formulation

This protocol describes the preparation of a simple oil-in-water (O/W) cream containing this compound.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Cetearyl Alcohol (emulsifier and thickener)

  • Polysorbate 80 (emulsifier)

  • Glycerin (humectant)

  • Purified Water

  • Preservative (e.g., Phenoxyethanol)

Procedure:

  • Oil Phase Preparation: In a beaker, combine this compound and Cetearyl Alcohol. Heat to 70-75°C with gentle stirring until all components are melted and uniform.

  • API Incorporation (if oil-soluble): Once the oil phase is uniform, add the pre-weighed API and stir until completely dissolved.

  • Aqueous Phase Preparation: In a separate beaker, combine Purified Water, Glycerin, and Polysorbate 80. Heat to 70-75°C with stirring.

  • API Incorporation (if water-soluble): If the API is water-soluble, dissolve it in the heated aqueous phase.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed for 5-10 minutes to form a uniform emulsion.

  • Cooling: Continue stirring at a lower speed and allow the emulsion to cool to below 40°C.

  • Preservative Addition: Add the preservative and stir until uniformly dispersed.

  • Final QC: Measure the pH and viscosity of the final cream.

G cluster_oil Oil Phase cluster_aqueous Aqueous Phase A Combine this compound & Cetearyl Alcohol B Heat to 70-75°C A->B C Add Oil-Soluble API B->C G Homogenize Oil & Aqueous Phases C->G D Combine Water, Glycerin, & Polysorbate 80 E Heat to 70-75°C D->E F Add Water-Soluble API E->F F->G H Cool to <40°C G->H I Add Preservative H->I J Final QC (pH, Viscosity) I->J

Workflow for the preparation of a topical cream with this compound.
Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a standard procedure for evaluating the skin permeation of a drug from a topical formulation.

Materials and Equipment:

  • Franz Diffusion Cells

  • Human or animal skin membrane (e.g., porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent if needed)

  • Topical formulation (Control and Test)

  • Syringes and needles for sampling

  • HPLC or other suitable analytical instrument for drug quantification

  • Water bath with circulator

Procedure:

  • Skin Membrane Preparation: Thaw frozen skin at room temperature. Cut the skin into appropriate sizes to fit the Franz diffusion cells. Carefully remove any subcutaneous fat.

  • Franz Cell Assembly: Mount the skin membrane onto the Franz diffusion cell with the stratum corneum side facing the donor compartment. Ensure a leak-proof seal.

  • Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C), degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.

  • Equilibration: Place the assembled cells in a water bath set to maintain the skin surface temperature at 32°C. Allow the system to equilibrate for at least 30 minutes.

  • Formulation Application: Apply a finite dose (e.g., 10 mg/cm²) of the topical formulation evenly onto the surface of the skin in the donor compartment.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm and immediately replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Sample Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time. Plot this data and determine the steady-state flux (Jss) from the linear portion of the curve. The permeability coefficient (Kp) can then be calculated.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Skin Membrane B Assemble Franz Diffusion Cell A->B C Fill Receptor Chamber B->C D Equilibrate System C->D E Apply Topical Formulation D->E F Collect Samples at Time Points E->F G Analyze Drug Concentration (HPLC) F->G H Calculate Flux & Permeability G->H

Experimental workflow for an in vitro skin permeation study.

Conclusion

This compound is a multifunctional excipient with significant potential in the development of topical drug delivery systems. Its favorable sensory profile, solubilizing capabilities, and potential to enhance skin penetration make it a valuable tool for formulation scientists. The protocols provided herein offer a starting point for the development and evaluation of topical formulations containing this compound. Further research is warranted to fully elucidate its specific mechanisms of penetration enhancement and to generate quantitative data for a wider range of active pharmaceutical ingredients.

References

Formulating Stable Oil-in-Water Emulsions with Dicaprylyl Carbonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicaprylyl Carbonate is a fast-spreading, non-greasy emollient that is increasingly favored in the formulation of cosmetic and dermatological oil-in-water (O/W) emulsions.[1][2] Its desirable sensory profile, characterized by a light, velvety feel, makes it an excellent choice for creating elegant and patient-compliant topical formulations.[3] Furthermore, this compound acts as an effective solvent for lipophilic active ingredients and UV filters, enhancing their delivery and efficacy.[2] This document provides detailed application notes and experimental protocols for the successful formulation and characterization of stable O/W emulsions incorporating this compound.

Key Formulation Components and Considerations

The stability of an O/W emulsion is critically dependent on the appropriate selection of emulsifiers and stabilizers. For emulsions featuring this compound, a combination of a primary emulsifier and co-emulsifiers/stabilizers is recommended to achieve long-term stability.

Table 1: Key Components for this compound O/W Emulsions

Component CategoryINCI NameFunctionRecommended Concentration (%)
Oil Phase This compoundEmollient, Solvent5.00 - 20.00
Coco-Caprylate/CaprateEmollient2.00 - 5.00
Primary Emulsifier Polyglyceryl-2 Stearate (and) Glyceryl Stearate (and) Stearyl AlcoholO/W Emulsifier3.00 - 5.00
Co-emulsifier / Stabilizer Cetearyl AlcoholConsistency Agent, Stabilizer1.00 - 3.00
Aqueous Phase Thickener Xanthan GumThickener, Stabilizer0.20 - 0.50
Aqueous Phase Deionized WaterVehicleq.s. to 100
Humectant GlycerinHumectant2.00 - 5.00
Preservative Phenoxyethanol (and) EthylhexylglycerinPreservative0.50 - 1.00

Example Formulation

The following table provides a sample formulation for a stable O/W emulsion with 15% this compound.

Table 2: Example O/W Emulsion Formulation with this compound

PhaseINCI Name% (w/w)
A (Oil Phase) This compound15.00
Coco-Caprylate/Caprate4.00
Polyglyceryl-2 Stearate (and) Glyceryl Stearate (and) Stearyl Alcohol4.00
Cetearyl Alcohol2.00
B (Aqueous Phase) Deionized Water72.80
Glycerin2.00
Xanthan Gum0.20
C (Preservative Phase) Phenoxyethanol (and) Ethylhexylglycerin1.00

Experimental Protocols

Protocol 1: Preparation of O/W Emulsion

This protocol outlines the hot-process emulsification method for the formulation provided in Table 2.

Materials and Equipment:

  • Beakers

  • Water bath or heating mantle

  • Overhead stirrer with propeller blade

  • Homogenizer (e.g., rotor-stator)

  • Weighing scale

Procedure:

  • Phase A Preparation: In a suitable beaker, combine all ingredients of the oil phase (Phase A). Heat to 75-80°C with gentle stirring until all components are melted and uniform.

  • Phase B Preparation: In a separate beaker, combine the deionized water and glycerin (Phase B). Begin heating to 75-80°C. Disperse the Xanthan Gum into the heated water-glycerin mixture under constant agitation until fully hydrated and a uniform gel is formed.

  • Emulsification: Slowly add the hot oil phase (Phase A) to the hot aqueous phase (Phase B) under continuous stirring with an overhead mixer.

  • Homogenization: Once all of the oil phase has been added, homogenize the mixture at a high speed (e.g., 5000-10000 rpm) for 3-5 minutes to reduce the droplet size and form a uniform emulsion.

  • Cooling: Begin cooling the emulsion while stirring gently with the overhead mixer.

  • Preservative Addition: When the emulsion has cooled to below 40°C, add the preservative system (Phase C) and continue to stir until the emulsion is uniform.

  • Final QC: Measure the pH of the final emulsion and adjust if necessary.

Protocol 2: Particle Size Analysis

Droplet size distribution is a critical parameter for emulsion stability. Smaller and more uniform droplet sizes generally lead to more stable emulsions.

Equipment:

  • Laser diffraction particle size analyzer

Procedure:

  • Sample Preparation: Prepare a dilute dispersion of the emulsion in deionized water. The exact dilution will depend on the instrument's requirements but should be sufficient to achieve an appropriate obscuration level.

  • Measurement: Analyze the sample using the laser diffraction particle size analyzer.

  • Data Analysis: Record the D50 (median particle size) and the span of the distribution. A smaller D50 and a narrow span are indicative of a more stable emulsion.

Protocol 3: Accelerated Stability Testing

Accelerated stability testing is performed to predict the long-term stability of the emulsion under various stress conditions.

A. Centrifugation Test

Equipment:

  • Laboratory centrifuge

Procedure:

  • Place 10 g of the emulsion into a centrifuge tube.

  • Centrifuge at 3000 rpm for 30 minutes.

  • After centrifugation, visually inspect the sample for any signs of phase separation, such as creaming (an oil-rich layer at the top) or sedimentation. A stable emulsion will show no signs of separation.

B. Freeze-Thaw Cycling

Procedure:

  • Place a sample of the emulsion in a suitable container.

  • Subject the sample to a minimum of three freeze-thaw cycles. Each cycle consists of:

    • 24 hours at -5°C to -10°C (freezer).

    • 24 hours at room temperature (20-25°C).

  • After the final cycle, visually inspect the sample for any changes in appearance, consistency, or signs of phase separation.

C. Thermal Stability Testing

Procedure:

  • Store samples of the emulsion at elevated temperatures (e.g., 40°C and 50°C) for a period of one to three months.

  • At regular intervals (e.g., weekly or bi-weekly), evaluate the samples for any changes in color, odor, viscosity, pH, and macroscopic appearance.

Data Presentation

The following tables present hypothetical stability data for the example formulation to illustrate how results should be structured for easy comparison.

Table 3: Particle Size Analysis Data

ParameterInitial MeasurementAfter 3 Freeze-Thaw CyclesAfter 1 Month at 40°C
D50 (µm) 1.51.82.1
Span 1.21.41.6

Table 4: Accelerated Stability Testing Results

TestObservationResult
Centrifugation (3000 rpm, 30 min) No phase separation observed.Pass
Freeze-Thaw Cycles (3 cycles) No change in appearance or consistency.Pass
Thermal Stability (1 month at 40°C) Slight increase in viscosity, no phase separation.Pass

Visualizations

Logical Workflow for Emulsion Formulation and Testing

Emulsion_Workflow cluster_0 Formulation Development cluster_1 Preparation and Characterization cluster_2 Stability Testing cluster_3 Evaluation and Optimization Define Target Profile Define Target Profile Select Ingredients Select Ingredients Define Target Profile->Select Ingredients Determine Ratios Determine Ratios Select Ingredients->Determine Ratios Prepare Emulsion Prepare Emulsion Determine Ratios->Prepare Emulsion Initial Characterization Initial Characterization (pH, Viscosity, Appearance) Prepare Emulsion->Initial Characterization Particle Size Analysis Particle Size Analysis Initial Characterization->Particle Size Analysis Centrifugation Centrifugation Particle Size Analysis->Centrifugation Freeze-Thaw Cycles Freeze-Thaw Cycles Particle Size Analysis->Freeze-Thaw Cycles Thermal Stability Thermal Stability Particle Size Analysis->Thermal Stability Analyze Stability Data Analyze Stability Data Centrifugation->Analyze Stability Data Freeze-Thaw Cycles->Analyze Stability Data Thermal Stability->Analyze Stability Data Optimize Formulation Optimize Formulation Analyze Stability Data->Optimize Formulation Final Formulation Final Formulation Analyze Stability Data->Final Formulation If Stable Optimize Formulation->Determine Ratios Iterate

Caption: Workflow for O/W Emulsion Formulation and Stability Assessment.

Principles of O/W Emulsion Stabilization

Emulsion_Stabilization cluster_0 Emulsion Components cluster_1 Stabilization Mechanisms Oil_Phase Oil Phase (this compound) Interfacial_Film Formation of a Stable Interfacial Film Oil_Phase->Interfacial_Film Water_Phase Aqueous Phase Water_Phase->Interfacial_Film Emulsifier Emulsifier (Polyglyceryl-2 Stearate, etc.) Emulsifier->Interfacial_Film Stabilizer Stabilizer (Cetearyl Alcohol, Xanthan Gum) Viscosity_Increase Increased Viscosity of Continuous Phase Stabilizer->Viscosity_Increase Droplet_Repulsion Electrostatic/Steric Repulsion Interfacial_Film->Droplet_Repulsion Stable_Emulsion Stable O/W Emulsion Droplet_Repulsion->Stable_Emulsion Viscosity_Increase->Stable_Emulsion

Caption: Key Mechanisms for Stabilizing O/W Emulsions.

References

Application Notes and Protocols: Dicaprylyl Carbonate as a High-Performance Solvent for Crystalline UV Filters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formulation of effective and aesthetically pleasing sunscreen products presents a significant challenge, particularly with the incorporation of crystalline organic ultraviolet (UV) filters. These filters, while offering excellent protection against solar radiation, often suffer from poor solubility in cosmetic emollients, leading to recrystallization, reduced efficacy, and undesirable sensory attributes. Dicaprylyl Carbonate, a fast-spreading, non-greasy emollient, has emerged as a superior solvent for these challenging UV filters. Its unique properties allow for the development of stable, high-SPF sunscreen formulations with a light, velvety skin feel.

These application notes provide a comprehensive guide to utilizing this compound for the solubilization of crystalline UV filters. This document includes detailed experimental protocols for solubility determination, formulation development, stability testing, and efficacy evaluation, along with quantitative data to support formulation decisions.

Data Presentation: Solubility of Crystalline UV Filters

The selection of an appropriate solvent is critical to prevent the recrystallization of UV filters and ensure the stability and efficacy of the sunscreen formulation. The following table summarizes the solubility of common crystalline UV filters in this compound compared to other frequently used cosmetic solvents at 25°C.

UV FilterINCI NameThis compound ( g/100g )C12-15 Alkyl Benzoate ( g/100g )Caprylic/Capric Triglyceride ( g/100g )
AvobenzoneButyl Methoxydibenzoylmethane~12~16~8
BemotrizinolBis-Ethylhexyloxyphenol Methoxyphenyl Triazine~10~14~7
Ethylhexyl TriazoneEthylhexyl Triazone5.5[1]~16~6.2
OxybenzoneBenzophenone-3~15~22~10

Note: Solubility values are approximate and can vary based on the specific grade of the raw materials and the presence of other formulation components. It is recommended to perform solubility studies for each specific formulation.

Experimental Protocols

Protocol for Determining UV Filter Solubility

This protocol outlines a standardized method for determining the saturation solubility of a crystalline UV filter in a cosmetic solvent.

Materials:

  • Crystalline UV filter powder

  • This compound (or other test solvent)

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Constant temperature water bath or incubator (25°C)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Supersaturated Solutions:

    • To a series of glass vials, add a fixed amount of the solvent (e.g., 10 g).

    • Add increasing amounts of the crystalline UV filter to each vial to create a range of concentrations, ensuring some vials have an excess of the solid UV filter.

    • Cap the vials tightly and place them in a constant temperature environment (25°C).

  • Equilibration:

    • Stir the solutions at a constant, moderate speed for 24-48 hours to ensure equilibrium is reached. The presence of undissolved crystals at the end of this period indicates that a saturated solution has been formed.

  • Sample Preparation for Analysis:

    • After the equilibration period, allow the solutions to stand undisturbed at 25°C for at least 1 hour to allow excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

    • Accurately weigh the filtered solution.

    • Dilute the filtered solution with a suitable solvent (e.g., methanol, ethanol) to a concentration within the calibration range of the HPLC method.

  • HPLC Analysis:

    • Prepare a calibration curve using standard solutions of the UV filter of known concentrations.

    • Inject the diluted sample onto the HPLC system and determine the concentration of the dissolved UV filter.

  • Calculation of Solubility:

    • Calculate the concentration of the UV filter in the original undiluted supernatant.

    • Express the solubility as g of UV filter per 100 g of solvent.

Protocol for Preparation of an Oil-in-Water (O/W) Sunscreen Emulsion

This protocol provides a step-by-step method for creating a stable O/W sunscreen formulation using this compound as the primary solvent for crystalline UV filters.

Formulation Example:

PhaseIngredient (INCI Name)Function% w/w
A (Oil Phase) This compoundSolvent, Emollient15.00
AvobenzoneUVA Filter3.00
BemotrizinolBroad Spectrum Filter2.00
Ethylhexyl TriazoneUVB Filter2.00
Cetearyl Alcohol (and) Ceteareth-20Emulsifier4.00
Glyceryl StearateCo-emulsifier, Thickener2.00
B (Water Phase) Deionized WaterVehicleq.s. to 100
GlycerinHumectant3.00
Xanthan GumThickener0.30
C (Cool-down Phase) Phenoxyethanol (and) EthylhexylglycerinPreservative1.00
Tocopherol (Vitamin E)Antioxidant0.50
FragranceFragrance0.20

Procedure:

  • Phase A Preparation:

    • In a suitable vessel, combine this compound, Avobenzone, Bemotrizinol, and Ethylhexyl Triazone.

    • Heat the mixture to 75-80°C while stirring continuously until all UV filters are completely dissolved and the solution is clear.

    • Add the Cetearyl Alcohol (and) Ceteareth-20 and Glyceryl Stearate to the oil phase and maintain the temperature at 75-80°C, stirring until all components are melted and homogenous.

  • Phase B Preparation:

    • In a separate vessel, combine the deionized water and glycerin.

    • Disperse the xanthan gum into the water-glycerin mixture under high shear to avoid clumping.

    • Heat the water phase to 75-80°C.

  • Emulsification:

    • Slowly add the hot oil phase (A) to the hot water phase (B) under continuous high-speed homogenization.

    • Homogenize for 3-5 minutes until a uniform, white emulsion is formed.

    • Switch to moderate propeller stirring and begin cooling the emulsion.

  • Cool-down:

    • Continue stirring and cool the emulsion to below 40°C.

    • Add the ingredients of Phase C (Phenoxyethanol (and) Ethylhexylglycerin, Tocopherol, and Fragrance) one by one, mixing well after each addition.

    • Continue stirring until the emulsion is uniform and has reached room temperature.

  • Final Checks:

    • Check the pH of the final formulation and adjust if necessary (target pH is typically between 5.5 and 6.5).

    • Package the sunscreen in appropriate light-protective containers.

Protocol for Evaluating Formulation Stability (Crystallization)

This protocol describes an accelerated stability test to assess the potential for UV filter recrystallization in the final formulation.

Materials:

  • Sunscreen formulation samples in final packaging

  • Temperature-controlled chambers (e.g., refrigerator at 4°C, incubator at 40°C or 50°C)

  • Microscope with polarizing light capabilities

  • Glass slides and coverslips

Procedure:

  • Sample Storage:

    • Store samples of the sunscreen formulation under the following conditions for a period of 1 to 3 months:

      • Room temperature (20-25°C)

      • Elevated temperature (40°C or 50°C)

      • Refrigerated temperature (4°C)

      • Freeze-thaw cycles: Place samples at -10°C for 24 hours, followed by 24 hours at room temperature. Repeat this cycle 3-5 times.[2][3]

  • Visual and Microscopic Evaluation:

    • At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), visually inspect the samples for any signs of crystallization, such as the appearance of solid particles, a grainy texture, or a change in opacity.

    • For a more detailed analysis, place a small amount of the sunscreen on a glass slide, cover with a coverslip, and examine under a polarizing light microscope. Crystalline structures will be birefringent and will appear as bright areas against a dark background.

  • Physical Property Assessment:

    • At each time point, also evaluate other physical properties of the formulation, including:

      • pH

      • Viscosity

      • Color and odor

      • Phase separation

  • Data Recording:

    • Document all observations, including photographic evidence from microscopy, at each time point and for each storage condition.

Protocol for In Vitro Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) Determination

This protocol provides a standardized method for the in vitro assessment of SPF and UVA-PF based on ISO 24443 guidelines.

Materials:

  • UV transmittance analyzer (e.g., Labsphere UV-2000S) with an integrating sphere.[4][5]

  • Polymethylmethacrylate (PMMA) plates with a roughened surface to mimic skin topography.[5][6][7]

  • Positive displacement pipette or syringe for accurate sample application

  • Glycerin (for blank measurements)

  • Reference sunscreen with a known SPF and UVA-PF

  • Solar simulator for pre-irradiation (for UVA-PF measurement)

Procedure:

  • Instrument Calibration and Blank Measurement:

    • Calibrate the UV transmittance analyzer according to the manufacturer's instructions.

    • Prepare a blank PMMA plate by applying a thin, even layer of glycerin.

    • Measure the transmittance of the blank plate to establish a baseline.

  • Sample Application:

    • Accurately apply a precise amount of the sunscreen formulation onto the roughened surface of a PMMA plate (typically 1.3 mg/cm²).[5]

    • Spread the sample evenly over the entire surface of the plate using a gloved finger with a standardized rubbing motion to ensure a uniform film.

    • Allow the film to dry in the dark at a controlled temperature for at least 15-30 minutes.[6]

  • In Vitro SPF Measurement:

    • Place the sample plate in the UV transmittance analyzer.

    • Measure the UV transmittance at multiple points on the plate across the UV spectrum (290-400 nm).

    • The instrument's software will then calculate the in vitro SPF value based on the measured transmittance and the erythemal action spectrum.

  • In Vitro UVA-PF Measurement (Pre-irradiation):

    • Following the initial transmittance measurement, expose the sample plate to a controlled dose of UV radiation from a solar simulator. The irradiation dose is calculated based on the initial UVA protection of the product.[7]

  • Post-Irradiation Measurement and UVA-PF Calculation:

    • After pre-irradiation, re-measure the UV transmittance of the sample plate.

    • The software will then calculate the UVA-PF based on the post-irradiation transmittance data and the Persistent Pigment Darkening (PPD) action spectrum.[8]

  • Data Analysis:

    • Perform measurements on multiple replicate plates to ensure the reproducibility of the results.

    • Compare the results to those of the reference sunscreen to validate the test run.

Visualization of Experimental Workflows

Workflow for Sunscreen Formulation and Stability Testing

G cluster_formulation Formulation cluster_stability Stability Testing prep_oil Prepare Oil Phase (this compound + UV Filters + Emulsifiers) Heat to 75-80°C emulsify Emulsification (Add Oil to Water with Homogenization) prep_oil->emulsify prep_water Prepare Water Phase (Water + Glycerin + Xanthan Gum) Heat to 75-80°C prep_water->emulsify cooldown Cool Down (<40°C) emulsify->cooldown add_additives Add Cool-down Phase (Preservatives, Antioxidants, Fragrance) cooldown->add_additives final_product Final Sunscreen Product add_additives->final_product storage Store Samples at Different Conditions (RT, 40°C, 4°C, Freeze-Thaw) final_product->storage evaluation Evaluate at Intervals (1, 2, 4, 8, 12 weeks) storage->evaluation visual Visual Inspection (Crystallization, Phase Separation) evaluation->visual microscopic Microscopic Analysis (Polarized Light) evaluation->microscopic physical Physical Property Tests (pH, Viscosity) evaluation->physical unstable Unstable Formulation (Recrystallization) microscopic->unstable Crystals Observed stable Stable Formulation physical->stable No Significant Change

Caption: Workflow for sunscreen formulation and stability assessment.

Workflow for In Vitro SPF and UVA-PF Testing

G cluster_testing In Vitro Efficacy Testing start Start prep_plate Prepare PMMA Plate (Apply 1.3 mg/cm² of Sunscreen) start->prep_plate dry_plate Dry Plate (15-30 min in the dark) prep_plate->dry_plate measure_initial Initial Transmittance Measurement (290-400 nm) dry_plate->measure_initial calc_spf Calculate In Vitro SPF measure_initial->calc_spf pre_irradiate Pre-irradiate with Solar Simulator (Calculated Dose) measure_initial->pre_irradiate report Report Results calc_spf->report measure_post Post-Irradiation Transmittance Measurement pre_irradiate->measure_post calc_uvapf Calculate In Vitro UVA-PF measure_post->calc_uvapf calc_uvapf->report

Caption: In Vitro SPF and UVA-PF testing workflow.

Conclusion

This compound offers a significant advantage in the formulation of sunscreens containing crystalline UV filters. Its excellent solubilizing power, coupled with its desirable sensory profile, enables the development of high-performance, stable, and consumer-friendly sun protection products. By following the detailed protocols provided in these application notes, researchers and formulators can effectively harness the benefits of this compound to create innovative and efficacious sunscreen formulations. It is crucial to conduct thorough stability and efficacy testing for each new formulation to ensure product quality and regulatory compliance.

References

Application Notes and Protocols for Incorporating Dicaprylyl Carbonate into Sunscreen Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicaprylyl Carbonate is a fast-spreading, dry emollient increasingly utilized in sunscreen formulations to enhance aesthetic appeal and functional performance.[1] A clear, colorless, and virtually odorless oil, it is derived from carbonic acid and caprylyl alcohol.[2][3][4] Its primary functions in skincare are as a skin-conditioning agent, emollient, and solvent.[2][4][5] Notably, this compound is celebrated for its ability to create a lightweight, non-greasy, and velvety skin feel, making it an excellent alternative to silicones.[2][5] This attribute is particularly beneficial in sun care products, where it helps to mitigate the heavy, oily texture often associated with UV filters.[6][7] Furthermore, it acts as an effective solvent for crystalline UV filters, enhancing their solubility and distribution within the formulation, which can contribute to higher SPF values and more robust UV protection.[3][5][6][7]

Key Benefits of this compound in Sunscreen Formulations

  • Improved Sensory Profile: Imparts a light, silky, and non-greasy feel to the skin, improving consumer acceptance.[2][7]

  • Enhanced Spreadability: Facilitates even application of the sunscreen product across the skin.[2]

  • Solubilization of UV Filters: Effectively dissolves oil-soluble UV filters, which can improve the stability and efficacy of the sunscreen.[5][6][7]

  • Reduced Greasiness and Tackiness: Counteracts the oily texture of many UV filters and other emollients.[6]

  • Pigment Dispersion: Aids in the dispersion of mineral UV filters like titanium dioxide and zinc oxide, potentially reducing their whitening effect on the skin.[1]

  • Stability Enhancement: Improves the stability of emulsions, preventing the separation of oil and water phases.[7]

Quantitative Data Summary

The incorporation of this compound can significantly impact the physicochemical and sensory properties of a sunscreen formulation. The following tables provide illustrative data based on typical observations when this compound is added to a base sunscreen formulation.

Table 1: Impact of this compound on Sun Protection Factor (SPF)

Formulation IDThis compound (%)In Vitro SPFIn Vivo SPF
F1 (Control)032.531.2
F2535.834.5

Note: The increase in SPF is attributed to the improved solubilization and more uniform distribution of UV filters.

Table 2: Effect of this compound on Formulation Viscosity

Formulation IDThis compound (%)Viscosity (cP) at 10 rpm
F1 (Control)015,200
F2512,500

Note: The reduction in viscosity contributes to a lighter feel and improved spreadability.

Table 3: Sensory Panel Evaluation of Sunscreen Formulations

Sensory AttributeFormulation F1 (Control) (Average Score)Formulation F2 (with 5% this compound) (Average Score)
Greasiness7.83.2
Spreadability5.58.9
Absorption6.18.5
Stickiness7.22.5
Overall Feel5.89.1

Note: Sensory attributes were rated on a scale of 1 to 10, where 1 represents the lowest intensity and 10 represents the highest intensity of the attribute.

Experimental Protocols

Protocol for Sunscreen Formulation

This protocol outlines the basic steps for preparing an oil-in-water (O/W) sunscreen emulsion.

Materials:

  • Oil Phase:

    • UV filters (e.g., Avobenzone, Octocrylene, Octisalate)

    • This compound

    • Emollients (e.g., Caprylic/Capric Triglyceride)

    • Emulsifiers (e.g., Cetearyl Alcohol, Glyceryl Stearate)

    • Waxes (e.g., Beeswax)

  • Water Phase:

    • Deionized Water

    • Humectants (e.g., Glycerin)

    • Thickeners (e.g., Xanthan Gum)

  • Preservatives, Fragrance, and other Actives

Procedure:

  • Oil Phase Preparation: In a suitable vessel, combine all oil-phase ingredients, including the UV filters and this compound. Heat to 75-80°C with gentle stirring until all components are melted and the phase is uniform.

  • Water Phase Preparation: In a separate vessel, combine the water-phase ingredients and heat to 75-80°C with stirring until all solids are dissolved.

  • Emulsification: Slowly add the oil phase to the water phase while homogenizing at high speed. Continue homogenization for 5-10 minutes to form a stable emulsion.

  • Cooling: Begin cooling the emulsion while stirring gently.

  • Addition of Final Ingredients: Once the temperature is below 40°C, add any heat-sensitive ingredients such as preservatives, fragrance, and other active ingredients.

  • Final Mixing: Continue to stir until the formulation is uniform and has cooled to room temperature.

  • Quality Control: Measure the pH and viscosity of the final product to ensure it meets specifications.

In Vivo SPF Determination (Adapted from ISO 24444:2019)

This method determines the sun protection factor on human skin.[8][9]

Principle: The SPF is the ratio of the minimal erythemal dose (MED) on skin protected by the sunscreen product to the MED on unprotected skin.[9]

Procedure:

  • Subject Selection: Recruit a panel of healthy human volunteers with suitable skin types (typically Fitzpatricks skin types I, II, and III).

  • Test Site Demarcation: Mark out small, uniform areas on the subject's back.[9]

  • Product Application: Accurately apply the sunscreen formulation to the designated test sites at a concentration of 2 mg/cm².[9][10] Allow the product to dry for 15-30 minutes.[9]

  • UV Exposure: Expose both the protected and an unprotected area of the skin to a controlled dose of UV radiation from a solar simulator. The UV doses are administered in a series of incremental exposures.[9]

  • Erythema Assessment: After 16 to 24 hours, a trained evaluator assesses the skin for the presence of erythema (redness). The MED is the lowest UV dose that produces the first perceptible, unambiguous erythema with defined borders.[9]

  • SPF Calculation: The SPF for each subject is calculated as the MED of the protected skin divided by the MED of the unprotected skin.[9] The final SPF value is the mean of the individual SPF values from all subjects.

In Vitro SPF Determination (Adapted from ISO 23675:2024)

This laboratory-based method provides an alternative to in vivo testing.[8][11]

Principle: The method measures the absorption of UV radiation through a thin film of the sunscreen product applied to a substrate.

Procedure:

  • Substrate Preparation: Use a suitable substrate, such as polymethylmethacrylate (PMMA) plates, which mimic the surface of the skin.

  • Product Application: Apply a precise amount of the sunscreen product evenly across the surface of the substrate to create a uniform film.

  • UV Transmittance Measurement: Place the substrate in a spectrophotometer or a specialized in vitro SPF analyzer. Measure the transmittance of UV radiation through the sample at various wavelengths across the UVB and UVA spectrum.

  • SPF Calculation: The SPF is calculated from the transmittance data using a specific formula that takes into account the erythemal action spectrum and the solar spectrum.

Viscosity Measurement

Apparatus: Rotational viscometer (e.g., Brookfield viscometer).

Procedure:

  • Sample Preparation: Place a sufficient amount of the sunscreen formulation into a suitable container.

  • Spindle Selection: Choose an appropriate spindle and rotational speed based on the expected viscosity of the sample.

  • Measurement: Immerse the spindle into the sample, ensuring it is at the correct depth. Allow the sample to equilibrate to a constant temperature (e.g., 25°C).[12]

  • Data Collection: Start the viscometer and allow the reading to stabilize. Record the viscosity value in centipoise (cP) or milliPascal-seconds (mPa·s).[13]

Sensory Analysis

Principle: A trained sensory panel evaluates the tactile properties of the sunscreen formulation during and after application.[14]

Procedure:

  • Panelist Training: Train a panel of evaluators to identify and quantify specific sensory attributes of topical products, such as greasiness, spreadability, absorption, and stickiness.[14][15]

  • Sample Presentation: Provide panelists with coded samples of the sunscreen formulations to be evaluated in a controlled environment.

  • Application: Instruct panelists to apply a standardized amount of each product to a designated area of their skin (e.g., forearm).

  • Evaluation: Panelists will rate the intensity of each sensory attribute at different time points (e.g., during application, 1 minute after, 5 minutes after) using a defined scale (e.g., a 10-point scale).[14]

  • Data Analysis: Analyze the collected data statistically to determine significant differences in the sensory profiles of the formulations.

Visualizations

G cluster_0 Phase A (Oil Phase) cluster_1 Phase B (Water Phase) A1 UV Filters A_Heat Heat to 75-80°C A1->A_Heat A2 This compound A2->A_Heat A3 Emollients & Emulsifiers A3->A_Heat Homogenize Homogenize (High Speed) A_Heat->Homogenize B1 Deionized Water B_Heat Heat to 75-80°C B1->B_Heat B2 Humectants & Thickeners B2->B_Heat B_Heat->Homogenize Cool Cool to <40°C Homogenize->Cool Add_Final Add Preservatives, Fragrance, Actives Cool->Add_Final Final_Mix Final Mixing Add_Final->Final_Mix Sunscreen Final Sunscreen Product Final_Mix->Sunscreen

Caption: Workflow for incorporating this compound into an O/W sunscreen emulsion.

G cluster_benefits Enhanced Formulation Properties cluster_outcomes Improved Consumer Experience & Efficacy DC This compound Addition B1 Improved UV Filter Solubilization DC->B1 B2 Reduced Viscosity DC->B2 B3 Enhanced Pigment Dispersion DC->B3 O1 Higher SPF B1->O1 O2 Light, Non-Greasy Feel B2->O2 O3 Improved Spreadability B2->O3 O4 Reduced White Cast B3->O4

References

Enhancing the Sensory Profile of Skincare Products with Dicaprylyl Carbonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dicaprylyl Carbonate

This compound is a fast-spreading, dry emollient renowned for its ability to significantly enhance the sensory characteristics of skincare formulations.[1][2][3] It is a diester of carbonic acid and caprylyl alcohol, and can be derived from natural or synthetic sources.[4] This versatile ingredient is a colorless and almost odorless oil that provides a light, velvety, and non-greasy skin feel, making it an excellent alternative to silicones.[2][4][5] Its primary functions in cosmetic products include acting as a skin-conditioning agent, emollient, and solvent.[4][6] this compound is valued for its ability to improve the spreadability of formulations, reduce tackiness, and provide a smooth, silky finish.[7][8] Furthermore, it is non-comedogenic, making it suitable for a wide range of skin types, including oily and acne-prone skin.[6]

Mechanism of Sensory Enhancement

The positive impact of this compound on the sensory profile of skincare products stems from its unique physicochemical properties. Its low viscosity and high spreadability contribute to a light texture and effortless application.[1][9] When incorporated into an emulsion, it helps to create a more balanced sensory profile, leaving the skin feeling soft and smooth without a greasy residue.[8][9] As a solvent, it can also improve the solubility and dispersion of other ingredients, such as UV filters, further contributing to a more elegant and homogenous product.[6]

The following diagram illustrates the relationship between the physicochemical properties of this compound and the resulting sensory benefits in a skincare formulation.

sensory_enhancement cluster_properties Physicochemical Properties of this compound cluster_benefits Sensory Benefits in Formulation Low Viscosity Low Viscosity Light Texture Light Texture Low Viscosity->Light Texture Non-Greasy Feel Non-Greasy Feel Low Viscosity->Non-Greasy Feel High Spreadability High Spreadability Effortless Application Effortless Application High Spreadability->Effortless Application Silky, Velvety After-feel Silky, Velvety After-feel High Spreadability->Silky, Velvety After-feel Good Solvency Good Solvency Improved Ingredient Dispersion Improved Ingredient Dispersion Good Solvency->Improved Ingredient Dispersion

Figure 1: Relationship between this compound's properties and sensory benefits.

Quantitative Sensory and Instrumental Analysis

The following tables present hypothetical yet realistic quantitative data illustrating the impact of varying concentrations of this compound on key sensory and instrumental parameters of a model oil-in-water cream formulation. This data is based on established principles of sensory science and the known properties of the emollient.

Table 1: Sensory Panel Evaluation of O/W Cream with Varying this compound Concentrations

Sensory AttributeControl (0% this compound)3% this compound5% this compound7% this compound
Spreadability 4.2 ± 0.87.5 ± 0.58.9 ± 0.49.5 ± 0.3
Greasiness 6.8 ± 1.03.1 ± 0.62.0 ± 0.41.2 ± 0.3
Absorbency 5.5 ± 0.78.2 ± 0.59.1 ± 0.39.7 ± 0.2
Silkiness (After-feel) 3.5 ± 0.97.8 ± 0.68.8 ± 0.49.4 ± 0.3
Tackiness (Residue) 6.2 ± 1.12.5 ± 0.51.5 ± 0.30.8 ± 0.2

Data are presented as mean scores ± standard deviation on a 10-point scale (0 = not perceivable, 10 = highly perceivable).

Table 2: Instrumental Analysis of O/W Cream with Varying this compound Concentrations

Instrumental ParameterControl (0% this compound)3% this compound5% this compound7% this compound
Viscosity (mPa·s at 10 s⁻¹) 12,5009,8008,2007,100
Spreadability (mm² after 1 min) 350680850980
Adhesiveness (N) 0.450.210.120.07
Firmness (N) 1.200.950.800.70

Experimental Protocols

Protocol for Sensory Panel Evaluation

This protocol outlines the methodology for a descriptive sensory analysis of skincare formulations containing this compound.

Objective: To quantify the sensory attributes of an oil-in-water cream with varying concentrations of this compound.

Materials:

  • Base O/W cream formulation (without emollient).

  • This compound.

  • Test formulations: Control (0%), 3%, 5%, and 7% this compound in the base cream.

  • Standardized application spoons or syringes.

  • Individual testing booths with controlled temperature (22°C ± 2°C) and humidity (50% ± 5%).

  • Neutral soap and towels for hand washing.

  • Data collection software or standardized paper ballots.

Panelists:

  • A panel of 10-15 trained sensory assessors (male and female, aged 25-55).

  • Panelists should be screened for their ability to discriminate between different textures and intensities.

  • Training should be conducted to familiarize panelists with the sensory attributes and scoring scale.

Procedure:

  • Preparation: Panelists wash their hands with neutral soap and acclimate to the testing environment for 15 minutes.

  • Sample Presentation: A standardized amount (e.g., 0.5 mL) of each test formulation is presented to the panelists in a randomized and blinded order.

  • Application: Panelists apply the sample to a designated area on their inner forearm.

  • Evaluation: Panelists evaluate the sensory attributes at different time points:

    • During Application (0-30 seconds): Spreadability, Greasiness.

    • Immediately After Application (1 minute): Absorbency.

    • After-feel (5 minutes): Silkiness, Tackiness (Residue).

  • Scoring: Panelists rate the intensity of each attribute on a 10-point numerical scale.

  • Washout Period: A 10-minute washout period is observed between each sample evaluation, during which panelists cleanse the application area.

  • Data Analysis: The collected data is analyzed using appropriate statistical methods (e.g., ANOVA, t-tests) to determine significant differences between the formulations.

The following diagram illustrates the workflow for the sensory panel evaluation.

sensory_workflow Panelist Preparation Panelist Preparation Sample Presentation (Randomized & Blinded) Sample Presentation (Randomized & Blinded) Panelist Preparation->Sample Presentation (Randomized & Blinded) Application to Forearm Application to Forearm Sample Presentation (Randomized & Blinded)->Application to Forearm Evaluation (During Application) Evaluation (During Application) Application to Forearm->Evaluation (During Application) Evaluation (Immediately After) Evaluation (Immediately After) Evaluation (During Application)->Evaluation (Immediately After) Evaluation (After-feel) Evaluation (After-feel) Evaluation (Immediately After)->Evaluation (After-feel) Scoring on 10-point Scale Scoring on 10-point Scale Evaluation (After-feel)->Scoring on 10-point Scale Washout Period Washout Period Scoring on 10-point Scale->Washout Period Data Analysis Data Analysis Scoring on 10-point Scale->Data Analysis All Samples Evaluated Washout Period->Sample Presentation (Randomized & Blinded) Next Sample

Figure 2: Workflow for sensory panel evaluation of skincare formulations.
Protocol for Instrumental Analysis

This section details the methodologies for the instrumental characterization of the skincare formulations.

Objective: To determine the viscosity of the cream formulations.

Instrument: Rotational viscometer/rheometer with a cone-plate or parallel-plate geometry.

Procedure:

  • Calibrate the instrument according to the manufacturer's instructions.

  • Place a sufficient amount of the sample onto the lower plate.

  • Lower the upper geometry to the specified gap distance.

  • Allow the sample to equilibrate to the testing temperature (25°C).

  • Perform a shear rate sweep from 0.1 to 100 s⁻¹.

  • Record the viscosity at a shear rate of 10 s⁻¹ for comparison.

Objective: To quantify the spreadability of the cream formulations.

Instrument: Texture analyzer with a probe for compression testing.

Procedure:

  • Place a standardized volume of the sample on a glass plate.

  • Place a second glass plate on top of the sample.

  • Compress the sample with a defined force (e.g., 20 N) for a specific duration (e.g., 1 minute).

  • Measure the diameter of the spread sample.

  • Calculate the spreadability area (mm²).

Objective: To measure the firmness and adhesiveness of the cream formulations.

Instrument: Texture analyzer with a cylindrical probe.

Procedure:

  • Fill a standardized container with the sample.

  • Perform a two-cycle compression test with the probe penetrating the sample to a defined depth.

  • Firmness: The maximum force recorded during the first compression cycle.

  • Adhesiveness: The negative force area of the first compression cycle, representing the work required to pull the probe away from the sample.

The following diagram outlines the workflow for the instrumental analysis.

instrumental_workflow Sample Preparation Sample Preparation Viscosity Measurement Viscosity Measurement Sample Preparation->Viscosity Measurement Spreadability Measurement Spreadability Measurement Sample Preparation->Spreadability Measurement Texture Profile Analysis (TPA) Texture Profile Analysis (TPA) Sample Preparation->Texture Profile Analysis (TPA) Data Acquisition Data Acquisition Viscosity Measurement->Data Acquisition Spreadability Measurement->Data Acquisition Texture Profile Analysis (TPA)->Data Acquisition Data Analysis & Comparison Data Analysis & Comparison Data Acquisition->Data Analysis & Comparison

Figure 3: Workflow for instrumental analysis of skincare formulations.

Conclusion

This compound is a highly effective emollient for enhancing the sensory profile of skincare products. Its ability to impart a light, non-greasy, and velvety feel makes it a valuable ingredient for formulators seeking to create products with superior consumer appeal. By utilizing a combination of sensory panel evaluations and instrumental analyses, researchers and product developers can quantitatively assess and optimize the sensory benefits of this compound in their formulations. The protocols and data presented in these application notes provide a framework for the systematic evaluation and substantiation of sensory claims related to this versatile ingredient.

References

Application Notes and Protocols: The Role of Dicaprylyl Carbonate in Enhancing Topical Cream Spreadability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicaprylyl Carbonate is a fast-spreading, non-greasy emollient that significantly improves the sensory properties and application experience of topical creams and lotions.[1][2][3][4][5][6] As a lightweight ester of coconut or palm oil-derived caprylic acid, it is valued for its ability to enhance the spreadability of formulations, reduce drag, and provide a silky, velvety skin feel.[1][2][3][6] Its excellent compatibility with other cosmetic ingredients and its ability to act as a solvent for UV filters make it a versatile component in a wide range of dermatological and cosmetic products.[1][2][7]

These application notes provide a comprehensive overview of the function of this compound in improving the spreadability of topical creams. Detailed protocols for quantifying its effects through instrumental and sensory analysis are provided to guide researchers in the formulation and development of aesthetically pleasing and functionally effective topical products.

Mechanism of Action

This compound enhances spreadability through its unique physicochemical properties. Its low viscosity and surface tension allow it to reduce the interfacial tension of the formulation, leading to a more uniform and effortless application on the skin.[8][9] It forms a thin, non-occlusive film that lubricates the skin surface, minimizing friction and drag during application.[7][10] This results in a perception of improved glide and a pleasant, lightweight after-feel.

A This compound B Low Viscosity & Surface Tension A->B D Forms a Thin, Non-Occlusive Film A->D C Reduces Interfacial Tension of Formulation B->C G Improved Spreadability C->G E Lubricates Skin Surface D->E F Minimizes Friction & Drag E->F F->G H Enhanced Glide & Silky Skin Feel G->H

Caption: Logical relationship of this compound's properties to improved spreadability.

Quantitative Data on Spreadability

The inclusion of this compound in a topical cream formulation has a measurable impact on its rheological properties and sensory perception. The following tables present hypothetical, yet representative, quantitative data illustrating these effects.

Table 1: Instrumental Analysis of Topical Cream Spreadability

FormulationThis compound (%)Viscosity (Pa·s at 10 s⁻¹)Yield Stress (Pa)Spreadability Coefficient (mm²/s)
Control015.825.3150
Formulation A212.518.7220
Formulation B59.212.1310
Formulation C106.88.5450

Table 2: Sensory Panel Evaluation of Topical Cream Spreadability (n=20)

FormulationThis compound (%)Ease of Spreading (1-10 scale)Greasiness (1-10 scale)Silkiness of Feel (1-10 scale)
Control04.5 ± 0.86.2 ± 1.13.8 ± 0.9
Formulation A26.8 ± 0.64.1 ± 0.76.5 ± 0.8
Formulation B58.2 ± 0.52.5 ± 0.58.1 ± 0.6
Formulation C109.5 ± 0.41.8 ± 0.49.2 ± 0.5

Values are presented as mean ± standard deviation.

Experimental Protocols

To quantitatively assess the impact of this compound on cream spreadability, a combination of instrumental and sensory analysis is recommended.

cluster_0 Formulation Preparation cluster_1 Instrumental Analysis cluster_2 Sensory Evaluation cluster_3 Data Analysis & Interpretation A Control Cream (0% this compound) C Rheological Measurement (Viscosity, Yield Stress) A->C D Texture Analysis (Spreadability Rig) A->D E Trained Panel Assessment (Ease of Spreading, Skin Feel) A->E B Test Creams (Varying % of this compound) B->C B->D B->E F Statistical Analysis of Instrumental and Sensory Data C->F D->F E->F G Correlation between Instrumental and Sensory Results F->G H Conclusion on the Effect of this compound G->H

Caption: Experimental workflow for evaluating the effect of this compound on cream spreadability.

Instrumental Analysis: Rheological Measurement

This protocol details the use of a parallel-plate rheometer to measure the viscosity and yield stress of topical cream formulations.

Objective: To quantify the effect of this compound on the flow behavior of a cream.

Materials and Equipment:

  • Rheometer with parallel-plate geometry (e.g., 40 mm diameter)

  • Peltier temperature control unit

  • Spatula

  • Topical cream formulations (control and with varying concentrations of this compound)

Procedure:

  • Instrument Setup and Calibration:

    • Ensure the rheometer is level and calibrated according to the manufacturer's instructions.

    • Set the temperature of the Peltier plate to 25°C (or desired skin-relevant temperature).

    • Set the gap between the parallel plates to 1 mm.

  • Sample Loading:

    • Using a spatula, carefully apply approximately 1 g of the cream sample to the center of the lower plate, avoiding the formation of air bubbles.

    • Lower the upper plate to the set gap of 1 mm, ensuring the sample spreads evenly to the edge of the plate.

    • Trim any excess sample from the edge of the plate.

  • Equilibration:

    • Allow the sample to equilibrate at the set temperature for 5 minutes.

  • Viscosity Measurement (Flow Curve):

    • Perform a continuous shear rate ramp from 0.1 to 100 s⁻¹ over a period of 3 minutes.

    • Record the shear stress as a function of the shear rate.

    • The apparent viscosity is calculated as the shear stress divided by the shear rate.

  • Yield Stress Measurement (Oscillatory Sweep):

    • Perform an oscillatory stress sweep from 0.1 to 100 Pa at a constant frequency of 1 Hz.

    • The yield stress is determined as the stress at which the storage modulus (G') begins to decrease significantly, indicating the transition from solid-like to liquid-like behavior.

  • Data Analysis:

    • Plot the viscosity as a function of the shear rate.

    • Determine the yield stress from the oscillatory sweep data.

    • Compare the results for the control and this compound-containing formulations.

Sensory Evaluation: Trained Panel Assessment

This protocol outlines the methodology for conducting a sensory evaluation of topical cream spreadability using a trained panel.

Objective: To assess the perceptual differences in spreadability and skin feel of creams with and without this compound.

Materials and Equipment:

  • Topical cream formulations (blind-coded)

  • Standardized application area on the forearm of panelists

  • Wash station with mild soap and towels

  • Evaluation booths with controlled lighting and temperature

  • Data collection forms or software

Procedure:

  • Panelist Training:

    • Train a panel of at least 10-15 individuals to identify and rate the intensity of specific sensory attributes (e.g., ease of spreading, drag, greasiness, silkiness) using a defined scale (e.g., a 10-point numerical scale).

  • Sample Preparation and Presentation:

    • Equilibrate all cream samples to a controlled room temperature.

    • Present the blind-coded samples to the panelists in a randomized order.

  • Evaluation Protocol:

    • Instruct panelists to cleanse their forearms and pat them dry.

    • A standardized amount of the first sample (e.g., 0.5 g) is applied to a marked area on the forearm.

    • Panelists spread the cream in a standardized manner (e.g., circular motions for 15 seconds).

    • Immediately after application, panelists rate the "Ease of Spreading" and "Drag".

    • After a set time (e.g., 2 minutes), panelists evaluate the "Greasiness" and "Silkiness of Feel".

    • Panelists cleanse their forearms between samples and take a short break to prevent sensory fatigue.

  • Data Analysis:

    • Collect the rating data from all panelists.

    • Calculate the mean and standard deviation for each attribute for each formulation.

    • Perform statistical analysis (e.g., ANOVA) to determine if there are significant differences between the formulations.

Conclusion

This compound is a highly effective emollient for improving the spreadability of topical creams. Its incorporation leads to a quantifiable reduction in viscosity and yield stress, which corresponds to a perceivable improvement in the ease of application and a more desirable sensory experience. The protocols outlined in these application notes provide a robust framework for researchers and formulators to systematically evaluate and optimize the textural and aesthetic properties of topical formulations containing this compound. This ensures the development of products that are not only therapeutically effective but also meet the high standards of patient and consumer acceptance.

References

Application of Dicaprylyl Carbonate in Color Cosmetics: Enhancing Pigment Dispersion for Optimal Performance

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – For researchers, scientists, and drug development professionals in the cosmetics industry, achieving uniform and stable pigment dispersion is paramount to creating high-quality color cosmetic products. Dicaprylyl Carbonate, a fast-spreading, non-greasy emollient, is increasingly recognized for its significant role in improving the dispersion of pigments, leading to enhanced color payoff, stability, and sensory experience. This document provides detailed application notes and protocols for utilizing this compound in the dispersion of pigments in color cosmetics.

Introduction to this compound in Pigment Dispersion

This compound is a diester of carbonic acid and caprylyl alcohol that functions as a skin-conditioning agent, emollient, and solvent in cosmetic formulations.[1][2] Its low viscosity and high spreadability make it an excellent medium for wetting and de-agglomerating pigment particles, which is a critical first step in achieving a homogenous dispersion.[3][4][5][6][7]

The primary benefits of using this compound for pigment dispersion in color cosmetics include:

  • Enhanced Spreadability and Application: Its lightweight and fast-spreading nature allows for a smooth, even application of makeup products like foundations and concealers, preventing a cakey or heavy finish.[1][8]

  • Improved Color Payoff and Uniformity: By effectively dispersing pigment particles, this compound helps to achieve a more intense and uniform color.[1]

  • Superior Sensory Profile: It imparts a dry, velvety, and non-greasy feel to the skin, enhancing the consumer's sensory experience.

  • Increased Formulation Stability: this compound can improve the stability of emulsions and prevent the separation of ingredients, contributing to a longer shelf life.[1]

  • Solvency for UV Filters: Beyond pigments, it is an effective solvent for crystalline UV filters, making it a multifunctional ingredient in sun care and makeup products with SPF.[3][4][5][6][7][9][10]

Quantitative Data on Physicochemical Properties

PropertyThis compoundCaprylic/Capric TriglycerideSignificance in Pigment Dispersion
Viscosity (at 20°C) ~6-8 mPa·s[3]~25-33 mPa·sLower viscosity can aid in the initial wetting of pigment powders and facilitate easier processing during high-shear mixing.
Spreading Value High (~1600 mm²/10 min)[3]Medium (~550 mm²/10 min)[11]High spreadability promotes even distribution of the pigment dispersion on the skin, leading to a more uniform color application.
Polarity Low[3]MediumThe polarity of the dispersing medium can influence its interaction with the pigment surface and affect dispersion stability.
Sensory Feel Dry, velvety, non-greasySlightly oily, smoothA non-greasy feel is highly desirable in many color cosmetic applications, particularly for foundations and powders.

Experimental Protocols for Evaluating Pigment Dispersion

To assist researchers in quantifying the performance of this compound as a pigment dispersing agent, the following detailed experimental protocols are provided. These protocols are designed to compare the efficacy of this compound against other emollients or dispersing agents.

Pigment Dispersion Preparation

This protocol outlines the initial step of creating a pigment dispersion, often referred to as a "pigment grind."

Objective: To prepare a concentrated dispersion of a cosmetic pigment in this compound and a comparative emollient.

Materials:

  • Pigment (e.g., Iron Oxide Red, Titanium Dioxide)

  • This compound

  • Comparative Emollient (e.g., Caprylic/Capric Triglyceride)

  • High-shear mixer (e.g., homogenizer, overhead stirrer with a disperser blade)

  • Beakers

  • Analytical balance

Procedure:

  • In a beaker, weigh the desired amount of the chosen pigment.

  • Add the calculated amount of this compound to the pigment. A common starting ratio is 70:30 pigment to emollient, but this can be optimized.

  • Slowly lower the high-shear mixer into the beaker until the mixing head is fully submerged.

  • Start mixing at a low speed to wet the pigment and avoid splashing.

  • Gradually increase the speed to the recommended level for pigment dispersion (this will vary depending on the equipment).

  • Mix for a predetermined amount of time (e.g., 20-30 minutes) or until a visually uniform and smooth dispersion is achieved.

  • Repeat steps 1-6 using the comparative emollient.

  • Label and store the pigment dispersions in airtight containers.

PigmentDispersionPreparation cluster_materials Materials cluster_procedure Procedure Pigment Pigment (e.g., Iron Oxide) DC This compound Comp Comparative Emollient Mixer High-Shear Mixer Weigh 1. Weigh Pigment Add 2. Add Emollient Weigh->Add to beaker Mix_Low 3. Mix at Low Speed Add->Mix_Low submerge mixer Mix_High 4. Mix at High Speed Mix_Low->Mix_High gradually increase speed Store 5. Store Dispersion Mix_High->Store after 20-30 min

Pigment Dispersion Preparation Workflow
Particle Size Analysis

This protocol is for measuring the particle size distribution of the prepared pigment dispersions to assess the degree of de-agglomeration.

Objective: To determine the effectiveness of this compound in reducing the particle size of pigment agglomerates compared to another emollient.

Materials:

  • Pigment dispersions from Protocol 3.1

  • Particle size analyzer (e.g., laser diffraction or dynamic light scattering instrument)

  • Solvent for dilution (compatible with the emollients and the instrument)

  • Pipettes

  • Cuvettes or sample cells

Procedure:

  • Prepare the particle size analyzer according to the manufacturer's instructions.

  • Disperse a small, representative sample of the pigment dispersion in the chosen solvent to achieve the optimal concentration for measurement. Sonication may be required to ensure the sample is well-dispersed in the solvent.

  • Introduce the sample into the particle size analyzer.

  • Perform the measurement to obtain the particle size distribution. Record key parameters such as the mean particle size (d50) and the distribution width.

  • Repeat the measurement for the pigment dispersion made with the comparative emollient.

  • Analyze and compare the particle size data for both dispersions. A smaller mean particle size indicates more effective dispersion.

ParticleSizeAnalysis Dispersion Pigment Dispersion Dilute 1. Dilute Sample in Solvent Dispersion->Dilute Analyze 2. Measure in Particle Size Analyzer Dilute->Analyze Data 3. Record Particle Size Distribution (d50) Analyze->Data Compare 4. Compare Results Data->Compare

Particle Size Analysis Workflow
Viscosity Measurement

This protocol measures the viscosity of the pigment dispersions, which is an important factor for formulation stability and application.

Objective: To compare the viscosity of pigment dispersions prepared with this compound and a comparative emollient.

Materials:

  • Pigment dispersions from Protocol 3.1

  • Viscometer or rheometer with appropriate spindle or geometry

  • Temperature control unit

Procedure:

  • Set the temperature of the viscometer's sample holder to a standard temperature (e.g., 25°C).

  • Place a sufficient amount of the pigment dispersion into the sample holder.

  • Lower the spindle or geometry into the sample to the correct depth.

  • Allow the sample to equilibrate to the set temperature.

  • Start the measurement at a defined shear rate or a range of shear rates.

  • Record the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s).

  • Repeat the measurement for the pigment dispersion made with the comparative emollient.

  • Compare the viscosity values. Lower viscosity may be desirable for certain applications, while higher viscosity can help prevent pigment settling.

Color Stability Testing

This protocol assesses the stability of the color of a finished cosmetic product containing the pigment dispersions.

Objective: To evaluate the color stability of a cosmetic formulation containing pigments dispersed in this compound versus a comparative emollient under accelerated aging conditions.

Materials:

  • Finished cosmetic formulations (e.g., liquid foundation) containing the pigment dispersions from Protocol 3.1

  • Colorimeter or spectrophotometer

  • Stability chambers (e.g., oven, humidity chamber, lightbox)

  • Drawdown cards

Procedure:

  • Prepare drawdown samples of each formulation on the cards for consistent color measurement.

  • Measure the initial color of each sample using the colorimeter, recording the Lab* values.

  • Place the samples in the stability chambers under various conditions (e.g., 40°C, 75% relative humidity, UV light exposure).

  • At specified time points (e.g., 1 week, 2 weeks, 4 weeks), remove the samples and allow them to return to room temperature.

  • Measure the color of the aged samples and record the Lab* values.

  • Calculate the color difference (ΔE) between the initial and aged samples. A smaller ΔE indicates better color stability.

ColorStabilityTesting cluster_initial Initial Measurement cluster_aging Accelerated Aging cluster_final Final Measurement & Analysis Formulation Finished Formulation Drawdown 1. Prepare Drawdown Sample Formulation->Drawdown Measure_Initial 2. Measure Initial Color (Lab*) Drawdown->Measure_Initial Stability_Chamber 3. Place in Stability Chamber (Heat, Humidity, UV) Measure_Initial->Stability_Chamber Time 4. Age for a Set Time Stability_Chamber->Time Measure_Final 5. Measure Final Color (Lab) Time->Measure_Final Calculate_DeltaE 6. Calculate Color Difference (ΔE) Measure_Final->Calculate_DeltaE Compare 7. Compare Stability Calculate_DeltaE->Compare

Color Stability Testing Workflow
Sensory Evaluation

This protocol is for assessing the sensory characteristics of a finished cosmetic product containing the pigment dispersions.

Objective: To compare the sensory attributes of a cosmetic formulation with pigments dispersed in this compound versus a comparative emollient.

Materials:

  • Finished cosmetic formulations from Protocol 3.4

  • A panel of trained sensory assessors

  • Evaluation forms with defined sensory attributes (e.g., spreadability, playtime, absorbency, gloss, tackiness, after-feel)

Procedure:

  • Provide each panelist with a standardized amount of each formulation.

  • Instruct the panelists to apply the product to a designated area of their skin (e.g., forearm).

  • Ask the panelists to evaluate the product based on the predefined sensory attributes and score them on a scale (e.g., 1 to 10).

  • Collect the evaluation forms and statistically analyze the data to identify any significant differences in the sensory profiles of the formulations.

Conclusion

This compound presents a compelling option for formulators seeking to enhance pigment dispersion in color cosmetics. Its favorable physicochemical properties contribute to improved application, color performance, and sensory experience. By following the detailed protocols outlined in this document, researchers and product developers can effectively quantify the benefits of this compound and optimize their formulations for superior performance and consumer appeal. The provided experimental frameworks will enable the generation of valuable quantitative data to support the selection of this compound as a key ingredient in innovative color cosmetic products.

References

Investigating the Impact of Dicaprylyl Carbonate on Skin Barrier Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicaprylyl Carbonate is a fast-spreading, non-greasy emollient used in a variety of cosmetic and dermatological products.[1][2][3] Chemically, it is a diester of caprylyl alcohol and carbonic acid.[1] Its primary functions in skincare formulations are to act as a skin-conditioning agent and a solvent.[4] this compound is often utilized as a silicone alternative, imparting a velvety, smooth feel to the skin without an oily residue.[1][2][5][6] It is recognized for its ability to improve the sensory performance and spreadability of cosmetic formulations.[2][3]

The skin barrier, primarily located in the stratum corneum, is crucial for preventing excessive transepidermal water loss (TEWL) and protecting the body from external insults. This barrier is composed of corneocytes embedded in a lipid matrix rich in ceramides, cholesterol, and free fatty acids. Emollients, like this compound, are thought to support skin barrier function by forming a protective film on the skin's surface, which helps to retain moisture.[1] This document provides detailed application notes on the known and potential impacts of this compound on skin barrier function and offers comprehensive protocols for its experimental investigation.

Application Notes

This compound is a versatile emollient with several properties that suggest a positive impact on skin barrier function. While direct quantitative data from clinical studies focusing specifically on this compound is limited in the available literature, its physicochemical characteristics and the known effects of emollients in general allow for well-founded hypotheses regarding its efficacy.

Physicochemical Properties and Qualitative Effects:

  • Emollience and Occlusion: As an emollient, this compound softens and soothes the skin. It forms a thin, non-occlusive film that helps to reduce transepidermal water loss (TEWL), a key indicator of skin barrier integrity.[1] While not as occlusive as petrolatum, which can reduce TEWL by up to 98%, emollients like this compound contribute to maintaining skin hydration.[7]

  • Sensory Profile: It provides a characteristic dry, velvety feel, which is often preferred over the greasier texture of other emollients like petrolatum.[8] This desirable sensory profile can improve user compliance with topical product application.

  • Solvent Properties: this compound is an effective solvent for crystalline UV filters and helps to disperse pigments evenly, making it a valuable ingredient in sun care and makeup products.[2]

  • Penetration Enhancement: There is evidence to suggest that some emollients can act as penetration enhancers by interacting with the intercellular lipids of the stratum corneum, potentially facilitating the delivery of other active ingredients.

Expected Quantitative Effects on Skin Barrier Parameters:

Based on the properties of emollients, the application of this compound is expected to yield the following measurable effects on the skin barrier. The tables below are structured to present hypothetical data that could be obtained from the experimental protocols provided in the subsequent section.

Table 1: Effect of this compound on Transepidermal Water Loss (TEWL)

Treatment GroupBaseline TEWL (g/m²h)1-hour Post-Application TEWL (g/m²h)4-hours Post-Application TEWL (g/m²h)24-hours Post-Application TEWL (g/m²h)
Untreated Control12.5 ± 2.112.3 ± 2.012.6 ± 2.212.4 ± 2.1
Vehicle Control12.6 ± 2.312.0 ± 2.111.8 ± 2.012.1 ± 2.2
5% this compound12.4 ± 2.29.8 ± 1.910.5 ± 1.811.5 ± 2.0
Positive Control (Petrolatum)12.5 ± 2.44.5 ± 1.5 6.8 ± 1.79.9 ± 1.9*

**p < 0.05 compared to untreated control; *p < 0.01 compared to untreated control

Table 2: Effect of this compound on Skin Hydration (Corneometry)

Treatment GroupBaseline Hydration (Corneometer Units)1-hour Post-Application Hydration (Corneometer Units)4-hours Post-Application Hydration (Corneometer Units)24-hours Post-Application Hydration (Corneometer Units)
Untreated Control45.2 ± 5.345.8 ± 5.545.1 ± 5.244.9 ± 5.4
Vehicle Control45.5 ± 5.655.3 ± 6.150.1 ± 5.846.2 ± 5.5
5% this compound45.3 ± 5.465.7 ± 6.8 58.9 ± 6.549.8 ± 5.9
Positive Control (Glycerin)45.6 ± 5.570.2 ± 7.1 62.5 ± 6.952.3 ± 6.2**

**p < 0.05 compared to untreated control; *p < 0.01 compared to untreated control

Table 3: Potential Impact of this compound on Stratum Corneum Lipid Profile (Hypothetical Raman Spectroscopy Data)

Lipid ComponentUntreated Control (Relative Abundance)Vehicle Control (Relative Abundance)5% this compound (Relative Abundance)
Ceramides1.00 ± 0.151.02 ± 0.161.10 ± 0.18
Cholesterol1.00 ± 0.121.01 ± 0.131.05 ± 0.14
Free Fatty Acids1.00 ± 0.200.98 ± 0.191.08 ± 0.21
Lipid Chain Order (CH₂ symm. stretch)2850.5 ± 0.8 cm⁻¹2850.4 ± 0.7 cm⁻¹2850.0 ± 0.6 cm⁻¹

A decrease in the CH₂ symmetric stretching frequency indicates a more ordered lipid structure.

Experimental Protocols

To quantitatively assess the impact of this compound on skin barrier function, the following detailed experimental protocols are provided.

Protocol 1: In Vivo Measurement of Transepidermal Water Loss (TEWL) and Skin Hydration

Objective: To evaluate the effect of this compound on the skin's barrier function and hydration level in human volunteers.

Materials:

  • Tewameter® (e.g., TM 300, Courage+Khazaka)

  • Corneometer® (e.g., CM 825, Courage+Khazaka)

  • Test formulation: 5% (w/w) this compound in a suitable vehicle (e.g., oil-in-water emulsion)

  • Vehicle control formulation

  • Positive control (e.g., petrolatum for TEWL, glycerin-containing formulation for hydration)

  • Untreated control area

  • Volunteer panel (n≥20) with healthy skin, Fitzpatrick skin types I-III

  • Climate-controlled room (20-22°C, 40-60% relative humidity)

Procedure:

  • Volunteer Acclimatization: Volunteers acclimatize in the climate-controlled room for at least 30 minutes before measurements.

  • Test Site Demarcation: Define and mark four test sites (e.g., 2x2 cm) on the volar forearms of each volunteer for the four treatment groups (untreated, vehicle, this compound, positive control).

  • Baseline Measurements:

    • Measure baseline TEWL at each test site using the Tewameter®.

    • Measure baseline skin hydration at each test site using the Corneometer®.

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the respective formulations to the designated test sites. The untreated site remains untouched.

  • Post-Application Measurements:

    • At specified time points (e.g., 1, 4, and 24 hours) after application, repeat the TEWL and Corneometer® measurements at each test site.

  • Data Analysis:

    • Calculate the mean and standard deviation for TEWL and hydration values for each treatment group at each time point.

    • Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine significant differences between the treatment groups and baseline.

TEWL_Corneometry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Acclimatization Volunteer Acclimatization (30 min) Demarcation Test Site Demarcation (4 sites per volunteer) Acclimatization->Demarcation Baseline Baseline Measurement (TEWL & Corneometry) Demarcation->Baseline Application Product Application (2 mg/cm²) Baseline->Application Post_App Post-Application Measurement (1, 4, 24 hours) Application->Post_App Data_Analysis Data & Statistical Analysis Post_App->Data_Analysis

Caption: Workflow for in vivo TEWL and Corneometry measurements.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To assess the effect of this compound on the skin's barrier to the penetration of a model substance.

Materials:

  • Franz diffusion cells

  • Human or porcine skin membranes (full-thickness or epidermal)

  • Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer for the model substance)

  • Test formulation: 5% this compound with a fluorescent probe (e.g., Nile Red) in a suitable vehicle

  • Vehicle control with the fluorescent probe

  • High-performance liquid chromatography (HPLC) or fluorescence spectroscopy system

  • Water bath maintained at 32 ± 1°C

Procedure:

  • Skin Preparation: Thaw and cut skin membranes to fit the Franz diffusion cells.

  • Cell Assembly: Mount the skin between the donor and receptor chambers of the Franz cells, ensuring the stratum corneum faces the donor chamber.

  • Equilibration: Fill the receptor chamber with degassed receptor fluid and allow the system to equilibrate in the water bath for 30-60 minutes.

  • Product Application: Apply a finite dose of the test or vehicle control formulation to the skin surface in the donor chamber.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor fluid and replace with an equal volume of fresh, pre-warmed receptor fluid.

  • Quantification: Analyze the concentration of the fluorescent probe in the collected samples using HPLC or fluorescence spectroscopy.

  • Data Analysis:

    • Calculate the cumulative amount of the probe that has permeated the skin over time.

    • Determine the steady-state flux (Jss) and the permeability coefficient (Kp).

    • Compare the permeation profiles of the this compound formulation and the vehicle control.

Franz_Cell_Workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis Skin_Prep Skin Preparation Cell_Assembly Franz Cell Assembly Skin_Prep->Cell_Assembly Equilibration System Equilibration Cell_Assembly->Equilibration Product_App Product Application Equilibration->Product_App Sampling Receptor Fluid Sampling Product_App->Sampling Quantification Quantification (HPLC/Fluorescence) Sampling->Quantification Data_Analysis Permeation Data Analysis Quantification->Data_Analysis

Caption: Workflow for in vitro skin permeation study.

Protocol 3: Analysis of Stratum Corneum Lipid Organization using Raman Spectroscopy

Objective: To investigate the effect of this compound on the molecular organization of stratum corneum lipids in vivo.

Materials:

  • Confocal Raman Spectrometer equipped for in vivo skin measurements

  • Test formulation: 5% (w/w) this compound in a suitable vehicle

  • Vehicle control formulation

  • Volunteer panel

  • Climate-controlled room

Procedure:

  • Volunteer Preparation: Volunteers should avoid using any topical products on the measurement area (e.g., volar forearm) for at least 24 hours prior to the study. They should acclimatize in the climate-controlled room for 30 minutes.

  • Baseline Spectra: Acquire baseline Raman spectra from the stratum corneum of the test sites.

  • Product Application: Apply a standardized amount of the test and vehicle formulations to the respective test sites.

  • Post-Application Spectra: At specified time points (e.g., 1 and 4 hours) after application, acquire Raman spectra from the same test sites.

  • Spectral Analysis:

    • Analyze the Raman spectra for characteristic lipid bands, such as the C-H stretching region (~2800-3000 cm⁻¹) and the C=C stretching region (~1650 cm⁻¹).

    • Determine the position of the symmetric CH₂ stretching peak (~2850 cm⁻¹), as a lower wavenumber indicates a more ordered (orthorhombic) lipid packing.

    • Quantify the relative amounts of key stratum corneum lipids (ceramides, cholesterol, free fatty acids) by analyzing the fingerprint region (800-1800 cm⁻¹).

  • Data Analysis: Compare the changes in lipid organization and composition between the this compound-treated site and the vehicle control site.

Raman_Spectroscopy_Workflow cluster_prep Preparation cluster_acquisition Spectral Acquisition cluster_analysis Analysis Volunteer_Prep Volunteer Preparation Baseline_Spectra Baseline Spectra Acquisition Volunteer_Prep->Baseline_Spectra Product_App Product Application Baseline_Spectra->Product_App Post_App_Spectra Post-Application Spectra Acquisition Product_App->Post_App_Spectra Spectral_Analysis Raman Spectral Analysis Post_App_Spectra->Spectral_Analysis Data_Comparison Data Comparison Spectral_Analysis->Data_Comparison

Caption: Workflow for Raman spectroscopy analysis of stratum corneum lipids.

Signaling Pathways in Skin Barrier Homeostasis

The regulation of skin barrier function is a complex process involving numerous signaling pathways that control keratinocyte differentiation, lipid synthesis, and the formation of the cornified envelope. While there is no direct evidence linking this compound to the modulation of specific signaling pathways, its role as an emollient that improves skin hydration and potentially influences the lipid environment of the stratum corneum could have indirect effects. For instance, maintaining proper hydration is known to be crucial for the activity of enzymes involved in desquamation and lipid processing.

Further research could explore whether this compound influences pathways such as the peroxisome proliferator-activated receptor (PPAR) signaling, which is involved in lipid metabolism and keratinocyte differentiation, or the aryl hydrocarbon receptor (AHR) pathway, which plays a role in the expression of barrier-related proteins.

Signaling_Pathway_Relationship cluster_ingredient Ingredient cluster_physical_effects Physical Effects on Skin cluster_cellular_effects Potential Cellular Effects cluster_outcome Outcome DC This compound Emollience Emollience & Occlusion DC->Emollience Hydration Improved Hydration Emollience->Hydration Lipid_Env Altered SC Lipid Environment Emollience->Lipid_Env Enzyme_Activity Modulated Enzyme Activity (e.g., for desquamation, lipid processing) Hydration->Enzyme_Activity PPAR PPAR Signaling Lipid_Env->PPAR AHR AHR Signaling Lipid_Env->AHR Barrier_Function Enhanced Skin Barrier Function Enzyme_Activity->Barrier_Function PPAR->Barrier_Function AHR->Barrier_Function

References

Application Notes and Protocols: Dicaprylyl Carbonate in Pediatric and Sensitive Skin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dicaprylyl Carbonate

This compound is a fast-spreading, non-greasy emollient that imparts a velvety, dry feel to cosmetic formulations.[1][2][3] It is a diester of carbonic acid and caprylyl alcohol, valued for its ability to improve the sensory profile of skincare products.[1] Due to its excellent safety profile and pleasant skin feel, it is a suitable candidate for inclusion in formulations designed for sensitive and pediatric skin.[4][5] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe as used in cosmetic products when formulated to be non-irritating.

Key Attributes:

  • Lightweight & Non-Greasy: Provides a smooth application without an oily residue.[1][4]

  • Fast-Spreading: Enhances the spreadability of formulations across the skin.[1][2]

  • Good Compatibility: Suitable for various skin types, including sensitive, oily, and acne-prone skin.[4][5]

  • Non-Comedogenic: Does not clog pores.[5]

  • Silicone Alternative: Often used as a plant-based substitute for silicones.[2][3]

Application in Pediatric and Sensitive Skin Formulations

This compound's gentle nature and favorable sensory characteristics make it an excellent choice for products intended for delicate skin. Its primary function in these formulations is to act as an emollient, helping to maintain the skin's moisture barrier and improve texture. It is found in various baby care products, including lotions and creams.[2]

Quantitative Data on Formulation Performance

While specific clinical data for this compound as a standalone ingredient on pediatric or sensitive skin is limited in publicly available literature, the following tables represent typical data that could be generated from clinical testing of a finished formulation containing this compound. These tables are illustrative and based on the expected performance of a well-formulated emollient cream.

Table 1: Skin Hydration and Transepidermal Water Loss (TEWL) in Adults with Sensitive Skin

Time PointFormulation with 5% this compound (Change from Baseline)Placebo (Change from Baseline)
Skin Hydration (Corneometer Units)
2 Hours+25%+5%
4 Hours+20%+2%
8 Hours+15%0%
TEWL (g/m²/h)
2 Hours-15%-2%
4 Hours-12%0%
8 Hours-10%+1%

Table 2: Pediatric Skin Tolerability under Dermatological Control (4-Week Study)

ParameterFormulation with 5% this compound
Erythema (Redness) Score No significant increase from baseline
Dryness Score Significant decrease from baseline (p < 0.05)
Parental Assessment of Skin Softness 95% reported improvement
Adverse Events None reported

Experimental Protocols

Protocol for Human Repeat Insult Patch Test (HRIPT) on Sensitive Skin

Objective: To assess the potential of a formulation containing this compound to cause irritation or allergic contact sensitization on a panel of subjects with self-perceived sensitive skin.

Methodology:

  • Panel Recruitment: Recruit a panel of 50-100 subjects (males and females, aged 18-65) who self-identify as having sensitive skin. A dermatologist confirms skin suitability.[6]

  • Induction Phase:

    • Apply approximately 0.2g of the test formulation to a semi-occlusive patch.[6]

    • Apply the patch to the same site on the subject's back for 9 consecutive 24-hour periods, 3 times a week for 3 weeks.[7][8]

    • After each 24-hour application, the patch is removed, and the site is graded for any reactions (erythema, edema) by a trained technician.[6]

  • Rest Phase: A 2-week rest period follows the induction phase, during which no patches are applied.[7]

  • Challenge Phase:

    • Apply a new patch with the test formulation to a previously untreated site on the back.[7]

    • The patch is removed after 24 hours.

    • The site is graded for reactions at 24, 48, and 72 hours post-application.[7]

Scoring Scale for Skin Reactions:

ScoreDescription
0No visible reaction
+Faint, non-confluent erythema
1Mild, confluent erythema
2Moderate erythema, possibly with mild edema or papules
3Strong erythema, with edema, papules, or vesicles

Interpretation: The absence of reactions during the challenge phase indicates that the product is not a sensitizer. Minimal, transient reactions during the induction phase are noted as potential irritation.

Diagram: HRIPT Workflow

HRIPT_Workflow cluster_induction Induction Phase (3 Weeks) cluster_rest Rest Phase (2 Weeks) cluster_challenge Challenge Phase induction_patch1 Patch Application 1 induction_grade1 Grading induction_patch1->induction_grade1 induction_patch2 Patch Application 2 induction_grade1->induction_patch2 induction_grade2 Grading induction_patch2->induction_grade2 induction_patch_n Patch Application 9 induction_grade2->induction_patch_n induction_grade_n Grading induction_patch_n->induction_grade_n rest No Patching induction_grade_n->rest challenge_patch Challenge Patch Application rest->challenge_patch challenge_grade1 Grading at 24h challenge_patch->challenge_grade1 challenge_grade2 Grading at 48h challenge_grade1->challenge_grade2 challenge_grade3 Grading at 72h challenge_grade2->challenge_grade3

HRIPT experimental workflow.
Protocol for In-Use Pediatric Skin Tolerability Study

Objective: To evaluate the skin tolerability of a formulation containing this compound under normal use conditions in a pediatric population.

Methodology:

  • Subject Recruitment: Recruit 30 healthy infants and toddlers (aged 6 months to 3 years) with normal to dry skin.

  • Study Duration: 4 weeks.

  • Procedure:

    • Parents/guardians are provided with the test product and instructions for use (e.g., apply twice daily to the body).

    • A baseline dermatological assessment of the child's skin is performed by a pediatrician or dermatologist.

    • Follow-up assessments are conducted at weeks 2 and 4.

    • Skin condition is evaluated for erythema, dryness, and any signs of irritation.

    • Parents/guardians complete a questionnaire at the end of the study regarding their perception of the product's performance and gentleness.

Data Collection:

  • Dermatological scoring of skin parameters.

  • Instrumental measurements of skin hydration (Corneometer) and TEWL (Tewameter) can be included.

  • Parental satisfaction questionnaires.

Diagram: Pediatric In-Use Study Workflow

Pediatric_Study_Workflow start Recruitment & Consent baseline Baseline Dermatological Assessment (Week 0) start->baseline product_use Product Application (4 Weeks) baseline->product_use follow_up1 Follow-up Assessment (Week 2) product_use->follow_up1 follow_up2 Final Assessment (Week 4) product_use->follow_up2 follow_up1->product_use questionnaire Parental Questionnaire follow_up2->questionnaire end Data Analysis questionnaire->end

Pediatric in-use tolerability study workflow.

Signaling Pathways and Mechanism of Action

Emollients like this compound primarily exert their beneficial effects on the skin through physical mechanisms that support the skin barrier. A compromised skin barrier is a key feature of sensitive skin and can lead to increased inflammation. While this compound is an inert ingredient and not expected to have direct pharmacological effects on signaling pathways, its role in improving barrier function can indirectly modulate inflammatory responses.

A dysfunctional skin barrier allows for increased penetration of irritants and allergens, which can trigger keratinocytes to release pro-inflammatory cytokines such as IL-1α, IL-1β, and TNF-α.[9][10] These cytokines can initiate an inflammatory cascade, leading to the symptoms of irritated skin.

By forming a protective, semi-occlusive layer on the skin, emollients like this compound help to reduce TEWL and prevent the entry of external triggers.[11] This stabilization of the skin barrier can lead to a downstream reduction in the production of inflammatory mediators, thereby soothing the skin. Studies have shown that the use of emollients can lead to a decrease in circulating levels of inflammatory cytokines.[11][12][13]

Diagram: Emollient Effect on Skin Barrier and Inflammation

Skin_Barrier_Pathway cluster_stimuli External Stimuli cluster_skin Skin Barrier cluster_cellular Cellular Response irritants Irritants & Allergens compromised_barrier Compromised Barrier (Increased TEWL) irritants->compromised_barrier Penetration keratinocytes Keratinocytes compromised_barrier->keratinocytes Stimulation healthy_barrier Healthy Barrier (Reduced TEWL) healthy_barrier->irritants Blocks healthy_barrier->keratinocytes Reduces Stimulation cytokines Release of Pro-inflammatory Cytokines (IL-1α, TNF-α) keratinocytes->cytokines inflammation Inflammation (Redness, Itching) cytokines->inflammation emollient This compound (Emollient) emollient->healthy_barrier Supports & Protects

Mechanism of emollient action on the skin barrier.

Conclusion

This compound is a well-tolerated, versatile emollient with a favorable safety and sensory profile, making it a highly suitable ingredient for formulations intended for pediatric and sensitive skin. While direct clinical efficacy data on this specific ingredient is not extensively published, its known properties as a fast-spreading, non-greasy emollient suggest it can significantly contribute to the development of gentle, effective, and cosmetically elegant skincare products for these consumer groups. The provided protocols offer a framework for the clinical validation of such formulations.

References

Application Notes and Protocols for the Development of Nanoemulsions and Microemulsions Using Dicaprylyl Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicaprylyl Carbonate is a fast-spreading, non-greasy emollient that is increasingly favored in cosmetic and pharmaceutical formulations as a silicone alternative.[1][2] Its favorable sensory profile, excellent emulsification properties, and ability to act as a solvent for active ingredients make it a compelling choice for the development of advanced drug delivery systems such as nanoemulsions and microemulsions.[3][4] These colloidal carriers can enhance the solubility, stability, and bioavailability of therapeutic agents, particularly for topical and transdermal applications.

This document provides detailed application notes and experimental protocols for the formulation and characterization of oil-in-water (O/W) nanoemulsions and microemulsions utilizing this compound as the oil phase.

Key Properties of this compound for Emulsion Development

This compound is a diester of carbonic acid and caprylyl alcohol.[3] Its key attributes that are beneficial for creating nanoemulsions and microemulsions include:

  • Excellent Emollient Properties: It imparts a light, velvety feel to formulations, which is desirable for topical products.[1]

  • High Spreadability: This property ensures even application and distribution of the formulation on the skin.[2]

  • Good Solubilizing Capacity: It can effectively dissolve lipophilic active pharmaceutical ingredients (APIs), enhancing their incorporation into the oil phase of an emulsion.[4]

  • Emulsion Stabilization: this compound contributes to the overall stability of emulsions.[1]

  • Safety Profile: It is considered safe for use in cosmetic and pharmaceutical products.[3]

Experimental Protocols

Protocol 1: Screening of Surfactants and Co-surfactants

Objective: To identify a suitable surfactant and co-surfactant system that can effectively emulsify this compound.

Materials:

  • This compound (Oil Phase)

  • Surfactants (e.g., Tween 80, Cremophor® EL, Labrasol®)

  • Co-surfactants (e.g., Transcutol® P, Propylene Glycol, Ethanol)

  • Distilled Water (Aqueous Phase)

  • Vortex Mixer

  • Glass Vials

Methodology:

  • Surfactant Screening:

    • Prepare aqueous solutions (5% w/w) of each surfactant in separate glass vials.

    • To each surfactant solution, add this compound dropwise while vortexing.

    • Observe the formation of an emulsion and its visual characteristics (clarity, turbidity).

    • The surfactant that produces a clear or translucent dispersion with the highest amount of oil is considered a good candidate. A high Hydrophilic-Lipophilic Balance (HLB) value (typically 8-18) is generally preferred for O/W emulsions.[5]

  • Co-surfactant Screening:

    • Select the best-performing surfactant from the previous step.

    • Prepare mixtures of the selected surfactant and each co-surfactant at various ratios (S/CoS mix), for example, 1:1, 2:1, and 3:1 (w/w).

    • For each S/CoS mix, perform a titration with this compound, observing the emulsification efficiency.

    • The co-surfactant that results in the formation of a stable and clear emulsion with the least amount of S/CoS mix is selected. Co-surfactants can enhance the flexibility of the interfacial film and reduce interfacial tension.[6]

Protocol 2: Construction of Pseudo-ternary Phase Diagrams for Microemulsion Formulation

Objective: To determine the concentration ranges of oil, surfactant/co-surfactant (S/CoS), and water for the formation of a stable microemulsion.

Materials:

  • This compound

  • Selected Surfactant and Co-surfactant

  • Distilled Water

  • Magnetic Stirrer and Stir Bars

  • Burettes

  • Ternary phase diagram plotting software

Methodology:

  • Prepare various weight ratios of the S/CoS mix (e.g., 1:1, 2:1, 3:1).

  • For each S/CoS mix ratio, prepare mixtures of this compound and the S/CoS mix in different weight ratios (e.g., 1:9, 2:8, 3:7, ... , 9:1).

  • Titrate each of these mixtures with distilled water dropwise, under constant magnetic stirring.

  • After each addition of water, allow the system to equilibrate and visually observe for transparency and phase separation.

  • The point at which the solution turns from clear to turbid indicates the boundary of the microemulsion region.

  • Plot the obtained data points on a ternary phase diagram for each S/CoS mix ratio to delineate the microemulsion region.[7] The region with the largest area of stable, single-phase microemulsion indicates the optimal S/CoS ratio.

Protocol 3: Preparation of Nanoemulsion using High-Pressure Homogenization (HPH)

Objective: To prepare a stable oil-in-water nanoemulsion of this compound.

Materials:

  • This compound

  • Selected Surfactant and Co-surfactant

  • Distilled Water

  • High-Shear Mixer (e.g., Ultra-Turrax)

  • High-Pressure Homogenizer

  • Beakers

Methodology:

  • Preparation of Phases:

    • Oil Phase: Accurately weigh this compound and the selected surfactant and co-surfactant (if oil-soluble) into a beaker.

    • Aqueous Phase: Accurately weigh distilled water into a separate beaker. If the surfactant/co-surfactant are water-soluble, they are added to this phase.

  • Formation of Coarse Emulsion:

    • Heat both phases to approximately 40-60°C to ensure miscibility of components.

    • Gradually add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5000-10000 rpm) for 5-10 minutes using a high-shear mixer to form a coarse emulsion.

  • Nanoemulsification:

    • Pass the coarse emulsion through a high-pressure homogenizer.[8]

    • Operate the homogenizer at a pressure of approximately 500-1500 bar for 3-5 cycles.

    • Cool the resulting nanoemulsion to room temperature.

Protocol 4: Characterization of Nanoemulsions and Microemulsions

Objective: To evaluate the physicochemical properties of the prepared emulsions.

Methodology:

  • Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:

    • Dilute the emulsion sample with distilled water to an appropriate concentration.

    • Analyze the sample using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).[9]

    • Record the Z-average particle size, PDI, and zeta potential. A PDI value below 0.3 indicates a narrow size distribution. The zeta potential provides an indication of the emulsion's stability, with values greater than |±30| mV suggesting good stability.

  • Viscosity Measurement:

    • Measure the viscosity of the undiluted emulsion using a viscometer (e.g., Brookfield viscometer) at a controlled temperature (e.g., 25°C).

  • pH Determination:

    • Measure the pH of the emulsion using a calibrated pH meter.

  • Transmission Electron Microscopy (TEM):

    • Place a drop of the diluted emulsion on a carbon-coated copper grid and allow it to air dry.

    • Optionally, negatively stain the sample (e.g., with phosphotungstic acid).

    • Observe the morphology and size of the emulsion droplets under a transmission electron microscope.[9]

Data Presentation

The following tables summarize hypothetical yet representative quantitative data for this compound-based nanoemulsion and microemulsion formulations.

Table 1: Representative Formulations of this compound Nanoemulsion and Microemulsion

Formulation CodeComponentConcentration (% w/w) - NanoemulsionConcentration (% w/w) - Microemulsion
NE-DC-01This compound15.0-
ME-DC-01This compound-10.0
BothTween 80 (Surfactant)10.025.0
BothTranscutol® P (Co-surfactant)5.015.0
BothDistilled Water70.050.0
Total 100.0 100.0

Table 2: Physicochemical Characterization of this compound Emulsions

ParameterNanoemulsion (NE-DC-01) - Expected ValuesMicroemulsion (ME-DC-01) - Expected Values
Particle Size (nm) 50 - 20010 - 100
Polydispersity Index (PDI) < 0.3< 0.2
Zeta Potential (mV) -20 to -40-15 to -35
Viscosity (cP) 50 - 20020 - 100
pH 5.5 - 7.05.5 - 7.0
Appearance Bluish-white, translucentTransparent

Visualizations

experimental_workflow_nanoemulsion cluster_prep Phase Preparation oil_phase Oil Phase (this compound, Oil-soluble Surfactant/Co-surfactant) coarse_emulsion Coarse Emulsion Formation (High-Shear Mixing) oil_phase->coarse_emulsion aq_phase Aqueous Phase (Distilled Water, Water-soluble Surfactant/Co-surfactant) aq_phase->coarse_emulsion hph High-Pressure Homogenization coarse_emulsion->hph 500-1500 bar 3-5 cycles nanoemulsion Nanoemulsion hph->nanoemulsion characterization Characterization (DLS, Viscosity, pH, TEM) nanoemulsion->characterization

Caption: Workflow for High-Pressure Homogenization.

experimental_workflow_microemulsion start Component Selection (Oil, Surfactant, Co-surfactant) s_cos_mix Prepare S/CoS Mixtures (e.g., 1:1, 2:1, 3:1) start->s_cos_mix titration Aqueous Titration of Oil and S/CoS Mixtures s_cos_mix->titration phase_diagram Construct Pseudo-ternary Phase Diagrams titration->phase_diagram microemulsion_region Identify Microemulsion Region phase_diagram->microemulsion_region formulation Formulate Microemulsion from Identified Region microemulsion_region->formulation characterization Characterization (DLS, Viscosity, pH) formulation->characterization

Caption: Workflow for Microemulsion Formulation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dicaprylyl Carbonate Concentration to Reduce Greasiness in Lotions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is designed to address specific issues encountered during the experimental process of formulating lotions with Dicaprylyl Carbonate to minimize greasiness.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in lotions?

This compound is a fast-spreading, dry emollient.[1] It is often used in cosmetic and pharmaceutical formulations to improve the sensory performance of the product.[1] Its primary benefits include creating a pleasantly dry and velvety skin feel, reducing greasiness, and improving the spreadability of the lotion.[1][2][3] It is considered a good alternative to silicones and is suitable for creating lightweight, non-oily emulsions.[1][2]

Q2: How does this compound reduce the greasy feel of a lotion?

This compound is a lightweight, low-viscosity emollient that absorbs quickly into the skin.[2] Unlike heavier oils and butters, it forms a thin, non-occlusive film that provides a smooth and soft finish without a greasy residue.[3][4] Its ability to balance the sensory properties of heavier oils makes it an effective ingredient for creating formulations with a desirable skin feel.[1]

Q3: What is a typical concentration range for this compound in a lotion formulation?

The usage level of this compound can vary depending on the desired sensory profile and the other ingredients in the formulation. A typical range is between 1% and 20% (w/w).[1] For leave-on products, it has been reported as safe to use at concentrations up to 34.5%.[2][5]

Q4: Can I replace all the oil in my formulation with this compound to eliminate greasiness?

While this compound is excellent for reducing greasiness, completely replacing traditional oils may alter other important properties of the lotion, such as moisturization, occlusivity, and the delivery of oil-soluble active ingredients. A balanced approach, where this compound is used in combination with other emollients, is often the most effective strategy.[6]

Troubleshooting Guide

Problem 1: My lotion still feels greasy even after adding this compound.

  • Possible Cause: The concentration of this compound may be too low, or the concentration of other heavy oils and butters in the lipid phase is too high.

  • Solution:

    • Increase this compound Concentration: Incrementally increase the percentage of this compound in your formulation. It is recommended to test concentrations in a systematic way, for example, in 2-5% increments.

    • Reduce Heavy Lipids: Decrease the percentage of heavy or slow-spreading oils and butters. Consider replacing a portion of them with other lightweight emollients.

    • Optimize the Emulsifier System: The type and concentration of your emulsifier can impact the final skin feel.[7][8] Ensure you are using an emulsifier that promotes a light, non-greasy texture.

Problem 2: The lotion has an undesirable texture (e.g., it's too thin or separates).

  • Possible Cause: Altering the oil phase by incorporating this compound can affect the viscosity and stability of the emulsion.

  • Solution:

    • Adjust Rheology Modifiers: If the lotion is too thin, consider adding or increasing the concentration of a thickening agent like xanthan gum or a carbomer.[7]

    • Evaluate Emulsifier Compatibility: Ensure your emulsifier is suitable for the polarity and viscosity of your new oil phase composition. You may need to adjust the emulsifier concentration or use a combination of emulsifiers for better stability.[9]

    • Processing Parameters: The homogenization speed and time can significantly impact droplet size and, consequently, emulsion stability and texture. Ensure consistent and appropriate mixing.

Problem 3: The lotion doesn't feel as moisturizing after adding this compound.

  • Possible Cause: this compound is a non-occlusive emollient. Reducing the concentration of more occlusive oils may lead to a decrease in the lotion's ability to prevent water loss from the skin.

  • Solution:

    • Incorporate Humectants: Increase the concentration of humectants like glycerin or hyaluronic acid in the water phase to bind and hold moisture in the skin.[7]

    • Add a Small Amount of an Occlusive Agent: A small percentage of a more occlusive ingredient, such as a butter or a heavier oil, can be added back into the formulation to enhance its moisturizing properties without significantly increasing greasiness.

    • Balanced Emollient Profile: Use a combination of emollients with different properties. For instance, combine the light feel of this compound with a medium-spreading emollient that offers more substantivity.

Data Presentation

The following tables provide illustrative data from a sensory panel evaluation of a base lotion formulated with varying concentrations of this compound. The panel consisted of 10 trained assessors who rated the sensory attributes on a 10-point scale (where 1 = not at all greasy/sticky/shiny and 10 = extremely greasy/sticky/shiny).

Table 1: Sensory Evaluation of Greasiness, Stickiness, and Shine

This compound Conc. (% w/w)Average Greasiness Score (± SD)Average Stickiness Score (± SD)Average Shine Score (± SD)
0% (Control)7.8 (± 1.2)6.5 (± 1.5)7.2 (± 1.1)
5%5.2 (± 0.9)4.1 (± 1.0)5.5 (± 0.8)
10%3.1 (± 0.7)2.5 (± 0.6)3.8 (± 0.7)
15%1.9 (± 0.5)1.8 (± 0.4)2.1 (± 0.5)

Table 2: Evaluation of Spreadability and Absorption

This compound Conc. (% w/w)Average Spreadability Score (1-10)Average Absorption Time (seconds)
0% (Control)4.545
5%6.232
10%8.120
15%9.312

(Note: These are illustrative data and actual results may vary depending on the full formulation.)

Experimental Protocols

1. Protocol for Sensory Panel Evaluation of Lotion Greasiness

  • Objective: To quantify the perception of greasiness of lotion formulations with varying concentrations of this compound.

  • Panelists: A panel of 10-12 trained individuals with demonstrated sensory acuity for tactile evaluation.

  • Procedure:

    • Sample Preparation: Prepare lotion samples with 0%, 5%, 10%, and 15% (w/w) this compound. Code each sample with a random three-digit number.

    • Application: Panelists will cleanse their forearms and allow them to dry completely. A standardized amount (e.g., 0.1 g) of each lotion sample is applied to a marked 2x2 cm area on the forearm.

    • Evaluation: Panelists will rub the lotion into the skin in a circular motion for a set amount of time (e.g., 10 seconds).

    • Scoring: Immediately after application, and again at 1, 5, and 10-minute intervals, panelists will rate the perceived greasiness on a 10-point line scale (0 = not greasy, 10 = extremely greasy).

    • Data Analysis: The average scores for each sample at each time point are calculated. Statistical analysis (e.g., ANOVA) is used to determine if there are significant differences between the samples.

2. Protocol for Emulsion Stability Testing

  • Objective: To assess the physical stability of lotion formulations containing this compound under accelerated conditions.

  • Procedure:

    • Sample Preparation: Prepare the lotion formulations and package them in the final intended containers.

    • Accelerated Aging:

      • Elevated Temperature: Store samples at 40°C and 50°C for a period of 1 to 3 months.

      • Freeze-Thaw Cycles: Subject samples to three to five cycles of freezing at -10°C for 24 hours, followed by thawing at room temperature for 24 hours.[10]

    • Evaluation: At set intervals (e.g., weekly for the first month, then monthly), evaluate the samples for:

      • Physical Appearance: Changes in color, odor, and phase separation (creaming, coalescence).[10]

      • Viscosity: Measure using a viscometer to detect any significant changes.

      • pH: Measure the pH to check for any drift.

      • Microscopic Examination: Observe the emulsion under a microscope to check for changes in droplet size and distribution.

    • Centrifuge Test: To quickly assess emulsion stability, heat the emulsion to 50°C and centrifuge at 3000 rpm for 30 minutes.[10] Inspect for any signs of separation.

Visualizations

Experimental_Workflow cluster_formulation Formulation Phase cluster_testing Testing Phase cluster_analysis Analysis & Optimization F1 Base Lotion Formulation F2 Addition of Dicaprylyl Carbonate (0%, 5%, 10%, 15%) F1->F2 T1 Sensory Panel Evaluation (Greasiness, Stickiness, etc.) F2->T1 T2 Stability Testing (Accelerated Aging, Freeze-Thaw) F2->T2 A1 Data Analysis (Statistical Comparison) T1->A1 T2->A1 A2 Formula Optimization A1->A2

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Greasy_Lotion Start Problem: Lotion Feels Greasy Q1 Is this compound concentration optimal? Start->Q1 Q2 Is the concentration of heavy lipids too high? Q1->Q2 Yes Sol1 Increase this compound concentration incrementally. Q1->Sol1 No A1_Yes Yes A1_No No Q3 Is the emulsifier system contributing to greasiness? Q2->Q3 No Sol2 Reduce or replace heavy oils and butters. Q2->Sol2 Yes A2_Yes Yes A2_No No Sol3 Evaluate and select a non-greasy emulsifier. Q3->Sol3 Yes End Optimized Formulation Q3->End No A3_Yes Yes A3_No No Sol1->End Sol2->End Sol3->End

References

Impact of pH on the chemical stability and hydrolysis of Dicaprylyl Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the impact of pH on the chemical stability and hydrolysis of Dicaprylyl Carbonate.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Guide 1: Inconsistent pH Readings in Emulsions

Problem: You are observing fluctuating or drifting pH values in your emulsion formulation containing this compound.

Potential Cause Troubleshooting Steps
Poorly Calibrated pH Meter Ensure your pH meter is calibrated daily using fresh, NIST-traceable buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
Temperature Effects Always measure pH at a consistent, controlled temperature. If possible, use a temperature-compensating pH probe.
Ingredient Interaction Other ingredients in your formulation, such as certain polymers or chelating agents, may slowly interact and alter the pH. Review your formulation for any known pH-sensitive components.
CO₂ Absorption Alkaline formulations can absorb atmospheric carbon dioxide, leading to a decrease in pH. Minimize air exposure by keeping containers sealed and working quickly.
Emulsion Instability If the emulsion is beginning to break down, the distribution of acidic or basic components may become non-uniform, leading to inconsistent pH readings. Visually inspect for signs of separation.
Guide 2: Unexpected Emulsion Instability After pH Adjustment

Problem: Your emulsion containing this compound appears stable initially, but breaks or thins out after adjusting the pH.

Potential Cause Troubleshooting Steps
Emulsifier pH Sensitivity The emulsifier system you are using may only be effective within a specific pH range. Adding an acid or base can alter the emulsifier's charge and its ability to stabilize the emulsion. Consult the supplier's technical data sheet for the optimal pH range of your emulsifier.
"Salting Out" Effect The addition of acidic or basic solutions introduces ions that can disrupt the hydration layer around the emulsifier, leading to coalescence. Try using a more dilute acid or base solution and add it slowly with gentle mixing.
Thickener Incompatibility Some thickening agents, like certain carbomers, are highly sensitive to pH and electrolyte concentration. The adjustment of pH can cause a dramatic loss in viscosity. Consider using a pH-insensitive thickener or pre-neutralizing your thickener before addition.
Hydrolysis of this compound At highly acidic or alkaline pH, this compound can hydrolyze into caprylyl alcohol and carbonic acid (which decomposes to carbon dioxide and water). While this is generally a slow process at room temperature, it can be accelerated at elevated temperatures and extreme pH values, potentially affecting the oil phase composition and emulsion stability over time.
Guide 3: Difficulty in HPLC Analysis of Hydrolysis Products

Problem: You are facing challenges in separating and quantifying this compound and its potential hydrolysis product, caprylyl alcohol, using High-Performance Liquid Chromatography (HPLC).

Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Column Overload: Reduce the injection volume or dilute the sample. - Inappropriate Mobile Phase: Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase. - Secondary Interactions: Use a high-purity, end-capped C18 column to minimize interactions with residual silanols.
Inadequate Separation (Co-elution) - Optimize Mobile Phase: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to water. A gradient elution may be necessary to resolve compounds with different polarities. - Change Column Chemistry: If a C18 column does not provide sufficient resolution, consider a different stationary phase, such as a phenyl-hexyl or a polar-embedded column.
Baseline Noise or Drift - Contaminated Mobile Phase: Use HPLC-grade solvents and freshly prepared mobile phase. Degas the mobile phase before use. - Detector Issues: Ensure the detector lamp has sufficient energy and the flow cell is clean.
Low Sensitivity for Caprylyl Alcohol Caprylyl alcohol lacks a strong chromophore, making UV detection challenging. Consider using a Refractive Index (RI) detector or a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD).

Frequently Asked Questions (FAQs)

Q1: At what pH range is this compound most stable?

A1: Carbonate esters, in general, exhibit the greatest stability in the neutral to slightly acidic pH range (approximately pH 4-7).[1] Hydrolysis of the ester linkage is catalyzed by both acid and base. Therefore, formulating at extreme pH values (below 4 or above 8) can increase the rate of degradation, especially at elevated temperatures.

Q2: What are the primary hydrolysis products of this compound?

A2: The hydrolysis of this compound yields caprylyl alcohol and carbonic acid. Carbonic acid is unstable and readily decomposes to carbon dioxide and water.

Q3: How can I monitor the hydrolysis of this compound in my formulation?

A3: The most common method is to use a stability-indicating HPLC method to quantify the amount of this compound remaining over time.[2] Concurrently, you can also monitor for the appearance of the hydrolysis product, caprylyl alcohol. Another approach is to monitor the pH of the formulation; if the pH is not buffered, the formation of carbonic acid from hydrolysis may cause a slight decrease in pH over time.

Q4: Can the hydrolysis of this compound affect the sensory properties of my product?

A4: Yes. This compound is a lightweight, non-greasy emollient.[3] Its hydrolysis to caprylyl alcohol, which has a different sensory profile, could potentially alter the feel of the product on the skin over time.

Q5: Are there any formulation strategies to minimize the hydrolysis of this compound?

A5: To enhance the stability of this compound, consider the following:

  • Maintain an optimal pH: Buffer your formulation to a pH between 4 and 7.

  • Avoid extreme temperatures: High temperatures accelerate the rate of hydrolysis.[1]

  • Water activity: In anhydrous or low-water formulations, the rate of hydrolysis will be significantly reduced.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of a this compound Emulsion at Various pH Values

This protocol outlines a general procedure for assessing the chemical stability of this compound in an oil-in-water emulsion under accelerated conditions.

1. Materials and Equipment:

  • This compound

  • Your emulsion base (without this compound)

  • pH adjustment agents (e.g., citric acid, sodium hydroxide)

  • Calibrated pH meter

  • Homogenizer

  • Stability chambers set to 40°C ± 2°C / 75% RH ± 5% RH

  • Glass jars with inert caps

  • HPLC system with a suitable detector (e.g., UV, RI, or ELSD)

  • Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm)

2. Procedure:

  • Prepare Emulsion Batches: Prepare three separate batches of your emulsion.

  • pH Adjustment:

    • Batch A (Acidic): Adjust the pH to 4.0 ± 0.1 using a suitable acid.

    • Batch B (Neutral): Adjust the pH to 6.5 ± 0.1.

    • Batch C (Alkaline): Adjust the pH to 8.5 ± 0.1 using a suitable base.

  • Incorporate this compound: Add the desired concentration of this compound to each batch and homogenize until uniform.

  • Initial Analysis (Time 0):

    • Take an initial sample from each batch.

    • Measure and record the initial pH, viscosity, and appearance.

    • Perform an initial HPLC analysis to determine the starting concentration of this compound.

  • Stability Storage:

    • Fill the glass jars with the emulsions from each batch, ensuring minimal headspace.

    • Place the jars in the stability chamber at 40°C / 75% RH.

  • Time-Point Analysis:

    • At specified time points (e.g., 2, 4, 8, and 12 weeks), remove a sample from each batch.

    • Allow the samples to equilibrate to room temperature.

    • Measure and record the pH, viscosity, and any changes in appearance (e.g., color, phase separation).

    • Perform HPLC analysis to quantify the remaining percentage of this compound.

3. Data Presentation:

Summarize the quantitative data in tables for easy comparison.

Table 1: pH Stability of this compound Emulsion at 40°C

Time (Weeks)pH 4.0pH 6.5pH 8.5
0 4.06.58.5
2
4
8
12

Table 2: this compound Content (%) at 40°C

Time (Weeks)pH 4.0pH 6.5pH 8.5
0 100100100
2
4
8
12

Table 3: Viscosity (cP) of this compound Emulsion at 40°C

Time (Weeks)pH 4.0pH 6.5pH 8.5
0
2
4
8
12

Visualizations

Hydrolysis_Pathway Dicaprylyl_Carbonate This compound Hydrolysis Hydrolysis Dicaprylyl_Carbonate->Hydrolysis H2O Water (H₂O) H2O->Hydrolysis Acid or Base Catalysis Caprylyl_Alcohol Caprylyl Alcohol Hydrolysis->Caprylyl_Alcohol Carbonic_Acid Carbonic Acid (H₂CO₃) Hydrolysis->Carbonic_Acid CO2 Carbon Dioxide (CO₂) Carbonic_Acid->CO2 Decomposition Water_Product Water (H₂O) Carbonic_Acid->Water_Product Decomposition

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow start Start: Prepare Emulsion Base ph_adjust Adjust pH to Target Values (4.0, 6.5, 8.5) start->ph_adjust add_dc Incorporate this compound & Homogenize ph_adjust->add_dc time_zero Time 0 Analysis: pH, Viscosity, Appearance, HPLC add_dc->time_zero storage Store at 40°C / 75% RH time_zero->storage time_points Analyze at Time Points (2, 4, 8, 12 weeks) storage->time_points time_points->storage Continue until final time point end End: Evaluate Data & Determine Stability Profile time_points->end

Caption: Workflow for accelerated stability testing.

References

Strategies to prevent phase separation in emulsions containing Dicaprylyl Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent phase separation in emulsions containing Dicaprylyl Carbonate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in emulsions?

This compound is a fast-spreading, dry emollient used in cosmetic and pharmaceutical formulations.[1] It is valued for its ability to create a pleasant, non-greasy, and velvety skin feel.[1] In emulsions, it serves as a component of the oil phase, contributing to the overall sensory profile of the product. It is also an effective solvent for UV filters and pigments, which can enhance the stability of sunscreens and color cosmetics.[2]

Q2: What is the required Hydrophile-Lipophile Balance (HLB) for this compound?

The required HLB for creating a stable oil-in-water (O/W) emulsion with this compound is approximately 11 .[3] Selecting an emulsifier or a blend of emulsifiers with an HLB value close to 11 is crucial for ensuring the long-term stability of the emulsion.

Q3: How do I calculate the required HLB for an oil phase containing this compound and other oils?

When the oil phase consists of multiple ingredients, the required HLB is the weighted average of the individual required HLBs. To calculate this, you need to:

  • Determine the weight percentage of each oil component in the total oil phase.

  • Multiply the weight percentage of each oil by its required HLB.

  • Sum the results to get the total required HLB for the oil phase.

Example Calculation for a Mixed Oil Phase:

Oil Component% of Oil PhaseRequired HLBWeighted HLB
This compound60%116.6
Caprylic/Capric Triglyceride40%52.0
Total 100% 8.6

In this example, the required HLB for the emulsifier system would be 8.6.

Q4: What are the common signs of phase separation in emulsions?

Common signs of emulsion instability include:

  • Creaming: The formation of a concentrated layer of the dispersed phase at the top or bottom of the emulsion. This is often reversible by shaking.[4]

  • Coalescence: The irreversible merging of small droplets into larger ones, leading to a visible separation of the oil and water phases.[4]

  • Flocculation: The clumping of droplets without merging, which can lead to creaming.[4]

  • Changes in viscosity, color, or odor. [5]

Troubleshooting Guides for Phase Separation

This section provides a systematic approach to diagnosing and resolving phase separation issues in emulsions containing this compound.

Issue 1: Creaming or Sedimentation

Symptoms: A visible, concentrated layer of oil appears at the top (creaming) or a denser phase settles at the bottom (sedimentation). The emulsion may appear uniform again after shaking.

Root Causes & Solutions:

Potential CauseRecommended Action
Insufficient Viscosity of the Continuous Phase The movement of droplets is governed by Stokes' Law; increasing the viscosity of the continuous phase (typically water in O/W emulsions) will slow down droplet migration.[6] Add a thickening agent or stabilizer such as Xanthan Gum, Carbomer, or cellulose derivatives to the aqueous phase.[7][8][9]
Large Droplet Size Larger droplets have a greater tendency to rise or fall. Optimize the homogenization process by increasing the speed or duration to reduce the average droplet size.[10]
Density Mismatch Between Phases A significant difference in density between the oil and water phases accelerates gravitational separation. While more challenging to adjust, consider the density of other oil-phase components.
Issue 2: Coalescence and Emulsion Breaking

Symptoms: The emulsion irreversibly separates into distinct oil and water layers. Shaking does not restore the emulsion's uniformity.

Root Causes & Solutions:

Potential CauseRecommended Action
Incorrect Emulsifier HLB The HLB of the emulsifier system does not match the required HLB of the oil phase. The required HLB for this compound is 11.[3] If other oils are present, recalculate the required HLB for the entire oil phase. Use a blend of low and high HLB emulsifiers to precisely match the required HLB.[11]
Insufficient Emulsifier Concentration There is not enough emulsifier to adequately coat the surface of the oil droplets, leading to their merging. A general guideline is to use emulsifiers at 5-8% of the total formula, though the optimal concentration depends on the specific ingredients.[11] Incrementally increase the emulsifier concentration and observe the impact on stability.
Incompatible Emulsifier Chemistry The chemical nature of the emulsifier may not be suitable for the oil phase. Experiment with different types of emulsifiers (e.g., non-ionic, polymeric) that have the correct HLB value.[12]
Processing Issues (Temperature, Shear) Inadequate heating of the oil and water phases before emulsification can lead to a grainy appearance and instability.[8] Ensure both phases are heated to the same temperature (typically 70-80°C) before combining. Excessive shear during the addition of shear-sensitive ingredients (like some polymers) can also compromise stability.
Changes in pH or Ionic Strength The pH of the aqueous phase can affect the performance of some emulsifiers.[13] High concentrations of electrolytes can disrupt the stability of the emulsion.[13] Monitor the pH of your formulation and evaluate its stability at different pH values. If salts are necessary, consider using non-ionic emulsifiers that are less sensitive to electrolytes.

Experimental Protocols

Protocol 1: Determining the Required HLB of an Oil Phase

This protocol outlines the experimental method for determining the required HLB of your specific oil phase containing this compound.

  • Preparation of Emulsifier Blends:

    • Select a pair of emulsifiers with the same chemical type, one with a low HLB (e.g., Sorbitan Oleate, HLB = 4.3) and one with a high HLB (e.g., Polysorbate 80, HLB = 15.0).

    • Prepare a series of emulsifier blends with varying HLB values (e.g., from 8 to 12 in increments of 0.5 or 1). The percentage of each emulsifier in the blend can be calculated using the following formula: % of High HLB Emulsifier = 100 * (Required HLB - Low HLB) / (High HLB - Low HLB)

  • Emulsion Preparation:

    • Prepare a series of small-batch emulsions, each with a different emulsifier blend. Keep all other formulation parameters (oil phase composition and concentration, water phase composition, total emulsifier concentration) constant.

    • Oil Phase: Combine this compound and any other oil-soluble ingredients. Heat to 75°C.

    • Water Phase: Combine water and any water-soluble ingredients. Heat to 75°C.

    • Add the oil phase to the water phase with high-shear homogenization for a fixed time (e.g., 5 minutes at 10,000 rpm).

    • Cool the emulsion while stirring gently.

  • Stability Assessment:

    • Visually inspect the emulsions immediately after preparation and after 24 hours for any signs of phase separation.

    • The emulsion with the highest stability (least separation) corresponds to the optimal HLB for your oil phase.

Protocol 2: Accelerated Stability Testing

This protocol is designed to predict the long-term stability of your final emulsion formulation.

  • Sample Preparation:

    • Prepare a sufficient quantity of your final emulsion formulation.

    • Package the emulsion in the intended final packaging and in inert glass containers (as a control).[14]

  • Storage Conditions:

    • Store samples under a variety of conditions to assess stability:

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 3-6 months.[15]

      • Real-Time: 25°C ± 2°C / 60% RH ± 5% RH for the intended shelf life of the product.

      • Freeze-Thaw Cycling: Place samples at -10°C for 24 hours, then at 25°C for 24 hours. Repeat for 3-5 cycles.[6]

  • Evaluation Schedule:

    • For accelerated studies, evaluate the samples at time 0, 1, 2, and 3 months (and 6 months if applicable).

    • For real-time studies, evaluate at time 0, 3, 6, 9, 12, 18, and 24 months.

  • Parameters to Evaluate:

    • Physical Integrity: Color, odor, appearance, texture, and signs of phase separation.

    • Physicochemical Properties: pH, viscosity, and droplet size distribution.

    • Microbiological Stability: Test for microbial growth at each time point.

Visualizations

Emulsion_Stability_Troubleshooting cluster_symptoms Observed Instability cluster_causes Potential Root Causes cluster_solutions Corrective Actions Phase Separation Phase Separation Incorrect HLB Incorrect HLB Phase Separation->Incorrect HLB Is HLB ~11 for this compound? Insufficient Emulsifier Insufficient Emulsifier Phase Separation->Insufficient Emulsifier Is concentration adequate? Low Viscosity Low Viscosity Phase Separation->Low Viscosity Is creaming observed? Processing Issues Processing Issues Phase Separation->Processing Issues Were phases heated properly? Ingredient Incompatibility Ingredient Incompatibility Phase Separation->Ingredient Incompatibility Are there high electrolyte levels? Adjust Emulsifier Blend Adjust Emulsifier Blend Incorrect HLB->Adjust Emulsifier Blend Increase Emulsifier % Increase Emulsifier % Insufficient Emulsifier->Increase Emulsifier % Add Thickener Add Thickener Low Viscosity->Add Thickener Optimize Homogenization Optimize Homogenization Processing Issues->Optimize Homogenization Review Formulation Review Formulation Ingredient Incompatibility->Review Formulation

Caption: Troubleshooting workflow for emulsion instability.

Emulsion_Formulation_Workflow start Define Product Concept oil_phase Select Oil Phase Ingredients (incl. This compound) start->oil_phase calc_hlb Calculate Required HLB of Oil Phase (this compound req. HLB = 11) oil_phase->calc_hlb select_emulsifier Select Emulsifier System (match calculated HLB) calc_hlb->select_emulsifier select_stabilizer Select Stabilizers/Thickeners (e.g., Xanthan Gum, Carbomer) select_emulsifier->select_stabilizer prototype Prepare Prototype Emulsion (Controlled Heating & Homogenization) select_stabilizer->prototype stability_test Conduct Accelerated Stability Testing (Temperature Cycling, Centrifugation) prototype->stability_test analyze Analyze Results (Phase Separation, Viscosity, pH) stability_test->analyze optimize Optimize Formulation/Process analyze->optimize optimize->prototype Iterate finalize Finalize Formulation optimize->finalize Stable

Caption: Systematic workflow for stable emulsion development.

References

Overcoming the "sweaty" odor associated with dialkyl carbonates in cosmetic products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the "sweaty" off-odor sometimes associated with dialkyl carbonates in cosmetic and pharmaceutical formulations.

Troubleshooting Guides

Issue 1: A "Sweaty" or "Rancid" Odor is Detected in the Raw Dialkyl Carbonate Material.

Possible Causes:

  • Residual Reactants and Byproducts: The most common cause is the presence of volatile impurities remaining from the synthesis process. Dialkyl carbonates are typically produced via transesterification of a short-chain dialkyl carbonate (e.g., dimethyl or diethyl carbonate) with a longer-chain fatty alcohol (e.g., caprylyl alcohol for Dicaprylyl Carbonate). Incomplete reaction or side reactions can leave residual short-chain alcohols, short-chain fatty acids, or aldehydes, which are known to have low odor thresholds and can contribute to a "sweaty" or "rancid" smell.[1][2] Basic catalysts used in the transesterification can also promote side reactions.[3][4]

  • Oxidation: Although dialkyl carbonates are relatively stable, the presence of impurities can catalyze oxidation, leading to the formation of volatile aldehydes and ketones with unpleasant odors.[1]

  • Hydrolysis: The presence of water can lead to the hydrolysis of the ester bonds, forming the corresponding alcohol and carbonic acid, which can further decompose. While less commonly the primary cause of a "sweaty" odor, it can contribute to changes in the overall scent profile.

Recommended Actions:

  • Chemical Analysis:

    • GC-MS and GC-O Analysis: The recommended first step is to identify the specific volatile compounds responsible for the malodor. Gas Chromatography-Mass Spectrometry (GC-MS) can identify and quantify the volatile impurities.[5][6][7] Coupling this with Gas Chromatography-Olfactometry (GC-O) allows for the correlation of specific chemical peaks with the perceived "sweaty" odor.[1][8][9][10] This provides a clear target for purification.

    • Analysis of Raw Materials: If possible, analyze the starting materials (short-chain dialkyl carbonate and fatty alcohol) for impurities that could carry through the synthesis.[1]

  • Purification of the Raw Material:

    • Steam Stripping/Deodorization: This is a highly effective method for removing volatile, odor-causing compounds.[11][12] The process involves passing steam through the heated dialkyl carbonate under vacuum. The volatile impurities are carried away with the steam. Typical conditions for deodorizing oils and esters are temperatures between 180°C and 270°C and pressures from 1 to 8 mbar.[13][14]

    • Activated Carbon Treatment: Activated carbon is a highly porous material that can effectively adsorb organic molecules, including many odor-causing compounds.[15][16][17][18][19] Treatment can be done by mixing the dialkyl carbonate with powdered activated carbon and then filtering, or by passing the liquid through a packed bed of granular activated carbon. The choice of activated carbon (e.g., coconut shell-based, coal-based) can influence the adsorption of specific molecules.[15]

Issue 2: The Final Formulation Develops a "Sweaty" Odor Over Time.

Possible Causes:

  • Instability of an Ingredient: The dialkyl carbonate itself might be stable, but it could be reacting with another ingredient in the formulation, leading to the generation of malodorous compounds.

  • Incompatibility with Packaging: Certain types of plastic packaging can leach compounds into the formulation or can be permeable to oxygen, which can initiate oxidation.

  • Microbial Contamination: Although less common in well-preserved formulations, microbial growth can lead to the breakdown of ingredients and the production of off-odors.

Recommended Actions:

  • Stability Testing: Conduct a comprehensive stability testing program for the final formulation. This should include testing at different temperatures and in the final intended packaging.

  • Headspace GC-MS Analysis: Analyze the headspace of the aged formulation to identify the volatile compounds that have developed over time.

  • Ingredient Compatibility Study: Conduct smaller-scale studies to evaluate the compatibility of the dialkyl carbonate with each of the other ingredients in the formulation.

  • Packaging Interaction Study: Store the formulation in different types of packaging (e.g., glass, different types of plastic) to determine if the packaging is contributing to the odor development.

Frequently Asked Questions (FAQs)

Q1: What specific chemical compounds are likely responsible for the "sweaty" odor?

A1: While the exact composition can vary depending on the specific synthesis process and raw materials used, the "sweaty" odor is most likely caused by a combination of short-chain and branched-chain fatty acids (e.g., isovaleric acid, butyric acid), aldehydes, and ketones.[1][20][21] These compounds have very low odor detection thresholds and are known to contribute to body odor.[20]

Q2: Are there any "odor-free" grades of dialkyl carbonates available?

A2: Yes, some manufacturers offer highly purified grades of dialkyl carbonates that have undergone additional deodorization steps to minimize residual odors. It is recommended to request samples and conduct your own sensory evaluation.

Q3: Can I just mask the "sweaty" odor with a fragrance?

A3: While masking agents and fragrances can be used to cover up slight off-odors, this is often not a robust solution for a prominent "sweaty" odor.[22] The underlying malodorous compounds are still present and may interact with the fragrance over time, potentially leading to a new, undesirable scent profile. It is generally better to address the root cause of the odor through purification of the raw material.

Q4: What is the typical shelf life of dialkyl carbonates in terms of odor stability?

A4: High-purity dialkyl carbonates are generally stable and should not develop a significant off-odor for several years if stored properly in a cool, dark place in a well-sealed container. However, the presence of impurities can significantly reduce the odor stability.

Data Presentation

Table 1: Odor Thresholds of Potential Impurities

CompoundOdor DescriptorOdor Threshold in Water (ppb)Reference
AcetaldehydePungent, fruity15 - 120[22]
HexanalGrassy, fatty, green5.87 ng/g (in meat matrix)[23][24]
HeptanalFatty, rancid0.23 ppm (in meat matrix)[24]
NonanalWaxy, citrus, fatty-[24]
Butyric AcidRancid, cheesy, sweaty-[21]
Isovaleric AcidCheesy, sweaty, rancid-[21]

Note: Odor thresholds can vary significantly depending on the matrix (e.g., water, oil, air) and the sensitivity of the sensory panel.

Experimental Protocols

Protocol 1: GC-MS-O Analysis of Volatile Compounds in Dialkyl Carbonates

Objective: To identify and characterize the odor-active compounds in a sample of dialkyl carbonate.

Methodology:

  • Sample Preparation:

    • Use Solid Phase Microextraction (SPME) for sample preparation. Place a known amount of the dialkyl carbonate sample in a sealed vial.

    • Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Inject the adsorbed compounds from the SPME fiber into a gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the volatile compounds.

    • Identify the compounds based on their mass spectra by comparison with a spectral library (e.g., NIST).

  • GC-Olfactometry (GC-O) Analysis:

    • At the exit of the GC column, split the effluent between the MS detector and an olfactory port.[8]

    • Have trained sensory panelists sniff the effluent from the olfactory port and record the time, intensity, and description of any detected odors.[10]

    • Correlate the sensory data with the peaks from the MS chromatogram to identify the odor-active compounds.[8]

Protocol 2: Lab-Scale Steam Stripping Deodorization

Objective: To reduce the concentration of volatile, odor-causing impurities in a dialkyl carbonate sample.

Methodology:

  • Apparatus Setup:

    • Use a laboratory-scale distillation apparatus with a heating mantle, a round-bottom flask, a stripping column, a condenser, and a vacuum pump.

    • Introduce a steam inlet into the bottom of the round-bottom flask.

  • Procedure:

    • Place the dialkyl carbonate sample into the round-bottom flask.

    • Heat the sample to the desired temperature (e.g., 180-220°C) under vacuum (e.g., 1-5 mbar).[11]

    • Introduce a slow stream of steam into the heated liquid. The steam will reduce the partial pressure of the volatile impurities, allowing them to distill at a lower temperature.

    • Continue the process for a set period (e.g., 1-3 hours), collecting the distillate (water and volatile impurities) in a receiving flask.

    • After the process, cool the deodorized dialkyl carbonate under vacuum before exposing it to air.

  • Evaluation:

    • Conduct sensory evaluation and GC-MS analysis on the treated sample to assess the reduction in off-odor and the removal of the target volatile compounds.

Mandatory Visualizations

experimental_workflow cluster_problem_identification Problem Identification cluster_troubleshooting Troubleshooting & Mitigation cluster_verification Verification raw_material Dialkyl Carbonate with 'Sweaty' Odor sensory_eval Sensory Evaluation (QDA) raw_material->sensory_eval Characterize odor gc_o_analysis GC-MS-O Analysis raw_material->gc_o_analysis Identify odorants steam_stripping Steam Stripping gc_o_analysis->steam_stripping carbon_treatment Activated Carbon Treatment gc_o_analysis->carbon_treatment formulation_adj Formulation Adjustment gc_o_analysis->formulation_adj final_sensory Final Sensory Evaluation steam_stripping->final_sensory carbon_treatment->final_sensory formulation_adj->final_sensory final_gcms Final GC-MS Analysis final_sensory->final_gcms Confirm removal stability_testing Long-Term Stability Testing final_gcms->stability_testing Ensure stability

Caption: Troubleshooting workflow for addressing off-odors in dialkyl carbonates.

signaling_pathway cluster_synthesis Dialkyl Carbonate Synthesis (Transesterification) cluster_impurities Potential Odor-Causing Impurities start_materials Short-Chain Dialkyl Carbonate + Fatty Alcohol reaction Transesterification Reaction start_materials->reaction catalyst Basic Catalyst catalyst->reaction crude_product Crude Dialkyl Carbonate reaction->crude_product residual_reactants Residual Short-Chain Alcohols crude_product->residual_reactants Incomplete Reaction side_products Short-Chain Fatty Acids & Aldehydes crude_product->side_products Side Reactions oxidation_products Oxidation Products crude_product->oxidation_products Post-synthesis Oxidation

Caption: Formation of potential odor-causing impurities during dialkyl carbonate synthesis.

References

Technical Support Center: Enhancing Long-Term Stability of Formulations with Dicaprylyl Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when formulating with Dicaprylyl Carbonate for long-term stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions in a formulation?

This compound is a fast-spreading, dry emollient used in a variety of cosmetic and personal care products.[1] It is a diester of carbonic acid and caprylyl alcohol.[2] Its primary functions include:

  • Improving Sensory Profile: It provides a light, velvety, and non-greasy skin feel, making it an excellent alternative to silicones.[1]

  • Enhancing Spreadability: It improves the application and spreadability of cosmetic products.[2]

  • Solvent for UV Filters and Pigments: It has an exceptional ability to dissolve crystalline UV filters and disperse pigments, making it highly suitable for sun care and makeup formulations.[1]

  • Skin Conditioning: It acts as a skin conditioning agent, leaving the skin feeling smooth and soft.[2]

Q2: What are the common long-term stability issues observed in formulations containing this compound?

While this compound is generally stable, formulations containing it can exhibit long-term stability issues, often related to the overall composition of the product. Common issues include:

  • Phase Separation: This is particularly prevalent in emulsion-based systems like creams and lotions. Over time, the oil and water phases can separate, leading to a non-homogenous product.

  • Crystallization of Active Ingredients: In formulations with a high concentration of active ingredients, such as sunscreens with UV filters, these ingredients may crystallize out of the solution over time, impacting efficacy and texture.

  • Changes in Viscosity and Texture: Formulations may experience a shift in viscosity, becoming either thinner or thicker, which can affect product performance and consumer acceptance.

  • Hydrolysis of this compound: Although generally resistant, under extreme pH conditions, this compound can undergo hydrolysis, breaking down into caprylyl alcohol and carbon dioxide.

Q3: How does the concentration of this compound affect emulsion stability?

Troubleshooting Guides

Issue 1: Phase Separation in an Oil-in-Water (O/W) Emulsion

Symptoms:

  • Visible separation of oil and water layers.

  • Creaming (a concentration of the dispersed phase at the top of the emulsion).

  • A watery or oily layer appearing on the surface of the product.

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Action
Inadequate Emulsifier System 1. Review Emulsifier Choice and Concentration: Ensure the emulsifier system is appropriate for an O/W emulsion and is used at a sufficient concentration to stabilize the oil phase, including the this compound. 2. Optimize HLB Value: Calculate the required Hydrophile-Lipophile Balance (HLB) of your oil phase and select an emulsifier or blend of emulsifiers that matches this value. 3. Consider a Co-emulsifier: The addition of a co-emulsifier can enhance the stability of the interfacial film around the oil droplets.
Incorrect Processing Parameters 1. Homogenization: Ensure adequate homogenization (speed and duration) to reduce the oil droplet size. Smaller droplets are generally more stable against coalescence. 2. Temperature Control: Maintain the appropriate temperature during the emulsification process to ensure all components are properly melted and mixed.
High Electrolyte Concentration High concentrations of salts or other electrolytes in the aqueous phase can disrupt the stability of some emulsifier systems. Consider reducing the electrolyte content or choosing an electrolyte-tolerant emulsifier.
pH Shift A change in pH over time can affect the performance of pH-sensitive emulsifiers and other stabilizing agents. Monitor the pH of the formulation during stability testing and consider adding a buffering system if significant shifts are observed.
Issue 2: Crystallization of UV Filters in a Sunscreen Formulation

Symptoms:

  • Gritty or sandy texture.

  • Visible crystals upon microscopic examination.

  • Reduced efficacy of the sunscreen.

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Action
Supersaturation of UV Filter 1. Optimize UV Filter Concentration: Ensure the concentration of the crystalline UV filter (e.g., Avobenzone) does not exceed its solubility in the oil phase at various storage temperatures. 2. Increase Solvent Capacity: this compound is an excellent solvent for many UV filters. Consider optimizing its concentration to ensure all UV filters remain fully dissolved.
Inadequate Stabilization of the Dispersed Phase 1. Utilize Crystal Growth Inhibitors: Certain polymers or other emollients can act as crystal growth inhibitors. 2. Optimize the Oil Phase Composition: The presence of other oils and emollients in the formulation can impact the solubility of the UV filter. A systematic evaluation of the oil phase composition may be necessary.
Temperature Fluctuations Temperature cycling during storage and transport can promote crystallization. Conduct freeze-thaw cycle testing to assess the formulation's robustness.

Data Presentation

The following table summarizes hypothetical stability data for an O/W cream to illustrate the impact of this compound concentration and emulsifier choice on phase separation. Note: This is representative data for illustrative purposes, as specific public data for this compound is limited.

Formulation IDThis compound (%)Emulsifier SystemStability at 40°C / 75% RH (Time to Phase Separation)
F15Glyceryl Stearate (and) PEG-100 Stearate> 3 months
F210Glyceryl Stearate (and) PEG-100 Stearate> 3 months
F315Glyceryl Stearate (and) PEG-100 Stearate2 months
F415Glyceryl Stearate (and) PEG-100 Stearate + 1% Cetearyl Alcohol> 3 months

Experimental Protocols

Protocol 1: Accelerated Stability Testing of an O/W Emulsion

Objective: To assess the physical stability of an oil-in-water emulsion containing this compound under accelerated conditions.

Methodology:

  • Sample Preparation: Prepare three batches of the final formulation and package them in the intended commercial packaging.

  • Initial Analysis (Time 0): For each batch, conduct the following tests:

    • Visual Assessment: Observe and record the appearance, color, and odor.

    • pH Measurement: Measure the pH of the emulsion.

    • Viscosity Measurement: Determine the viscosity using a suitable viscometer.

    • Microscopic Examination: Observe the emulsion under a microscope to assess the initial droplet size and distribution.

  • Stability Chambers: Place the samples in stability chambers under the following conditions:

    • Accelerated Condition: 40°C ± 2°C / 75% RH ± 5% RH

    • Real-Time Condition: 25°C ± 2°C / 60% RH ± 5% RH

  • Testing Intervals: Test the samples at specified time points (e.g., 1, 2, and 3 months for accelerated testing; 3, 6, 12, and 24 months for real-time testing).

  • Evaluation: At each time point, repeat the analyses from step 2 and compare the results to the initial data. Look for any signs of phase separation, changes in color, odor, pH, viscosity, or significant changes in droplet size.

Protocol 2: Forced Degradation Study for this compound

Objective: To identify potential degradation products of this compound under stress conditions to develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system. Also, prepare a placebo formulation without the active ingredient to serve as a control.

  • Stress Conditions: Subject the samples to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80°C for 48 hours.

    • Photodegradation: Expose to UV light (as per ICH Q1B guidelines).

  • Analysis: Analyze the stressed samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to separate and identify any degradation products.

  • Method Validation: The developed analytical method should be validated for specificity to ensure it can distinguish between the intact this compound and its degradation products.

Mandatory Visualization

Troubleshooting_Phase_Separation start Phase Separation Observed check_emulsifier Is the emulsifier system adequate? start->check_emulsifier check_processing Were processing parameters optimal? check_emulsifier->check_processing Yes adjust_emulsifier Adjust emulsifier type/concentration. Optimize HLB. check_emulsifier->adjust_emulsifier No check_electrolytes Is electrolyte concentration high? check_processing->check_electrolytes Yes adjust_processing Optimize homogenization speed/time. Control temperature. check_processing->adjust_processing No check_pH Has the pH shifted significantly? check_electrolytes->check_pH No adjust_electrolytes Reduce electrolyte content or use electrolyte-tolerant emulsifier. check_electrolytes->adjust_electrolytes Yes adjust_pH Add a buffering system. check_pH->adjust_pH Yes stable Stable Emulsion check_pH->stable No adjust_emulsifier->stable adjust_processing->stable adjust_electrolytes->stable adjust_pH->stable

Caption: Troubleshooting workflow for phase separation in emulsions.

Experimental_Workflow_Stability_Testing cluster_prep Preparation cluster_analysis Analysis cluster_outcome Outcome prep Prepare 3 Batches of Formulation package Package in Final Container prep->package initial_analysis Time 0 Analysis: - Visual - pH - Viscosity - Microscopy package->initial_analysis stability_storage Store at Accelerated (40°C) & Real-Time (25°C) Conditions initial_analysis->stability_storage interval_testing Test at Intervals (e.g., 1, 2, 3 months) stability_storage->interval_testing final_evaluation Compare Results to Time 0 Data interval_testing->final_evaluation pass Pass final_evaluation->pass No significant changes fail Fail final_evaluation->fail Changes observed

Caption: Workflow for accelerated stability testing of emulsions.

References

Compatibility of Dicaprylyl Carbonate with common cosmetic thickeners and polymers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dicaprylyl Carbonate in cosmetic and pharmaceutical formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions in a formulation?

This compound is a fast-spreading, dry emollient used to create a light, non-greasy skin feel in cosmetic products.[1] Its primary functions include:

  • Sensory Enhancement: It imparts a silky, velvety feel, improving the overall texture and spreadability of creams and lotions.

  • Solvent: It can act as a solvent for other ingredients, such as UV filters and pigments, which can enhance their efficacy and stability in the formulation.

  • Emollient: It helps to soften and smooth the skin by forming a light, protective film.

Q2: Is this compound generally compatible with common cosmetic thickeners?

Yes, this compound is known for its excellent compatibility with a wide range of cosmetic ingredients, including many common thickeners. It is frequently found in formulations alongside thickeners such as Xanthan Gum, Carbomer, and various Acrylates Copolymers. However, its impact on the final viscosity and stability of a formula can vary depending on the specific thickener used and the overall composition of the emulsion.

Q3: Can this compound be used in "oil-free" formulations?

While this compound is an ester and therefore an oil-soluble ingredient, its lightweight and non-greasy sensory profile makes it a suitable option for formulations marketed as having a "light" or "oil-free" feel. It provides emollience without the heavy residue associated with some other oils.

Troubleshooting Guide

This guide addresses common issues that may arise when incorporating this compound into formulations with various thickeners.

Issue 1: Reduction in Viscosity of Carbomer-Thickened Gels

Symptom: A noticeable decrease in the viscosity of a Carbomer gel after the addition of an oil phase containing this compound.

Possible Causes:

  • Electrolyte Sensitivity of Carbomer: Carbomers are sensitive to electrolytes. While this compound itself is not an electrolyte, other components in the oil phase or impurities could potentially impact the neutralized Carbomer network.

  • pH Shift: The addition of the oil phase may have slightly altered the pH of the water phase, moving it away from the optimal pH range for Carbomer thickening (typically pH 6-7).

  • Interaction with the Polymer Network: The small molecular size and spreading properties of this compound might allow it to interfere with the swollen polymer network of the Carbomer, leading to a reduction in viscosity.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for reduced viscosity in Carbomer gels.

Issue 2: Phase Separation in a Xanthan Gum-Stabilized Emulsion

Symptom: The emulsion shows signs of creaming or coalescence over time, indicating instability.

Possible Causes:

  • Insufficient Xanthan Gum Concentration: The amount of Xanthan Gum may not be adequate to create a sufficiently robust network in the aqueous phase to suspend the oil droplets effectively.

  • High Oil Phase Concentration: A high concentration of the oil phase, including this compound, can increase the likelihood of droplet coalescence.

  • Improper Homogenization: Inadequate shear during emulsification can result in larger oil droplets, which are more prone to separation.

Troubleshooting Steps:

  • Increase Xanthan Gum Concentration: Incrementally increase the percentage of Xanthan Gum (e.g., in 0.1% steps) to enhance the viscosity and yield strength of the external phase.

  • Optimize Homogenization: Ensure sufficient shear is applied during the emulsification process to achieve a small and uniform oil droplet size.

  • Incorporate a Co-emulsifier: The addition of a suitable co-emulsifier can further stabilize the oil-water interface.

  • Evaluate Oil Phase Ratio: Consider if the oil phase concentration can be moderately reduced without compromising the desired sensory properties.

Issue 3: Grainy or Inhomogeneous Texture with Acrylates/C10-30 Alkyl Acrylate Crosspolymer

Symptom: The final product has a grainy texture or is not smooth upon application.

Possible Causes:

  • Improper Polymer Hydration: Acrylates/C10-30 Alkyl Acrylate Crosspolymer needs to be properly dispersed and hydrated in the water phase before neutralization to avoid the formation of "fish eyes" or clumps.

  • Incompatibility with Other Ingredients: While generally compatible, high concentrations of certain ingredients could potentially disrupt the polymer network.

  • Processing Issues: Insufficient mixing after the addition of the oil phase can lead to an inhomogeneous final product.

Logical Relationship Diagram for Formulation Success:

cluster_Aqueous_Phase Aqueous Phase Preparation cluster_Oil_Phase Oil Phase Preparation cluster_Emulsification Emulsification Polymer_Dispersion Proper Polymer Dispersion Polymer_Hydration Complete Polymer Hydration Polymer_Dispersion->Polymer_Hydration Neutralization Neutralization (for Carbomers/Acrylates) Polymer_Hydration->Neutralization Homogenization High Shear Homogenization Neutralization->Homogenization Dicaprylyl_Carbonate This compound Other_Lipids Other Lipids & Emulsifiers Other_Lipids->Homogenization Stable_Emulsion Stable and Homogeneous Emulsion Homogenization->Stable_Emulsion

Caption: Key steps for achieving a stable emulsion.

Data Summary: Qualitative Compatibility

While specific quantitative data on the interaction between this compound and various thickeners is limited in publicly available literature, the following table provides a qualitative summary based on formulation examples and the known properties of these ingredients.

Thickener/PolymerCompatibility with this compoundPotential Impact on ViscosityKey Formulation Considerations
Carbomer Generally GoodMay slightly reduce the viscosity of highly optimized Carbomer gels.Sensitive to pH and electrolytes. Ensure proper neutralization.
Xanthan Gum ExcellentMinimal direct impact on viscosity provided by Xanthan Gum.Provides good emulsion stability. Can be combined with other thickeners.
Acrylates/C10-30 Alkyl Acrylate Crosspolymer ExcellentGenerally compatible with minimal negative impact on viscosity.Offers good electrolyte tolerance and a pleasant sensory profile.
Hydroxyethylcellulose (HEC) GoodGenerally compatible.Can create clear gels. May have a slightly tacky feel that this compound can help mitigate.
Polyacrylate Crosspolymer-6 ExcellentGood compatibility, helps to create stable and aesthetically pleasing textures.Known for its ability to stabilize formulations with a wide range of ingredients.

Experimental Protocols

Protocol 1: Evaluating the Impact of this compound on Emulsion Viscosity

Objective: To quantify the effect of this compound on the viscosity of an emulsion stabilized with a specific thickener.

Methodology:

  • Prepare a Control Emulsion (without this compound):

    • Aqueous Phase: Disperse the chosen thickener (e.g., 1% Carbomer 940) in deionized water. Heat to 75°C. If using Carbomer, neutralize with a suitable base (e.g., Triethanolamine) to the target pH after the emulsion is formed.

    • Oil Phase: Prepare an oil phase containing an emulsifier and other lipid components (excluding this compound). Heat to 75°C.

    • Emulsification: Slowly add the oil phase to the aqueous phase under high shear homogenization for 5 minutes.

    • Cooling: Cool the emulsion to room temperature with gentle mixing.

  • Prepare a Test Emulsion (with this compound):

    • Follow the same procedure as the control, but replace a portion of the oil phase with a specified percentage of this compound (e.g., 5%).

  • Viscosity Measurement:

    • Allow both emulsions to equilibrate for 24 hours at room temperature.

    • Measure the viscosity of each emulsion using a viscometer with a suitable spindle and speed. Record the viscosity at specified time points (e.g., 24 hours, 1 week, 1 month).

  • Data Analysis:

    • Compare the viscosity measurements of the control and test emulsions to determine the impact of this compound.

Protocol 2: Assessing Emulsion Stability

Objective: To evaluate the physical stability of an emulsion containing this compound and a specific thickener.

Methodology:

  • Prepare the Test Emulsion: Formulate the emulsion as described in Protocol 1.

  • Accelerated Stability Testing:

    • Centrifuge Test: Centrifuge a sample of the emulsion at 3000 rpm for 30 minutes. Observe for any signs of phase separation, creaming, or coalescence.[2]

    • Freeze-Thaw Cycles: Subject the emulsion to three cycles of freezing at -10°C for 24 hours followed by thawing at room temperature for 24 hours.[2] After each cycle, visually inspect the sample for any changes in appearance, texture, or for signs of separation.

    • Elevated Temperature Stability: Store samples of the emulsion at elevated temperatures (e.g., 40°C and 50°C) for a period of one to three months.[2] Periodically evaluate the samples for changes in color, odor, pH, viscosity, and appearance.

  • Data Recording:

    • Document all observations at each time point for each stability test. Photographic documentation is recommended.

Protocol 3: Sensory Panel Evaluation

Objective: To assess the sensory characteristics of a formulation containing this compound.

Methodology:

  • Prepare Samples: Prepare a control formulation and a test formulation containing this compound.

  • Panelist Recruitment: Recruit a panel of trained sensory assessors.

  • Evaluation Procedure:

    • Provide each panelist with a coded sample of each formulation.

    • Instruct panelists to apply a standardized amount of the product to a designated area of their forearm.

    • Ask panelists to rate various sensory attributes on a scale (e.g., 1 to 10), including:

      • Spreadability

      • Greasiness

      • Absorbency

      • Tackiness

      • Smoothness

      • After-feel

  • Data Analysis:

    • Collect and statistically analyze the data to determine if there are significant differences in the sensory profiles of the formulations.

References

Technical Support Center: Enhancing UV Filter Photostability with Dicaprylyl Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in enhancing the photostability of UV filters when formulated with Dicaprylyl Carbonate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your in vitro photostability studies.

Question: Why am I observing significant photodegradation of Avobenzone even in the presence of this compound?

Answer: Several factors could contribute to the continued photodegradation of Avobenzone:

  • Inadequate Concentration of this compound: The concentration of this compound may be insufficient to effectively solvate and stabilize the Avobenzone molecules. It is recommended to experiment with varying concentrations of this compound in your formulation.

  • Presence of Destabilizing Ingredients: Certain ingredients, such as Octinoxate, are known to destabilize Avobenzone.[1][2] Review your formulation for any components that may be interacting negatively with Avobenzone. The presence of some mineral UV filters like uncoated titanium dioxide can also accelerate photodegradation.

  • Incorrect pH of the Formulation: The pH of the final formulation can influence the stability of UV filters. Ensure the pH is within the optimal range for Avobenzone stability, typically between 5.5 and 7.5.

  • Insufficient Film Uniformity: An uneven application of the sunscreen film on the substrate can lead to inconsistent UV exposure and, consequently, variable degradation rates.[3] Ensure a uniform film thickness is achieved during sample preparation.

Question: My HPLC results show inconsistent quantification of UV filters after UV exposure. What could be the cause?

Answer: Inconsistent HPLC results can stem from several sources:

  • Incomplete Extraction of UV Filters: The UV filters might not be fully extracted from the sunscreen matrix post-irradiation. Optimize your extraction procedure by trying different solvents, increasing sonication time, or using a higher solvent-to-sample ratio.

  • Sample Degradation During Extraction: The extraction process itself, particularly if it involves heat, could potentially degrade the UV filters. It is advisable to perform extraction under controlled temperature conditions.

  • Chromatographic Issues: Poor peak shape, shifting retention times, or baseline noise can affect quantification.[4] Ensure your HPLC system is properly equilibrated, the mobile phase is correctly prepared, and the column is not contaminated. The complex matrix of sunscreen formulations can sometimes interfere with chromatographic reproducibility.

  • Improper Sample Filtration: Failure to filter the sample extract before injection can lead to column clogging and affect the accuracy of your results. Use a syringe filter with a suitable pore size (e.g., 0.45 µm) to remove any particulate matter.

Question: The UV-Vis spectrophotometer readings for my photostability assay are not reproducible. What should I check?

Answer: Lack of reproducibility in spectrophotometric readings can be attributed to:

  • Non-Uniform Sample Application: As with HPLC analysis, a consistent and uniform film of the sunscreen on the substrate is critical for accurate absorbance measurements.[3]

  • Substrate Inconsistencies: The type and quality of the substrate (e.g., PMMA plates) can influence the results. Ensure you are using a consistent and appropriate substrate for your measurements.

  • Instrument Calibration: Verify that the UV-Vis spectrophotometer is properly calibrated and the integrating sphere is correctly aligned.

  • Drying Time Variability: Inconsistent drying times for the sunscreen film before measurement can affect the initial absorbance readings. Standardize the drying time and conditions for all samples.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism by which this compound enhances the photostability of UV filters?

A1: this compound is a fast-spreading emollient that can act as an excellent solvent for many crystalline organic UV filters. By effectively dissolving and dispersing the UV filter molecules, it can reduce the likelihood of photocatalytic degradation that can occur when UV filters are in a crystalline or aggregated state. Furthermore, the polarity of the emollient can influence the excited state of the UV filter molecule, potentially leading to a more rapid and harmless dissipation of absorbed UV energy as heat, thus minimizing photodegradation.

Q2: Which UV filters are most likely to benefit from formulation with this compound?

A2: Photolabile UVA filters, such as Avobenzone (Butyl Methoxydibenzoylmethane), are primary candidates for stabilization with this compound.[4][5] UVB filters that are prone to photoisomerization or degradation, like Octinoxate (Ethylhexyl Methoxycinnamate), may also exhibit improved stability.[1][2]

Q3: Are there any known incompatibilities between this compound and common UV filters?

A3: Currently, there is no widely reported evidence of direct chemical incompatibility between this compound and common organic UV filters. However, the overall stability of a sunscreen formulation depends on the complex interactions between all its ingredients.[6] It is always recommended to conduct compatibility and stability studies on the complete formulation.

Q4: How does the polarity of an emollient affect UV filter photostability?

A4: The polarity of the solvent or emollient can significantly impact the photochemistry of a UV filter. For some UV filters, polar solvents can stabilize the ground state and destabilize the excited state, leading to a faster return to the ground state and reduced photodegradation. Conversely, for other filters, a non-polar environment may be more stabilizing. The optimal polarity will depend on the specific molecular structure of the UV filter.

Q5: Can this compound also improve the Sun Protection Factor (SPF) of a formulation?

A5: Yes, emollients like this compound can act as SPF boosters. By ensuring the complete dissolution and uniform distribution of UV filters on the skin, they create a more even and effective protective film, which can lead to a higher measured SPF.

Quantitative Data on Photostability Enhancement

The following tables present illustrative data on the enhanced photostability of common UV filters when formulated with this compound. Please note that this data is hypothetical and intended for illustrative purposes to demonstrate the expected trend.

Table 1: Photostability of Avobenzone

FormulationInitial Absorbance (at λmax)Final Absorbance (at λmax)Photodegradation (%)
Avobenzone in standard emollient1.0520.63140.0%
Avobenzone with this compound1.0480.89115.0%

Table 2: Photostability of Octinoxate

FormulationInitial Concentration (µg/mL)Final Concentration (µg/mL)Photodegradation (%)
Octinoxate in standard emollient100.275.125.0%
Octinoxate with this compound99.890.89.0%

Table 3: Photostability of Oxybenzone

FormulationInitial Absorbance (at λmax)Final Absorbance (at λmax)Photodegradation (%)
Oxybenzone in standard emollient0.9870.83915.0%
Oxybenzone with this compound0.9910.9415.0%

Experimental Protocols

In Vitro Photostability Assessment using UV Spectroscopy

This protocol outlines a general procedure for evaluating the photostability of a sunscreen formulation by measuring the change in its UV absorbance after exposure to a controlled dose of UV radiation.

1. Materials and Equipment:

  • UV-Vis Spectrophotometer with an integrating sphere

  • Solar simulator with a controlled UV output

  • Polymethyl methacrylate (PMMA) plates

  • Positive displacement pipette or syringe

  • Gloved finger or automated spreading device

2. Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the sunscreen formulation.

  • Application: Apply the sunscreen evenly onto the surface of a PMMA plate at a concentration of 2.0 mg/cm².

  • Spreading: Spread the product uniformly across the plate using a gloved finger or an automated device to achieve a consistent film.

  • Drying: Allow the film to dry for a standardized period (e.g., 30 minutes) in a dark, temperature-controlled environment.

  • Initial Absorbance Measurement: Measure the initial absorbance spectrum of the sunscreen film from 290 to 400 nm using the UV-Vis spectrophotometer.

  • UV Irradiation: Expose the PMMA plate with the sunscreen film to a controlled dose of UV radiation from the solar simulator. The dose should be relevant to real-world sun exposure.

  • Final Absorbance Measurement: After irradiation, remeasure the absorbance spectrum of the sunscreen film under the same conditions as the initial measurement.

  • Data Analysis: Calculate the percentage of photodegradation by comparing the area under the curve or the absorbance at the maximum wavelength (λmax) before and after irradiation.

In Vitro Photostability Assessment using HPLC

This protocol describes a method to quantify the concentration of a specific UV filter in a sunscreen formulation before and after UV exposure using High-Performance Liquid Chromatography (HPLC).

1. Materials and Equipment:

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Solar simulator

  • PMMA plates

  • Extraction solvent (e.g., methanol, ethanol, or a mixture)

  • Ultrasonic bath

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

2. Procedure:

  • Sample Preparation and Irradiation: Prepare and irradiate the sunscreen films on PMMA plates as described in the UV Spectroscopy protocol (steps 1-6). Prepare a corresponding set of non-irradiated control plates.

  • Extraction:

    • Place each irradiated and non-irradiated plate into a separate beaker containing a known volume of a suitable extraction solvent.

    • Use an ultrasonic bath to facilitate the complete dissolution of the sunscreen film and extraction of the UV filters.

  • Sample Dilution: Dilute the extracts to a concentration that falls within the linear range of the HPLC calibration curve.

  • Filtration: Filter the diluted samples through a 0.45 µm syringe filter into HPLC vials.

  • HPLC Analysis:

    • Inject the prepared samples into the HPLC system.

    • Separate the UV filter of interest using a suitable mobile phase and column.

    • Detect the UV filter at its maximum absorption wavelength.

  • Quantification: Determine the concentration of the UV filter in the irradiated and non-irradiated samples by comparing their peak areas to a previously established calibration curve.

  • Data Analysis: Calculate the percentage of photodegradation based on the difference in concentration between the non-irradiated and irradiated samples.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_uv_spec UV Spectroscopy cluster_hplc HPLC cluster_irradiation Irradiation prep Prepare Sunscreen Formulation apply Apply Uniform Film to Substrate prep->apply dry Dry Sample apply->dry uv_initial Initial Absorbance Measurement dry->uv_initial hplc_extract_pre Extract Non-Irradiated Sample dry->hplc_extract_pre irradiate Expose to Controlled UV Dose uv_initial->irradiate uv_final Final Absorbance Measurement hplc_analyze HPLC Quantification hplc_extract_pre->hplc_analyze hplc_extract_post Extract Irradiated Sample hplc_extract_post->hplc_analyze irradiate->uv_final irradiate->hplc_extract_post

Caption: Experimental workflow for in vitro photostability testing.

Photostabilization_Mechanism cluster_process UV Energy Absorption and Dissipation UV UV Photon UV_Filter_Ground UV Filter (Ground State) UV->UV_Filter_Ground Absorption UV_Filter_Excited UV Filter (Excited State) UV_Filter_Ground->UV_Filter_Excited UV_Filter_Excited->UV_Filter_Ground Return to Ground State Heat Heat (Harmless Dissipation) UV_Filter_Excited->Heat Efficient Energy Dissipation (Enhanced by this compound) Degradation Photodegradation Products UV_Filter_Excited->Degradation Inefficient Dissipation Dicaprylyl_Carbonate This compound (Solvent Matrix) Dicaprylyl_Carbonate->UV_Filter_Excited Stabilizing Interaction

References

Adjusting the particle size of pigment dispersions in Dicaprylyl Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for adjusting the particle size of pigment dispersions in Dicaprylyl Carbonate.

Frequently Asked Questions (FAQs)

Q1: What is a pigment dispersion, and why is controlling particle size in this compound crucial?

A pigment dispersion is a uniform suspension of fine solid pigment particles in a liquid medium, in this case, this compound. Controlling the particle size is critical because it directly influences the final product's key properties.[1] Smaller, more uniform particles can enhance color strength, opacity (hiding power), gloss, and stability.[2][3] In cosmetic and pharmaceutical applications, particle size also affects texture, feel, and even the bioavailability of active ingredients.[4] Proper dispersion prevents issues like particle aggregation and settling, ensuring a consistent and stable formulation.[5]

Q2: What are the primary methods for reducing pigment particle size in a low-viscosity medium like this compound?

Several high-energy methods are effective for reducing pigment particle size in this compound. The most common include:

  • High-Pressure Homogenization (HPH): This method forces the dispersion through a narrow valve at very high pressures, subjecting the particles to intense shear, turbulence, and cavitation, which effectively breaks them down.[6] It is highly efficient for achieving nano-sized particles.[4]

  • Media Milling (Bead Milling): The dispersion is agitated with small grinding media (beads). The continuous impact and shear forces between the beads break down pigment agglomerates and reduce particle size.[7] The final particle size is often determined by the size of the media used.[7]

  • Ultrasonication: This technique uses high-intensity ultrasonic waves to generate acoustic cavitation—the formation and collapse of microscopic bubbles.[2] This process creates powerful localized shear forces that deagglomerate and disperse pigment particles.[8] It is effective for both micron- and nano-sized dispersions.[2]

Q3: How does the choice of dispersing agent affect particle size and stability?

The dispersing agent, or stabilizer, is crucial for achieving and maintaining a small particle size. Its primary functions are:

  • Wetting: The dispersant coats the surface of the pigment particles, displacing trapped air and allowing the this compound to wet the pigment surface thoroughly.[9]

  • Stabilization: It creates a protective barrier around each particle to prevent them from re-agglomerating, a phenomenon known as flocculation.[5][10] This is typically achieved through steric hindrance, where the dispersant molecules create a physical barrier.[5]

An incorrect or insufficient amount of dispersant can lead to poor initial dispersion, particle reagglomeration, and long-term instability (settling).[11][12] The optimal amount is typically determined experimentally based on the pigment's surface area and chemistry.[13]

Q4: What is the relationship between particle size and the optical properties of the dispersion?

Particle size has a direct impact on how the dispersion interacts with light, which determines its optical properties:

  • Color Strength and Opacity: Generally, as particle size decreases, the total surface area of the pigment increases, leading to more effective light scattering.[3] This enhanced scattering improves hiding power (opacity) and can increase color saturation.[2][3] For optimal opacity, the ideal particle size is often around half the wavelength of light (e.g., 0.2-0.3 microns for TiO2).[2][8]

  • Gloss: Finer, well-dispersed particles create a smoother surface in a dried film or coating, which results in higher gloss.[14] Larger particles or agglomerates can lead to a rougher surface and lower gloss.[15]

  • Transparency: For some applications, transparent pigments are desired. In these cases, the particle size needs to be reduced to well below the wavelength of visible light to minimize light scattering.

Troubleshooting Guide

Q1: My pigment particles are re-agglomerating after processing. What is the cause and how can I fix it?

Answer: Re-agglomeration, or flocculation, typically indicates a problem with the stabilization of the dispersion.[5]

  • Possible Cause 1: Inadequate Dispersing Agent: The type or concentration of the dispersing agent may be incorrect for the specific pigment and this compound system.

    • Solution: Review the technical data sheet for your pigment to determine the optimal type of dispersant. Perform a ladder study by varying the dispersant concentration to find the optimal level that provides the lowest viscosity and best stability.[16]

  • Possible Cause 2: Over-processing: Excessive energy input, particularly with ultrasonication, can sometimes lead to re-aggregation of particles.[17]

    • Solution: Optimize the processing time and energy input. For example, when using ultrasonication, conduct a time study to find the point at which the particle size reaches a minimum before starting to increase again.[17]

  • Possible Cause 3: Incompatibility with Other Ingredients: Other components in your formulation could be displacing the dispersant from the pigment surface.

    • Solution: Evaluate the compatibility of all raw materials. Introduce additives sequentially and observe any changes in dispersion stability.

Q2: The particle size is not reducing to my target level, even with extended processing time. What should I do?

Answer: Reaching a plateau in particle size reduction is a common issue and can be attributed to several factors.

  • Possible Cause 1: Equipment Limitation: The energy output of your equipment may not be sufficient to break down the primary pigment particles further.

    • Solution: Consider a higher-energy dispersion method. If you are using a high-speed disperser, switching to a media mill or a high-pressure homogenizer will provide significantly more energy for particle size reduction.[18][19]

  • Possible Cause 2: Media Size (for Media Milling): In a bead mill, the achievable particle size is directly related to the size of the grinding media; you can typically achieve a particle size that is about 1/1000th the size of the media.[7]

    • Solution: To achieve a smaller final particle size, you must use smaller grinding media.[7] Ensure your pre-dispersion is fine enough to be efficiently milled by the smaller media.[18]

  • Possible Cause 3: High Viscosity: A highly viscous dispersion can dampen the energy transfer required for particle size reduction, especially in media mills.[9]

    • Solution: Optimize the formulation to lower the viscosity. This may involve adjusting the pigment-to-vehicle ratio or increasing the amount of dispersing agent.

Q3: The viscosity of my dispersion is too high, making it difficult to process.

Answer: High viscosity can be caused by several formulation and processing factors.[11]

  • Possible Cause 1: Incorrect Dispersant Dosage: Both insufficient and excessive amounts of dispersant can lead to an increase in viscosity.[11]

    • Solution: Conduct an experiment to determine the optimal dispersant concentration. The ideal amount will typically correspond to the lowest point on a viscosity curve plotted against dispersant concentration.

  • Possible Cause 2: High Pigment Loading: The concentration of pigment is too high for the system.

    • Solution: Reduce the pigment loading. Alternatively, select a dispersing agent specifically designed for high-solids formulations.

  • Possible Cause 3: Particle Shape and Size: Pigments with irregular shapes or very fine particle sizes have a higher surface area, which can lead to increased viscosity.[3]

    • Solution: Ensure the pigment is well-dispersed to its primary particles. Agglomerates can trap the liquid medium and artificially increase viscosity.

Q4: I am observing batch-to-batch inconsistency in color and particle size.

Answer: Inconsistency often points to a lack of control over critical process parameters or raw material variations.

  • Possible Cause 1: Variation in Raw Materials: Different batches of pigments or dispersants can have slight variations.

    • Solution: Implement robust quality control checks for all incoming raw materials. Request certificates of analysis from your suppliers.

  • Possible Cause 2: Inconsistent Process Parameters: Minor changes in processing time, energy input (e.g., homogenizer pressure, mill speed), or temperature can affect the final dispersion.[13]

    • Solution: Standardize and meticulously document all process parameters. Use automated systems where possible to ensure repeatability.[20]

  • Possible Cause 3: Inadequate Cleaning: Residue from previous batches can contaminate the current batch.

    • Solution: Implement and validate a thorough cleaning protocol for all processing equipment between batches.

Data Presentation

Table 1: Comparison of Common Particle Size Reduction Techniques

FeatureHigh-Speed Disperser (HSD)Media Mill (Bead Mill)UltrasonicationHigh-Pressure Homogenizer (HPH)
Mechanism High shear from a rotating bladeImpact & shear from grinding mediaAcoustic cavitation & shearHigh-pressure jet stream, shear, cavitation
Primary Use Pre-dispersion, wetting, deagglomerationFine grinding, primary particle reductionDeagglomeration, dispersionFine grinding, nano-dispersions, emulsification
Typical Final Particle Size > 10 µm100 nm - 10 µm[7]10 nm - 2 µm[2]< 1 µm, often down to nanometers[4]
Viscosity Handling Low to MediumLow to MediumLow to MediumLow
Key Advantages Fast, good for initial wettingAchieves very fine particle sizes, scalableGood for lab-scale, precise control[2]Highly efficient, produces narrow distributions[4]
Key Limitations Not effective for breaking primary particlesCan be slow, media wear, cleaning intensiveScalability can be a challengeHigh capital cost, potential for clogging[21]

Table 2: Typical Starting Parameters for Dispersion Experiments

MethodParameterTypical RangeNotes
Media Milling Media Size0.2 - 1.0 mm[7][22]Select media ~1000x the target particle size.[7]
Media Load70 - 85% of mill volume
Pigment Loading20 - 40% (by weight)[22]Formulation dependent.
Tip Speed8 - 15 m/s
High-Pressure Homogenization Homogenization Pressure500 - 1,500 bar (7,250 - 21,750 psi)[4]Higher pressure generally yields smaller particles.
Number of Passes1 - 5More passes can improve uniformity but have diminishing returns.
Ultrasonication Time2 - 30 minutes[17]Optimize via time study to avoid re-agglomeration.
Power/Amplitude50 - 100%Higher amplitude increases energy input.

Experimental Protocols

Protocol 1: Preparation of a Pigment Pre-Dispersion in this compound

Objective: To create a homogenous pre-dispersion by wetting out the pigment and breaking down large agglomerates using a high-speed disperser.

Materials & Equipment:

  • This compound

  • Pigment (e.g., Titanium Dioxide, Iron Oxide)

  • Dispersing Agent

  • High-Speed Disperser (HSD) with a Cowles-type blade

  • Beaker (vessel diameter should be ~3x the blade diameter)

  • Analytical Balance

Methodology:

  • Weigh the this compound and the selected dispersing agent into the beaker.

  • Place the beaker under the HSD and lower the blade so it is positioned off-center and halfway between the surface of the liquid and the bottom of the beaker.

  • Start the HSD at a low speed (e.g., 500 rpm) to create a vortex.

  • Slowly add the weighed pigment into the side of the vortex to ensure it is wetted by the liquid and to avoid introducing excessive air.

  • Once all the pigment is added, gradually increase the blade tip speed to 15-25 m/s. A "rolling doughnut" flow pattern should be observed, indicating efficient mixing.[9]

  • Continue dispersing for 20-30 minutes to ensure complete wetting and deagglomeration.

  • Monitor the temperature to ensure it does not exceed any limits specified for the raw materials.

  • The resulting pre-dispersion is now ready for fine particle size reduction using a media mill or homogenizer.

Protocol 2: Characterization of Particle Size Distribution via Laser Diffraction

Objective: To measure the particle size distribution of the pigment dispersion.

Materials & Equipment:

  • Pigment Dispersion Sample

  • Laser Diffraction Particle Size Analyzer (e.g., Malvern Mastersizer, Horiba LA-960)

  • Appropriate solvent for dilution and cleaning (must be compatible with the sample and instrument)

Methodology:

  • Ensure the particle size analyzer is clean and has been blanked/zeroed with the clean solvent.

  • Prepare the sample for analysis. This typically involves diluting a small amount of the dispersion in the solvent to achieve the target obscuration level recommended by the instrument manufacturer (usually 10-20%).[23]

  • If necessary, use the instrument's built-in ultrasonication to break up any loose agglomerates formed during dilution. Perform a time study to determine the optimal sonication time.[17]

  • Initiate the measurement. The instrument will pump the diluted sample through the measurement cell and record the light scattering pattern.

  • The instrument's software will calculate the particle size distribution based on the Mie or Fraunhofer theory. Key reported values include the Dv10, Dv50 (median), and Dv90.

  • Perform at least three consecutive measurements to ensure the result is reproducible.[24]

  • Thoroughly clean the instrument with the solvent after the analysis is complete.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Formulation & Pre-Dispersion cluster_reduction Phase 2: Particle Size Reduction cluster_analysis Phase 3: Characterization & Analysis formulation 1. Define Formulation (Pigment, this compound, Dispersant) weigh 2. Weigh Components formulation->weigh premix 3. Create Pre-Dispersion (High-Speed Disperser) weigh->premix qc1 4. Initial QC Check (Fineness of Grind) premix->qc1 milling 5a. Media Milling qc1->milling Select Method hph 5b. High-Pressure Homogenization qc1->hph Select Method ultra 5c. Ultrasonication qc1->ultra Select Method psa 6. Particle Size Analysis (Laser Diffraction) milling->psa hph->psa ultra->psa psa->formulation Optimize Parameters rheology 7. Rheology Measurement psa->rheology stability 8. Stability Testing (e.g., settling over time) rheology->stability final_product Final Stable Dispersion stability->final_product

Caption: Workflow for creating and characterizing pigment dispersions.

Troubleshooting_Tree start Dispersion Issue Identified issue1 High Viscosity? start->issue1 issue2 Particle Size Not Reducing? start->issue2 issue3 Instability / Settling? start->issue3 visc_q1 Check Dispersant Concentration issue1->visc_q1 size_q1 Using HSD? issue2->size_q1 stab_q1 Check Dispersant Type & Concentration issue3->stab_q1 visc_a1_yes Optimize Dispersant Level (Perform Ladder Study) visc_q1->visc_a1_yes Yes visc_a1_no Reduce Pigment Loading visc_q1->visc_a1_no No end Problem Resolved size_a1_yes Switch to Higher Energy: Media Mill or HPH size_q1->size_a1_yes Yes size_a1_no Using Media Mill? size_q1->size_a1_no No size_a2_yes Reduce Media Size size_a1_no->size_a2_yes Yes size_a2_no Increase HPH Pressure or Number of Passes size_a1_no->size_a2_no No (HPH) stab_a1_yes Select More Effective Dispersant / Optimize Level stab_q1->stab_a1_yes Yes stab_a1_no Check for Incompatibilities with Other Components stab_q1->stab_a1_no No

Caption: Decision tree for troubleshooting common dispersion problems.

References

Mitigating potential skin irritation in formulations with high concentrations of Dicaprylyl Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential skin irritation in formulations containing high concentrations of Dicaprylyl Carbonate.

I. Frequently Asked Questions (FAQs)

Q1: Is this compound considered a skin irritant at high concentrations?

A1: Based on available safety assessments, this compound is not considered a skin irritant or sensitizer, even at concentrations up to 34.5% in leave-on cosmetic products.[1][2][3] It is generally regarded as a safe and well-tolerated ingredient suitable for sensitive skin.[4]

Q2: What are the primary functions of this compound in a formulation?

A2: this compound is a versatile emollient that functions as a skin-conditioning agent and solvent.[1][3] It provides a light, velvety, non-greasy feel to formulations and enhances their spreadability.[5][6] It is also an effective solvent for UV filters and pigments.[7]

Q3: What might be the underlying causes of skin irritation observed in a formulation with a high concentration of this compound?

A3: While this compound itself is unlikely to be the irritant, observed skin reactions in a high-concentration formulation could stem from several factors:

  • Overall Formulation Chassis: The combination of other ingredients, such as surfactants, preservatives, or fragrances, may be the source of irritation.

  • pH of the Final Formulation: A pH that is too high or too low can disrupt the skin's natural barrier.

  • Ingredient Interactions: High concentrations of emollients can sometimes impact the stability or solubility of other ingredients, potentially leading to irritation.

  • Occlusivity: While this compound forms a light barrier, high concentrations in combination with other occlusive ingredients could potentially lead to folliculitis in susceptible individuals.[8]

Q4: Can this compound affect the skin microbiome?

A4: Emollients, in general, can influence the skin microbiome.[9][10][11] A well-formulated emollient can help restore a healthy skin microbiome by improving the skin barrier function.[9][11] There is no evidence to suggest that this compound negatively impacts the skin microbiome.

II. Troubleshooting Guide

This guide provides a structured approach to identifying and resolving potential skin irritation in formulations with high concentrations of this compound.

Observed Issue Potential Cause Recommended Action
Erythema (Redness), Stinging, or Itching pH Imbalance: The formulation's pH is outside the optimal range for skin (typically 4.5-5.5).1. Measure the pH of the final formulation.2. Adjust the pH using appropriate buffering agents.
Irritating Co-ingredient: Another ingredient in the formulation (e.g., fragrance, preservative, surfactant) is causing the irritation.1. Review all ingredients for known irritation potential.2. Create simplified formulations by systematically removing or replacing suspect ingredients to isolate the irritant.3. Consider using a combination of less-irritating preservatives.
Sensory Irritation: The overall sensory feel of the product on the skin is perceived as irritating.1. Evaluate the sensory profile of the formulation.2. Incorporate soothing agents like bisabolol or allantoin.3. Adjust the ratio of emollients to achieve a more pleasant skin feel.[12]
Increased Transepidermal Water Loss (TEWL) Disruption of Skin Barrier: The formulation may be compromising the skin's natural barrier function.1. Conduct a TEWL study to quantify the impact on skin barrier.2. Incorporate ingredients known to support the skin barrier, such as ceramides, fatty acids, and cholesterol.3. Evaluate the occlusivity of the overall formulation; reduce if excessive.
Formulation Instability (e.g., separation, crystallization) High Lipid Content: High concentrations of emollients can sometimes lead to instability.1. Review the emulsification system for robustness.2. Optimize the manufacturing process, including mixing speed and temperature controls.[13][14]3. Consider adding stabilizers or adjusting the ratio of the oil and water phases.[15][16]

III. Experimental Protocols

A. In Vitro Skin Irritation Assessment: Reconstructed Human Epidermis (RhE) Test

This protocol provides a general framework for assessing the skin irritation potential of a cosmetic formulation using a reconstructed human epidermis model.

  • Model Preparation: Reconstructed human epidermis tissue models are equilibrated in the appropriate culture medium overnight in a humidified incubator at 37°C and 5% CO2.

  • Formulation Application: A precise amount of the test formulation (typically 25-50 µL) is applied topically to the surface of the tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are also applied to separate tissues.

  • Incubation: The tissues are incubated with the test materials for a defined period (e.g., 60 minutes).

  • Rinsing: Following incubation, the test materials are thoroughly rinsed from the tissue surface with a buffered saline solution.

  • Post-Incubation: The tissues are transferred to a fresh culture medium and incubated for a further 24-42 hours.

  • Viability Assessment (MTT Assay):

    • Tissues are incubated with MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for approximately 3 hours.

    • The formazan dye is then extracted from the tissues using an appropriate solvent (e.g., isopropanol).

    • The optical density of the extract is measured using a spectrophotometer.

  • Data Analysis: The percentage of viable cells for each test formulation is calculated relative to the negative control. A formulation is generally considered an irritant if the tissue viability is reduced below 50%.

  • Cytokine Analysis (Optional): The culture medium can be collected after the post-incubation period and analyzed for the release of pro-inflammatory cytokines, such as IL-1α, using an ELISA kit to provide further mechanistic insights.

B. In Vivo Skin Compatibility Assessment: Human Repeated Insult Patch Test (HRIPT)

This protocol outlines a standard procedure for evaluating the irritation and sensitization potential of a cosmetic formulation on human subjects. All human testing should be conducted under ethical guidelines and with informed consent.

  • Subject Recruitment: A panel of healthy volunteers (typically 50-200) with various skin types is recruited.

  • Induction Phase (3 weeks):

    • A small amount of the test formulation is applied to a patch (occlusive or semi-occlusive).

    • The patch is applied to the same site on the upper back of each subject.

    • Patches are worn for 24-48 hours and then removed.

    • This procedure is repeated nine times over a three-week period.

    • The application site is evaluated for any signs of irritation (erythema, edema) before each new patch application.

  • Rest Phase (2 weeks): No patches are applied during this period to allow for the development of any potential delayed hypersensitivity.

  • Challenge Phase (1 week):

    • A new patch with the test formulation is applied to a previously untreated site on the lower back.

    • The patch is removed after 24-48 hours.

    • The challenge site is evaluated for any reactions at 24, 48, 72, and 96 hours post-application.

  • Scoring and Interpretation: Skin reactions are scored by a trained professional based on a standardized scale for erythema and edema. The incidence and severity of reactions in the induction and challenge phases determine the irritation and sensitization potential of the formulation.

IV. Signaling Pathways and Experimental Workflows

A. Inflammatory Signaling Cascade in Keratinocytes

When the skin barrier is compromised by an irritant, keratinocytes can release pro-inflammatory cytokines, such as Interleukin-1 alpha (IL-1α) and Tumor Necrosis Factor-alpha (TNF-α).[17][18][19] These cytokines can initiate a signaling cascade that leads to the production of other inflammatory mediators, resulting in the visible signs of irritation.

G cluster_0 Keratinocyte Irritant Topical Irritant Barrier Skin Barrier Disruption Irritant->Barrier IL1a IL-1α Release Barrier->IL1a TNFa TNF-α Release Barrier->TNFa NFkB NF-κB Activation IL1a->NFkB TNFa->NFkB Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines Inflammation Inflammation (Erythema, Edema) Cytokines->Inflammation

Caption: Inflammatory cascade in keratinocytes.

B. Troubleshooting Workflow for Formulation-Induced Skin Irritation

This workflow provides a logical sequence of steps for formulators to follow when troubleshooting a formulation that is causing unexpected skin irritation.

G Start Start: Irritation Observed CheckpH Check Formulation pH Start->CheckpH pH_in_range pH within 4.5-5.5? CheckpH->pH_in_range AdjustpH Adjust pH pH_in_range->AdjustpH No ReviewIngredients Review Co-ingredients for Irritation Potential pH_in_range->ReviewIngredients Yes AdjustpH->CheckpH IsolateVariable Isolate & Test Individual Ingredients ReviewIngredients->IsolateVariable AssessStability Assess Formulation Stability IsolateVariable->AssessStability OptimizeProcess Optimize Manufacturing Process AssessStability->OptimizeProcess IncorporateSoothing Incorporate Soothing Agents OptimizeProcess->IncorporateSoothing End End: Irritation Mitigated IncorporateSoothing->End

Caption: Troubleshooting workflow for skin irritation.

References

Deodorization techniques for purified Dicaprylyl Carbonate in research applications

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Deodorization of Purified Dicaprylyl Carbonate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with purified this compound. The focus is on identifying and resolving issues related to residual odor in research applications.

Frequently Asked Questions (FAQs)

Q1: My purified this compound has a slight odor. What are the likely causes?

A1: While this compound is typically a clear, colorless, and almost odorless oil, a perceptible odor usually indicates the presence of volatile impurities.[1] The most common sources of these impurities are byproducts or unreacted starting materials from the synthesis process. These can include:

  • Residual Alcohols: Caprylyl alcohol (1-octanol) is a primary feedstock for this compound synthesis and can have a characteristic fatty or waxy odor.

  • Aldehydes and Ketones: Oxidation or side reactions during synthesis or storage can lead to the formation of low molecular weight aldehydes and ketones, which are often highly odorous.[2][3]

  • Other Carbonate Esters: The presence of unsymmetrical carbonates or those with different chain lengths (e.g., C6, C10) might contribute to a different sensory profile.[4][5]

Q2: How can I confirm the identity of the odor-causing compounds in my this compound sample?

A2: A combination of analytical techniques is recommended for the identification and quantification of volatile odor-causing compounds:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile organic compounds in a sample.[6][7]

  • Gas Chromatography-Olfactometry (GC-O): GC-O combines gas chromatography with human sensory analysis.[3][8][9] As compounds elute from the GC column, they are split between a mass spectrometer and an "olfactory port" where a trained analyst can sniff and describe the odor of each compound.[9] This directly links specific chemical compounds to the perceived odor.

Q3: What are the primary methods for deodorizing purified this compound in a laboratory setting?

A3: The most common and effective deodorization techniques for esters like this compound include:

  • Adsorption: Treatment with an adsorbent material like activated carbon can effectively remove a wide range of odor-causing compounds.[10][11]

  • Vacuum Distillation: This technique is used to separate compounds based on their boiling points.[12] It is particularly effective for removing volatile impurities from less volatile substances like this compound.[13][14]

  • Steam Stripping: In this process, steam is passed through the heated ester under vacuum to help volatilize and remove odor-causing compounds.[15][16][17]

Troubleshooting Guides

Issue 1: Persistent Odor After Activated Carbon Treatment

If you have treated your this compound with activated carbon and an odor persists, consider the following troubleshooting steps:

  • Incorrect Carbon Type: The effectiveness of activated carbon depends on its pore size and surface chemistry. A different type of activated carbon might be more effective.

  • Insufficient Contact Time or Agitation: Ensure the carbon is in contact with the this compound for a sufficient duration with adequate mixing to maximize adsorption.

  • Carbon Saturation: The activated carbon may have become saturated with impurities. Try increasing the amount of activated carbon used.

  • Temperature: Adsorption can be temperature-dependent. A moderate increase in temperature may improve kinetics, but excessive heat can sometimes lead to the release of adsorbed compounds.

Below is a troubleshooting workflow for this issue:

G start Persistent odor after activated carbon treatment q1 Was the correct type of activated carbon used? start->q1 sol1 Select activated carbon with appropriate pore size and surface characteristics. q1->sol1 No q2 Was contact time and agitation sufficient? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Increase treatment duration and/or agitation speed. q2->sol2 No q3 Is the activated carbon potentially saturated? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 end_node Consider alternative deodorization methods. q3->end_node Yes q3->end_node No a3_yes Yes a3_no No sol3 Increase the amount of activated carbon per volume of this compound. sol3->q3

Troubleshooting workflow for activated carbon treatment.
Issue 2: Incomplete Odor Removal with Vacuum Distillation

If vacuum distillation does not completely remove the odor, consider these factors:

  • Insufficient Vacuum: The pressure in the system may not be low enough to reduce the boiling points of the impurities sufficiently for effective separation.

  • Incorrect Temperature Gradient: The temperature of the distillation flask and the condenser must be carefully controlled to ensure selective vaporization and condensation.

  • Azeotrope Formation: The impurities may form an azeotrope with this compound, making separation by distillation difficult.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the effectiveness of different deodorization techniques.

Table 1: Effectiveness of Activated Carbon Treatment on Odor Compound Reduction

Activated Carbon (wt%)Treatment Time (hours)Residual 1-Octanol (%)Residual Aldehydes (%)
0.516570
0.543035
1.014045
1.041012
2.04<1<2

Table 2: Impact of Vacuum Pressure on Impurity Removal via Distillation

Vacuum Pressure (mmHg)Distillation Temperature (°C)1-Octanol in Distillate (%)
1012095
511098
195>99

Experimental Protocols

Protocol 1: Deodorization using Activated Carbon
  • Preparation: Add the desired amount of powdered activated carbon (e.g., 1-2% by weight) to the purified this compound in a round-bottom flask.

  • Mixing: Place a magnetic stir bar in the flask and place it on a magnetic stir plate.

  • Treatment: Stir the mixture vigorously at a controlled temperature (e.g., 60-80°C) for a specified duration (e.g., 1-4 hours).

  • Separation: After treatment, remove the activated carbon by vacuum filtration using a Buchner funnel and an appropriate filter paper (e.g., Whatman No. 1).

  • Analysis: Analyze the filtrate for residual odor compounds using GC-MS or GC-O.

The general workflow for this protocol is illustrated below:

G start Start step1 Add activated carbon to This compound start->step1 step2 Stir mixture at controlled temperature step1->step2 step3 Filter to remove activated carbon step2->step3 step4 Analyze filtrate for residual odor step3->step4 end_node End step4->end_node

Experimental workflow for activated carbon deodorization.
Protocol 2: Deodorization using Vacuum Distillation

  • Setup: Assemble a standard laboratory vacuum distillation apparatus, including a heating mantle, a distillation flask, a condenser, and a receiving flask.

  • Charging: Charge the distillation flask with the purified this compound.

  • Evacuation: Gradually apply vacuum to the system to the desired pressure (e.g., 1-10 mmHg).

  • Heating: Gently heat the distillation flask while stirring.

  • Fraction Collection: Collect the initial fraction, which will be enriched in the more volatile, lower-boiling-point impurities.

  • Main Fraction: Once the temperature stabilizes at the boiling point of this compound at that pressure, switch to a new receiving flask to collect the purified product.

  • Analysis: Analyze the collected main fraction for any remaining odor.

References

Validation & Comparative

Dicaprylyl Carbonate: A Comparative Analysis of its Efficacy in Enhancing Skin Hydration

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the experimental data and mechanisms of action of Dicaprylyl Carbonate and its alternatives in maintaining and improving skin barrier function and moisture retention.

In the ever-evolving landscape of cosmetic science and dermatological research, the quest for effective skin hydrating agents remains a paramount objective. Among the myriad of ingredients available, this compound has emerged as a noteworthy emollient, recognized for its sensory benefits and its role in preventing cutaneous water loss. This guide provides a comprehensive comparison of this compound's efficacy in enhancing skin hydration against two industry-standard alternatives: Glycerin and Hyaluronic Acid. The following analysis is supported by experimental data and detailed methodologies to offer researchers, scientists, and drug development professionals a clear and objective understanding of their respective performance.

Comparative Efficacy in Skin Hydration: Experimental Data

Clinical evaluations of skin hydration are crucial for substantiating the efficacy of cosmetic ingredients. While direct comparative studies on this compound are not extensively published, research on a closely related derivative, Isosorbide Dicaprylate (IDC), offers significant insights. A study comparing a 2% IDC lotion to a 2% Glycerol lotion revealed a notable advantage for IDC in improving skin hydration.[1] The findings from these clinical evaluations, measured by a Corneometer, are summarized below.

Treatment GroupBaseline Hydration (Corneometer Units)Hydration after Treatment (Corneometer Units)Percentage Improvement
2% Isosorbide Dicaprylate LotionData not specifiedData not specifiedA three-fold advantage in providing skin hydration was observed compared to the 2% Glycerol lotion.[1]
2% Glycerol LotionData not specifiedData not specifiedData not specified
2% IDC in combination with 2% Glycerol (Severely Dry Skin)Data not specifiedData not specified133% improvement.[1]
2% IDC in combination with 2% Glycerol (Moderately Dry Skin)Data not specifiedData not specified35% improvement.[1]

Note: The study abstract did not provide the absolute Corneometer unit values, but highlighted the significant comparative improvement.

Mechanisms of Action in Skin Hydration

The efficacy of these ingredients in enhancing skin hydration is rooted in their distinct mechanisms of action at the cellular and molecular levels.

This compound (and Isosorbide Dicaprylate):

As an emollient, this compound primarily functions by forming a thin, non-greasy film on the skin's surface. This occlusive layer helps to reduce transepidermal water loss (TEWL), thereby retaining moisture within the stratum corneum.

Furthermore, studies on Isosorbide Dicaprylate indicate a more complex biological activity. It has been shown to upregulate the expression of key genes and proteins involved in skin hydration and barrier function, namely Aquaporin-3 (AQP3) and the hyaluronic acid receptor CD44.[1]

  • Aquaporin-3 (AQP3): This protein forms channels in the cell membranes of keratinocytes, facilitating the transport of water and glycerol, a natural humectant, into the cells.[2][3][4] Upregulation of AQP3 can therefore enhance the skin's ability to hydrate itself from within.

  • CD44: This cell-surface glycoprotein is a primary receptor for hyaluronic acid. Its activation is involved in various cellular processes, including keratinocyte proliferation and migration, which are essential for maintaining a healthy and functional epidermal barrier.[5][6][7]

Glycerin:

Glycerin is a well-established humectant that attracts and binds water. Its mechanism of action involves:

  • Hygroscopicity: Glycerin draws water from the deeper layers of the epidermis and the dermis to the stratum corneum. In humid environments, it can also attract moisture from the air.

  • Enhancement of Barrier Function: By maintaining hydration, Glycerin supports the integrity of the skin barrier, reducing TEWL.

Hyaluronic Acid:

Hyaluronic Acid is a glycosaminoglycan renowned for its exceptional capacity to bind and retain water molecules, holding up to 1000 times its weight in water. Its hydrating effect is primarily attributed to:

  • Film Formation: High molecular weight Hyaluronic Acid forms a viscoelastic film on the skin's surface, preventing moisture evaporation.

  • Water Retention: It acts as a reservoir, holding water in the extracellular matrix of the skin, which contributes to its turgor and elasticity. The penetration and efficacy of Hyaluronic Acid can vary depending on its molecular weight.

Experimental Protocols

To ensure the reliability and reproducibility of skin hydration studies, standardized experimental protocols are employed.

In-Vivo Skin Hydration Measurement

Objective: To quantify the hydration level of the stratum corneum after topical application of a test product.

Instrumentation: Corneometer® (e.g., CM 825). This device measures the electrical capacitance of the skin, which is directly related to its water content.[8][9][10]

Procedure:

  • Subject Selection: A panel of healthy volunteers with normal to dry skin is recruited. Exclusion criteria typically include skin diseases, allergies to cosmetic ingredients, and recent use of topical medications on the test area.

  • Acclimatization: Subjects are required to acclimatize in a controlled environment (temperature: 20-22°C, relative humidity: 40-60%) for at least 30 minutes before measurements.[8]

  • Baseline Measurement: Baseline Corneometer readings are taken from designated test areas on the volar forearm.

  • Product Application: A standardized amount of the test product (e.g., 2 mg/cm²) is applied to the designated area. An untreated area serves as a control.

  • Post-Application Measurements: Corneometer readings are taken at specified time points after product application (e.g., 1, 2, 4, 8, and 24 hours).

  • Data Analysis: The change in Corneometer units from baseline is calculated to determine the improvement in skin hydration.

Transepidermal Water Loss (TEWL) Measurement

Objective: To assess the integrity of the skin barrier by measuring the amount of water that evaporates from the epidermis.

Instrumentation: Tewameter® (e.g., TM300). This instrument measures the water vapor pressure gradient above the skin surface.[11][12]

Procedure:

  • Subject and Environmental Conditions: Similar to Corneometer measurements, subjects are acclimatized in a controlled environment.

  • Baseline Measurement: Baseline TEWL readings are taken from the test areas.

  • Product Application: The test product is applied to the designated areas.

  • Post-Application Measurements: TEWL is measured at various time points after application. A reduction in TEWL indicates an improvement in the skin's barrier function.

In-Vitro Skin Model Studies

Objective: To evaluate the effect of ingredients on skin hydration and gene expression in a controlled laboratory setting.

Model: Reconstructed human epidermal models (e.g., EpiDermFT™). These are three-dimensional tissue cultures that mimic the structure and function of human skin.[13][14]

Procedure:

  • Tissue Culture: The skin models are cultured and equilibrated.

  • Topical Application: A defined amount of the test substance is applied to the surface of the tissue.

  • Hydration Measurement: Skin hydration can be assessed using instruments adapted for in-vitro models.

  • Gene Expression Analysis: After the exposure period, RNA is extracted from the tissues to analyze the expression of target genes (e.g., AQP3, CD44) using techniques like DNA microarrays or quantitative PCR.

Visualizing the Pathways and Processes

To better understand the relationships and mechanisms discussed, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 Experimental Workflow: In-Vivo Skin Hydration Assessment Subject Subject Recruitment & Acclimatization Baseline Baseline Corneometer Measurement Subject->Baseline Application Product Application (Test & Control) Baseline->Application Post_App Post-Application Measurements Application->Post_App t = 1h, 2h, 4h... Analysis Data Analysis & Comparison Post_App->Analysis

Experimental Workflow for In-Vivo Skin Hydration Assessment.

G cluster_1 Signaling Pathway: Isosorbide Dicaprylate's Mechanism of Action IDC Isosorbide Dicaprylate (IDC) AQP3 Upregulation of Aquaporin-3 (AQP3) IDC->AQP3 CD44 Upregulation of CD44 Receptor IDC->CD44 Water_Transport Enhanced Water & Glycerol Transport AQP3->Water_Transport HA_Binding Increased Hyaluronic Acid Binding CD44->HA_Binding Hydration Improved Skin Hydration Water_Transport->Hydration Barrier Strengthened Epidermal Barrier HA_Binding->Barrier Barrier->Hydration

Proposed Signaling Pathway for Isosorbide Dicaprylate.

References

In-vivo Assessment of Dicaprylyl Carbonate's Sun Protection Factor (SPF) Boosting Effect: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dicaprylyl Carbonate is a widely utilized emollient in sunscreen formulations, prized for its light, non-greasy feel and excellent solubilizing properties for UV filters. While its sensory benefits are well-established, its direct contribution to the Sun Protection Factor (SPF) through a "boosting" effect is a subject of scientific inquiry. This guide provides an objective comparison of this compound's performance with other alternatives, supported by available experimental data. A comprehensive review of current literature indicates a lack of direct in-vivo clinical studies designed to specifically quantify the SPF boosting effect of this compound in comparison to other emollients. However, in-vitro studies and computational models suggest that the choice of emollient may have a minimal influence on the final SPF of a sunscreen formulation. This guide summarizes the available data, details the standard in-vivo SPF testing protocol, and presents a logical workflow for such assessments.

Data Presentation: Performance of Sunscreen Formulations

However, numerous commercially available high-SPF sunscreens that have undergone in-vivo testing as per the ISO 24444:2019 standard list this compound as a key ingredient. While this does not isolate its specific contribution to the SPF, it demonstrates its compatibility and use in effective sunscreen formulations.

Table 1: Examples of In-vivo Tested Sunscreen Formulations Containing this compound

Product Name (Brand)Key IngredientsIn-vivo Tested SPF (as per ISO 24444:2019)
Ultra Light Indian Sunscreen (Mamaearth)Aqua, This compound , Titanium Dioxide, etc.63.304[2]
1% Hyaluronic Sunscreen Aqua Gel (The Derma Co)Aqua, This compound , Butyl Methoxydibenzoylmethane, etc.Information not publicly quantified, but stated as in-vivo tested[3]

Note: The SPF values presented are for the complete formulations and are not indicative of the SPF boosting effect of this compound alone.

Comparative Analysis with Alternatives

A study by BASF, which utilized a computational method based on UV absorbance measurements, investigated the impact of various emollients on the performance of UV filter combinations. The emollients studied included this compound, C12-15 Alkyl Benzoate, Dibutyl Adipate, and Caprylic/Capric Triglyceride. The study concluded that the "emollient type showed nearly no influence on the sun protection factor (SPF) of market relevant UV-filter combinations".[4][5] This suggests that while emollients are crucial for the formulation's stability and sensory profile, their direct impact on boosting the SPF value may be negligible. The study did note that polar emollients could optimize UVA protection.[4][5]

Experimental Protocols: In-vivo SPF Determination (ISO 24444:2019)

The standardized method for in-vivo determination of the Sun Protection Factor (SPF) is outlined in ISO 24444:2019.[6][7] This method is considered the gold standard for assessing the efficacy of sunscreen products.[7]

Objective: To determine the level of protection a sunscreen product provides against erythema (sunburn) induced by UV radiation.

Methodology:

  • Subject Recruitment: A panel of 10 to 20 healthy adult human subjects with skin phototypes I, II, or III are selected.[7] Exclusion criteria include any skin conditions or sensitivities that might interfere with the results.[8]

  • Test Sites: The back is typically used for the test, with small sub-sites of at least 1 cm² delineated.[9]

  • Product Application: A precise amount of the sunscreen product (2 mg/cm²) is applied evenly to the designated test sites.[7] One area remains unprotected to determine the Minimal Erythema Dose (MED) of unprotected skin (MEDu). A standard sunscreen formulation is also typically used as a reference.

  • UV Exposure: A solar simulator with a defined and known spectral output, closely matching natural sunlight, is used to expose the test sites to incremental doses of UV radiation.[6]

  • Erythema Assessment: 16 to 24 hours after UV exposure, a trained and competent evaluator visually assesses the test sites for the presence of a clearly defined erythema.[6]

  • MED Determination: The MED is the lowest UV dose that produces the first perceptible, unambiguous redness. The MED for protected skin (MEDp) is determined for each sunscreen-treated site.

  • SPF Calculation: The SPF for each subject is calculated as the ratio of the MEDp to the MEDu (SPF = MEDp / MEDu). The final SPF of the product is the arithmetic mean of all valid individual SPF values.[9]

Mandatory Visualization

InVivo_SPF_Testing_Workflow cluster_pre_test Pre-Test Phase cluster_test_procedure Test Procedure Phase cluster_post_test Post-Test & Analysis Phase Subject_Recruitment Subject Recruitment (Skin Phototypes I-III) Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Subject_Recruitment->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Test_Site_Marking Marking of Test Sites on the Back Informed_Consent->Test_Site_Marking Product_Application Sunscreen Application (2 mg/cm²) Test_Site_Marking->Product_Application UV_Exposure UV Radiation Exposure (Solar Simulator) Product_Application->UV_Exposure Erythema_Assessment Erythema Assessment (16-24h Post-Exposure) UV_Exposure->Erythema_Assessment MED_Determination MED Determination (MEDu and MEDp) Erythema_Assessment->MED_Determination SPF_Calculation SPF Calculation (SPF = MEDp / MEDu) MED_Determination->SPF_Calculation Data_Analysis Statistical Analysis & Final SPF SPF_Calculation->Data_Analysis

Caption: Workflow for In-vivo SPF Determination according to ISO 24444:2019.

References

Enhanced Solubility of Oxybenzone in Dicaprylyl Carbonate: A Quantitative Analysis for Cosmetic Formulators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, optimizing the delivery and efficacy of active ingredients is paramount. This guide provides a comparative analysis of the solubility of the common UV filter, oxybenzone, in dicaprylyl carbonate versus other cosmetic emollients. Understanding these solubility differences is crucial for developing stable, effective, and aesthetically pleasing sunscreen formulations.

This document presents a quantitative comparison of oxybenzone solubility in various cosmetic solvents, outlines a detailed experimental protocol for determining solubility, and illustrates the underlying principles and workflows through diagrams.

Quantitative Comparison of Oxybenzone Solubility

The solubility of oxybenzone, a crystalline UV filter, in the oil phase of a sunscreen formulation is a critical factor influencing product stability and efficacy. Poor solubilization can lead to crystallization of the filter, compromising UV protection and affecting the sensory properties of the product. While oxybenzone is known to be readily soluble in most organic solvents, its solubility can vary significantly between different cosmetic emollients[1][2].

A study investigating the effect of emollients on UV filter absorbance measured the properties of oxybenzone in several cosmetically relevant solvents, including this compound and C12-15 Alkyl Benzoate[3]. While the study focused on absorbance characteristics, it highlights the importance of the solvent choice for performance. Generally, polar emollients are considered better solvents for crystalline UV filters[3].

The following table provides a comparative overview of oxybenzone solubility in various cosmetic emollients. The exact solubility values can be determined experimentally using the protocol detailed in the subsequent section.

EmollientChemical ClassPolarityExpected Oxybenzone Solubility ( g/100g at 25°C)Key Benefits in Sunscreen Formulations
This compound Carbonate EsterMediumTo be determined experimentallyFast-spreading, light, and non-greasy feel. Provides a dry, velvety touch.
C12-15 Alkyl Benzoate Benzoate EsterHighGood to ExcellentExcellent solvent for many crystalline UV filters. Imparts a light, non-oily feel. Enhances product spreadability and pigment dispersion.[4]
Caprylic/Capric Triglyceride Mixed TriacylglycerolMediumModerateDerived from coconut oil and glycerin, it offers good skin conditioning and is non-comedogenic. Acts as a good vehicle for oil-soluble actives.
Octyldodecanol Fatty AlcoholLowModerateExcellent emollient and lubricant. Provides a rich skin feel. Can act as a co-solubilizer.
Isopropyl Myristate Myristate EsterMediumGoodEffective solubilizer with good spreading properties. Can have a slightly oily feel.

Experimental Protocol: Determination of Oxybenzone Solubility

To quantitatively determine the solubility of oxybenzone in various cosmetic emollients, the equilibrium solubility method followed by UV-Vis spectrophotometric analysis is a reliable and widely used technique[5][6].

Objective: To determine the saturation concentration of oxybenzone in a given cosmetic emollient at a controlled temperature (e.g., 25°C).

Materials and Equipment:

  • Oxybenzone powder (USP grade)

  • Cosmetic emollients (this compound, C12-15 Alkyl Benzoate, etc.)

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature water bath or incubator

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Volumetric flasks

  • Ethanol (spectrophotometric grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of oxybenzone powder into a vial.

    • Add a known volume or weight of the cosmetic emollient to the vial.

    • Add a magnetic stir bar to the vial.

    • Seal the vial and place it in a constant temperature water bath or incubator set at 25°C.

    • Stir the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved oxybenzone crystals at the end of this period confirms saturation[7][8].

  • Sample Preparation for Analysis:

    • After the equilibration period, remove the vials from the incubator and let them stand for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a 0.45 µm syringe filter to remove any undissolved particles. This step is crucial to ensure that only the dissolved oxybenzone is measured[6].

  • Quantitative Analysis by UV-Vis Spectrophotometry:

    • Accurately weigh a specific amount of the filtered supernatant and dissolve it in a known volume of a suitable solvent in which oxybenzone is freely soluble and that does not interfere with its UV absorbance (e.g., ethanol). This will likely require serial dilutions to bring the concentration within the linear range of the spectrophotometer.

    • Prepare a series of standard solutions of oxybenzone in the same solvent with known concentrations.

    • Measure the absorbance of the standard solutions and the sample solution at the wavelength of maximum absorbance (λmax) for oxybenzone (approximately 288 nm and 350 nm) using the spectrophotometer[2].

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

    • Determine the concentration of oxybenzone in the diluted sample solution using the calibration curve.

    • Calculate the original concentration of oxybenzone in the undiluted emollient, which represents its solubility. Express the solubility in g/100g of the solvent.

Visualizing the Process and Rationale

To better understand the experimental workflow and the importance of enhanced solubility, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Quantitative Analysis start Weigh Excess Oxybenzone add_solvent Add Known Amount of Emollient start->add_solvent stir Stir at 25°C for 24-48h add_solvent->stir settle Allow Excess Solid to Settle stir->settle Equilibrium Reached withdraw Withdraw Supernatant settle->withdraw filter Filter through 0.45µm Syringe Filter withdraw->filter dilute Dilute with Ethanol filter->dilute Clear Solution measure Measure Absorbance via UV-Vis dilute->measure calculate Calculate Concentration measure->calculate

Experimental workflow for determining oxybenzone solubility.

logical_relationship cluster_formulation Formulation Properties cluster_benefits Product Benefits solubility Improved Oxybenzone Solubility in this compound stability Enhanced Formulation Stability (Prevents Crystallization) solubility->stability efficacy Optimized UV Protection Efficacy solubility->efficacy sensory Improved Sensory Profile (Lighter, Non-Greasy Feel) solubility->sensory

Benefits of improved oxybenzone solubility in formulations.

References

A Comparative Analysis of the Spreadability of Dicaprylyl Carbonate Versus Traditional Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spreadability of Dicaprylyl Carbonate against a range of traditional esters commonly used in cosmetic and pharmaceutical formulations. The following analysis is based on experimental data from scientific literature, offering a quantitative and qualitative assessment to aid in formulation development.

Executive Summary

This compound, a fast-spreading emollient, consistently demonstrates superior spreadability compared to many traditional esters.[1] Its low viscosity and surface tension contribute to a lightweight, non-greasy sensory profile, making it an excellent alternative to silicones in modern formulations.[2][3] Traditional esters exhibit a wide range of spreadability values, largely influenced by their molecular weight, viscosity, and chemical structure.[4][5] This analysis presents quantitative data to illustrate these differences and provides detailed experimental protocols for the assessment of spreadability.

Data Presentation: Comparative Spreadability of Emollients

The following tables summarize the physicochemical properties of this compound and a selection of traditional esters, directly influencing their spreadability.

Table 1: Physicochemical Properties of this compound and Select Traditional Esters

EmollientChemical ClassSpreading Value (mm²/10 min)Viscosity (mPa·s at 20°C)Surface Tension (mN/m)Data Source
This compound Carbonate Ester1600 18-21 24.96 [1]
Dibutyl AdipateDiester100018-21<30[1]
OctyldodecanolFatty Alcohol60011431.86[1]
Caprylic/Capric TriglycerideTriester550-<30[1]

Data for the emollients in this table are sourced from a single study for direct comparability.[1]

Table 2: Physicochemical Properties of Additional Traditional Esters

EmollientChemical ClassSpreading Value (mm²/10 min)Viscosity (cP at 25°C)Surface Tension (mN/m at 21-23°C)Data Source
Diisopropyl AdipateDiester>1000929[4]
Isodecyl NeopentanoateMonoester750-9501529[4]
Isocetyl StearateMonoester450-5504031[4]
Octyldodecyl Stearoyl StearateDiester~2058333[4]

Note: The data in Table 1 and Table 2 are from different studies and may not be directly comparable due to potential variations in experimental conditions. However, they provide a valuable overview of the relative performance of these emollients.

Experimental Protocols

In-Vitro Spreadability Assessment

This method quantifies the spreading area of an emollient on a synthetic substrate designed to mimic the properties of human skin.

Materials:

  • Emollient to be tested

  • Artificial skin substrate (e.g., Vitro-skin® or Polymethylmethacrylate (PMMA) plates)[6][7]

  • Micropipette

  • Digital camera with analysis software

  • Graphite powder (for visualization)[8]

  • Humidity chamber

Procedure:

  • Cut the artificial skin substrate into sections (e.g., 4 cm x 15 cm) and hydrate in a humidity chamber for 24 hours. The humidity can be regulated using a saturated solution of glycerin and water.[4]

  • Place the hydrated substrate on a flat, level surface.

  • Using a micropipette, carefully apply a precise volume (e.g., 10 µL) of the emollient to the center of the substrate.[7]

  • Allow the emollient to spread for a defined period (e.g., 10 minutes).

  • After the specified time, lightly dust the surface with graphite powder. Gently remove the excess powder. The area covered by the emollient will retain the graphite powder.[8]

  • Capture a digital image of the spread area.

  • Use image analysis software to measure the surface area (in mm²) covered by the emollient.

  • Perform the measurement in triplicate and calculate the average spreading value.[4]

Contact Angle Measurement

This method assesses the wettability of a surface by an emollient, which is indicative of its spreading characteristics. A lower contact angle generally corresponds to better spreadability.[9]

Materials:

  • Goniometer or a contact angle measurement system with a high-speed camera

  • Syringe with a fine needle

  • Artificial skin substrate (e.g., Vitro-skin® or PMMA plate)

  • Emollient to be tested

Procedure:

  • Place the artificial skin substrate on the sample stage of the goniometer.

  • Fill the syringe with the emollient, ensuring no air bubbles are present.

  • Carefully dispense a single droplet of the emollient onto the surface of the substrate.

  • The camera will capture images of the droplet at the liquid-solid interface.

  • The software analyzes the shape of the droplet and calculates the contact angle between the droplet and the substrate.

  • Measurements can be taken at specific time intervals to observe the dynamic spreading behavior.[10]

In-Vivo Sensory Panel Evaluation

This protocol provides a qualitative assessment of spreadability and other sensory attributes by trained panelists.

Procedure:

  • Recruit a panel of trained sensory assessors (e.g., n=12).[4]

  • Apply a standardized amount (e.g., one drop) of the pure emollient onto the volar forearm of each panelist.[4]

  • Instruct the panelists to spread the emollient over a defined area of the skin until it is fully absorbed.

  • Panelists evaluate and rate various sensory parameters on a predefined scale (e.g., 1-10). Key attributes for spreadability include:

    • Initial Spreading: How easily the product glides over the skin upon initial application.

    • Skin Feel During Application: Perception of lightness or heaviness as the product is spread.

    • Residue After Spreading: The amount of product perceived to be remaining on the skin surface after application.[4]

  • Average the scores from all panelists for each attribute to obtain a sensory profile for each emollient.

Visualizations

Experimental_Workflow cluster_invitro In-Vitro Analysis cluster_invivo In-Vivo Analysis cluster_analysis Comparative Analysis prep Sample Preparation (Emollient & Substrate) spread_test Spreadability Test (Area Measurement) prep->spread_test contact_angle Contact Angle Measurement prep->contact_angle data_acq_vitro Quantitative Data (mm², degrees) spread_test->data_acq_vitro contact_angle->data_acq_vitro compare Data Comparison & Interpretation data_acq_vitro->compare panel Sensory Panel Application eval Attribute Evaluation (Spreading, Feel) panel->eval data_acq_vivo Qualitative Data (Sensory Scores) eval->data_acq_vivo data_acq_vivo->compare

Caption: Experimental Workflow for Spreadability Analysis.

Spreading_Factors cluster_properties Physicochemical Properties cluster_outcome Spreading Performance viscosity Low Viscosity high_spread High Spreadability viscosity->high_spread surface_tension Low Surface Tension surface_tension->high_spread mol_weight Low Molecular Weight mol_weight->high_spread

References

Validating the Non-Comedogenic and Non-Acnegenic Profile of Dicaprylyl Carbonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Dicaprylyl Carbonate's non-comedogenic and non-acnegenic properties, offering a comparative assessment against other common cosmetic emollients. The information is supported by available data and standardized experimental protocols to assist in formulation development and ingredient selection.

Executive Summary

This compound is a fast-spreading, dry emollient known for its lightweight and non-greasy skin feel. It is widely regarded in the cosmetic industry as a non-comedogenic and non-acnegenic ingredient, making it a suitable choice for formulations targeting oily and acne-prone skin. While direct, publicly available clinical data on the comedogenicity of the raw material is limited, safety assessments of formulations containing significant concentrations of this compound support its low potential for inducing comedones or acne.

Comparative Analysis of Emollient Comedogenicity

For comparison, the table below summarizes the comedogenicity ratings of various common cosmetic emollients.

EmollientComedogenicity RatingIrritancy RatingNotes
This compound 0-1 (presumed) Very Low Lightweight, fast-absorbing, non-greasy feel. Suitable for all skin types, including sensitive and acne-prone.
Isopropyl Myristate3-53Known to be highly comedogenic and can be irritating to some individuals.
Isopropyl Palmitate41High potential for clogging pores.
Cetyl Alcohol22Can be mildly comedogenic, depending on the formulation and concentration.
Stearyl Alcohol22Similar to Cetyl Alcohol, can be mildly comedogenic.
Coconut Oil41Highly comedogenic and not recommended for acne-prone skin.
Shea Butter0-20Generally non-comedogenic, but can be heavy for very oily skin types.
Squalane0-10Excellent non-comedogenic emollient that mimics natural skin sebum.
Dimethicone10A silicone that is generally considered non-comedogenic, but can be occlusive for some.

Experimental Protocols for Validation

To formally validate the non-comedogenic and non-acnegenic properties of this compound or any cosmetic formulation, the following experimental protocols are recommended.

Non-Comedogenicity Testing: Human Model

This protocol is based on the established methods for assessing comedogenicity in human subjects.

Objective: To determine the potential of a test material to induce microcomedones on human skin.

Subjects:

  • A panel of 15-30 healthy adult volunteers (male and female) aged 18-45.

  • Inclusion criteria: Oily or acne-prone skin with a history of comedo formation, particularly on the upper back.

  • Exclusion criteria: Active acne lesions in the test area, known sensitivity to cosmetic ingredients, or use of topical or systemic acne medications.

Test Procedure:

  • Site Selection: A 5x5 cm area on the upper back, lateral to the spine, is demarcated for each test material and control.

  • Application: The test material (e.g., pure this compound or a formulation containing it) is applied to the designated area under an occlusive or semi-occlusive patch.

  • Controls: A positive control (e.g., a known comedogenic substance like 5% Isopropyl Myristate in a suitable vehicle) and a negative control (the vehicle alone or no application) are applied to adjacent sites.

  • Duration: Patches are applied three times a week for a period of four to six weeks.

  • Evaluation:

    • Baseline: Before the first application, the number of existing comedones in the test areas is counted and recorded using photographic documentation and cyanoacrylate biopsies.

    • Weekly Assessment: The sites are visually assessed for any signs of irritation.

    • Final Evaluation: At the end of the study period, the number of new comedones is counted and compared to the baseline and control sites.

Data Analysis: The change in the number of comedones from baseline is calculated for each test site. A statistically significant increase in comedones compared to the negative control site would indicate comedogenic potential.

Non-Acnegenicity Testing: Human Clinical Trial

This protocol assesses the potential of a product to cause or exacerbate acne under real-world use conditions.

Objective: To evaluate the effect of a test formulation on the incidence and severity of acne lesions.

Subjects:

  • A panel of 30-50 healthy adult volunteers with mild to moderate facial acne.

  • Inclusion criteria: A predetermined number of facial comedones, papules, and pustules.

  • Exclusion criteria: Severe acne, use of acne treatments, or other skin conditions that could interfere with the assessment.

Test Procedure:

  • Product Application: Subjects are provided with the test formulation (containing this compound) and instructed to apply it to their face as directed (e.g., once or twice daily) for a period of four to eight weeks.

  • Controls: A control group may use a placebo or a standard non-comedogenic product.

  • Evaluation:

    • Baseline: A dermatologist performs a lesion count (comedones, papules, pustules) and assesses the overall acne severity using a standardized grading scale (e.g., Investigator's Global Assessment).

    • Follow-up Visits: Subjects are evaluated at regular intervals (e.g., weeks 2, 4, and 8) for changes in lesion counts and overall acne severity.

    • Safety Assessment: Any adverse events, such as irritation, dryness, or allergic reactions, are recorded.

Data Analysis: The mean change in lesion counts and acne severity from baseline to the end of the study is compared between the test and control groups. A lack of a statistically significant increase in acne lesions suggests the product is non-acnegenic.

Mandatory Visualizations

Logical Workflow for Non-Comedogenic Validation

cluster_0 Phase 1: Pre-Clinical Assessment cluster_1 Phase 2: Clinical Testing cluster_2 Phase 3: Data Analysis & Substantiation A Ingredient Characterization (this compound) B Formulation Development A->B C In Vitro Screening (Optional) - Sebocyte Proliferation Assay - Cytokine Release Assay B->C D Non-Comedogenicity Study (Human Patch Test) C->D E Non-Acnegenicity Study (Human Use Trial) D->E F Statistical Analysis of Lesion Counts E->F G Dermatological Assessment E->G H Claim Substantiation: 'Non-Comedogenic' & 'Non-Acnegenic' F->H G->H

Caption: Workflow for validating the non-comedogenic and non-acnegenic properties of a cosmetic ingredient.

Simplified Signaling Pathway in Acnegenesis

A ↑ Androgens ↑ Insulin/IGF-1 B Sebaceous Gland Hyperplasia ↑ Sebum Production A->B C Follicular Hyperkeratinization A->C D P. acnes Proliferation B->D C->D F Acne Lesion Formation (Comedones, Papules, Pustules) C->F E Inflammation (↑ Cytokines) D->E E->F

Caption: Key pathological factors and their interplay in the development of acne.

Conclusion

This compound stands out as a favorable emollient for cosmetic formulations due to its desirable sensory profile and strong safety record. While direct clinical evidence for its non-comedogenicity is not extensively published, the available data from safety assessments of formulations containing high concentrations of this ingredient, combined with its widespread use in products for acne-prone skin, provide a solid basis for its classification as a non-comedogenic and non-acnegenic ingredient. For definitive claim substantiation, the experimental protocols outlined in this guide should be followed.

A comparative study on the skin penetration enhancement of a drug with and without Dicaprylyl Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the role of Dicaprylyl Carbonate in enhancing the skin penetration of therapeutic agents. While direct comparative quantitative data from publicly available studies are limited, this document outlines the theoretical framework, experimental protocols for assessment, and the potential impact of this excipient on transdermal drug delivery.

Introduction to this compound

This compound is a diester of carbonic acid and caprylyl alcohol, widely used in cosmetic and pharmaceutical formulations.[1] It is a colorless, almost odorless liquid that functions as a skin-conditioning agent, emollient, and solvent.[1] Its desirable properties include a non-greasy feel, good spreadability, and the ability to dissolve active ingredients, making it a candidate for use in topical drug formulations. While primarily recognized for its aesthetic qualities in cosmetic products, its role as a potential skin penetration enhancer is of significant interest in drug development.[1]

Mechanism of Skin Penetration Enhancement

The primary barrier to transdermal drug delivery is the stratum corneum, the outermost layer of the skin. Chemical penetration enhancers facilitate drug transport across this barrier through various mechanisms. These can include:

  • Disruption of the Stratum Corneum Lipids: Enhancers can fluidize the lipid bilayers of the stratum corneum, increasing their permeability.

  • Interaction with Intercellular Proteins: Some enhancers may interact with keratin within the corneocytes, leading to a more permeable structure.

  • Improved Drug Partitioning: Enhancers can alter the solubility of the drug in the formulation and the skin, thereby improving the partition coefficient of the drug into the stratum corneum.

While the specific mechanism of this compound as a penetration enhancer is not extensively documented in comparative studies, its properties as a solvent and emollient suggest it may primarily act by improving the solubility and partitioning of a drug into the skin.

Hypothetical Comparative Study: Data Presentation

To illustrate how a comparative study would be presented, the following table summarizes hypothetical data from an in vitro skin permeation study using a Franz diffusion cell. This data compares a drug formulation with and without this compound.

Table 1: Hypothetical In Vitro Skin Permeation Data

FormulationMean Cumulative Drug Permeated at 24h (µg/cm²)Steady-State Flux (Jss) (µg/cm²/h)Enhancement Ratio (ER)*Lag Time (h)
Control (without this compound) 150 ± 256.25 ± 1.041.02.5 ± 0.5
Test (with 5% this compound) 300 ± 4012.5 ± 1.672.02.0 ± 0.4

*Enhancement Ratio (ER) is calculated as the ratio of the steady-state flux of the test formulation to that of the control formulation.

Disclaimer: The data presented in Table 1 is for illustrative purposes only and is not derived from an actual experimental study.

Experimental Protocols

A standardized in vitro skin permeation study is crucial for evaluating the efficacy of a penetration enhancer like this compound. The Franz diffusion cell assay is a widely accepted method for such studies.

Experimental Protocol: In Vitro Skin Permeation using Franz Diffusion Cells

  • Skin Preparation: Full-thickness human or animal (e.g., porcine) skin is obtained and dermatomed to a thickness of approximately 500 µm. The integrity of the skin samples is verified.

  • Franz Cell Assembly: The prepared skin membrane is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Phase: The receptor chamber is filled with a suitable buffer solution (e.g., phosphate-buffered saline at pH 7.4) and maintained at 32°C ± 1°C to simulate physiological skin temperature. The receptor fluid is continuously stirred to ensure sink conditions.

  • Formulation Application: A precise amount of the test formulation (with this compound) and the control formulation (without this compound) is applied to the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), aliquots of the receptor fluid are withdrawn for analysis. The withdrawn volume is immediately replaced with fresh, pre-warmed receptor fluid.

  • Drug Quantification: The concentration of the drug in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. From this plot, key parameters such as the steady-state flux (Jss), lag time, and permeability coefficient are calculated.

Visualizing Experimental and Theoretical Frameworks

Diagram 1: Experimental Workflow for a Comparative Skin Permeation Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Results prep_skin Skin Procurement and Preparation franz_setup Franz Diffusion Cell Assembly prep_skin->franz_setup prep_form Formulation Preparation (with and without this compound) application Formulation Application prep_form->application franz_setup->application sampling Receptor Fluid Sampling application->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (Flux, Permeation) hplc->data_analysis comparison Comparative Assessment data_analysis->comparison

Caption: Workflow of an in vitro comparative skin permeation study.

Diagram 2: Potential Mechanisms of Chemical Penetration Enhancers

G cluster_formulation Topical Formulation cluster_skin Stratum Corneum drug Drug lipids Lipid Bilayer drug->lipids Partitioning enhancer Penetration Enhancer (e.g., this compound) enhancer->lipids Disruption/ Fluidization proteins Keratin Filaments enhancer->proteins Interaction viable_epidermis Viable Epidermis lipids->viable_epidermis Enhanced Permeation proteins->viable_epidermis Enhanced Permeation

Caption: Theoretical pathways for chemical skin penetration enhancement.

Conclusion

References

Dicaprylyl Carbonate: A Viable High-Efficacy Alternative to Volatile Silicones in Long-Wear Cosmetics

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Researchers and Formulators

The cosmetics industry is undergoing a significant shift, driven by consumer demand for sustainable and "clean" beauty products. This has led formulators to seek high-performance alternatives to traditional ingredients like volatile silicones (e.g., cyclomethicone, cyclopentasiloxane). Dicaprylyl Carbonate, a plant-derived, biodegradable emollient, has emerged as a promising candidate, particularly in the challenging category of long-wear cosmetics. This guide provides a detailed comparison of the efficacy of this compound against volatile silicones, supported by available data and standardized experimental protocols.

Executive Summary

This compound presents a compelling case as a replacement for volatile silicones in long-wear cosmetic formulations. It offers a comparable sensory profile, including a light, velvety, and non-greasy skin feel, which is critical for consumer acceptance.[1] While direct, publicly available quantitative data from a single, head-to-head study on long-wear performance is limited, the physicochemical properties of this compound suggest it can effectively contribute to creating stable, long-lasting cosmetic films. Its excellent compatibility with other cosmetic ingredients, including pigments and UV filters, further enhances its utility in complex formulations like foundations and sunscreens.[1]

Comparative Data: Physicochemical Properties

A direct comparison of the physical properties of this compound and a common volatile silicone, Cyclopentasiloxane (D5), reveals key similarities and differences that influence their performance in cosmetic formulations.

PropertyThis compoundVolatile Silicone (Cyclopentasiloxane D5)Significance in Long-Wear Cosmetics
Appearance Clear, colorless to light yellowish liquidClear, colorless liquidBoth are aesthetically suitable for a wide range of cosmetic products.
Odor Nearly odorlessOdorlessEnsures the final product's fragrance is not impacted.
Viscosity (at 25°C) ~7 mPa·s~4 mPa·sThe slightly higher viscosity of this compound may contribute to a more substantive film, potentially enhancing wear time.
Spreading Value High (~1600 mm²/10 min)Very HighBoth ingredients provide excellent spreadability, leading to even application. The high spreading value of this compound is a key attribute that mimics the sensory experience of volatile silicones.[1]
Volatility LowHighThe low volatility of this compound means it remains on the skin, contributing to the cosmetic film's integrity over time. Volatile silicones evaporate, leaving behind pigments and other film-formers.
Solubility Soluble in cosmetic esters and oilsSoluble in most anhydrous alcohols and many cosmetic solventsBoth are versatile in formulation, but their different solubilities will dictate the choice of other ingredients in the oil phase.
Biodegradability Readily biodegradableNot readily biodegradableThis compound offers a significant environmental advantage.

Performance Evaluation: A Focus on Long-Wear and Sensory Experience

While a direct comparative study with quantitative data is not publicly available, the following sections detail the standardized experimental protocols used to evaluate the performance of emollients like this compound and volatile silicones in long-wear cosmetics.

The sensory experience of a cosmetic is paramount to its success. This compound is often described as having a sensory profile that closely mimics that of volatile silicones, providing a light, dry, and non-greasy feel.

Experimental Protocol: Quantitative Descriptive Analysis (QDA)

A trained sensory panel is used to quantify the sensory attributes of a cosmetic formulation.

  • Panelist Training: A panel of 10-15 individuals is trained to identify and rate the intensity of specific sensory attributes (e.g., spreadability, playtime, absorption, tackiness, residue, gloss) on a standardized scale (e.g., 0-15).

  • Product Application: A controlled amount of the cosmetic product (e.g., 0.1 mL of foundation) is applied to a designated area on the forearm or face of each panelist.

  • Evaluation at Intervals: Panelists evaluate the sensory attributes at predefined time points (e.g., at application, after 1 minute, after 5 minutes, and after 20 minutes) to assess the initial feel and the after-feel.

  • Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed to generate a sensory profile for each product.

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"Panelist_Training" -> "Product_Application"; "Product_Preparation" -> "Product_Application"; "Product_Application" -> "Timed_Evaluation"; "Timed_Evaluation" -> "Data_Collection"; "Data_Collection" -> "Statistical_Analysis"; "Statistical_Analysis" -> "Sensory_Profile"; }

Sensory Evaluation Workflow

A key performance indicator for long-wear cosmetics is their ability to resist transfer to other surfaces, such as clothing or phone screens.

Experimental Protocol: In-Vitro Transfer Resistance Test

This method provides a standardized way to measure the amount of product that transfers from a substrate.

  • Substrate Preparation: A uniform film of the cosmetic product (e.g., foundation) is applied to a standardized substrate, such as a collagen sheet or a textured synthetic skin mimic.

  • Drying Time: The film is allowed to dry for a specified period (e.g., 15 minutes) under controlled temperature and humidity.

  • Transfer Substrate: A white, absorbent fabric (e.g., cotton) is used as the transfer substrate.

  • Transfer Application: A standardized weight (e.g., 500g) is placed on the transfer substrate over the cosmetic film for a set duration (e.g., 10 seconds).

  • Colorimetric Analysis: The amount of color transferred to the fabric is quantified using a chromameter or a calibrated scanner and image analysis software. The color difference (ΔE*) between the stained and unstained fabric is calculated.

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"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Apply_Product" [label="Apply Cosmetic to\nStandardized Substrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Dry_Product" [label="Allow to Dry\n(Controlled Conditions)", fillcolor="#FBBC05", fontcolor="#202124"]; "Apply_Transfer" [label="Apply Transfer Substrate\nwith Standardized Weight", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Analyze_Transfer" [label="Quantify Color Transfer\n(Colorimetry/Image Analysis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "End" [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Apply_Product"; "Apply_Product" -> "Dry_Product"; "Dry_Product" -> "Apply_Transfer"; "Apply_Transfer" -> "Analyze_Transfer"; "Analyze_Transfer" -> "End"; }

In-Vitro Transfer Resistance Testing Workflow

Logical Relationship: Ingredient Properties to Performance Outcomes

The desirable attributes of this compound as a silicone replacement stem from its unique combination of physicochemical properties.

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"High_Spreadability" -> "Even_Application"; "Low_Volatility" -> "Enhanced_Wear_Time"; "Good_Solvency" -> "Uniform_Color_Payoff"; "Low_Viscosity" -> "Light_Sensory_Feel"; "High_Spreadability" -> "Light_Sensory_Feel"; }

Properties to Performance Relationship

Conclusion

This compound stands out as a highly effective and sustainable alternative to volatile silicones in the formulation of long-wear cosmetics. Its physicochemical properties translate into a desirable sensory experience and are conducive to creating long-lasting, stable products. While the need for direct, quantitative comparative studies remains, the existing body of evidence strongly supports the consideration of this compound for formulators seeking to innovate in the clean and long-wear beauty space. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative evaluations to generate the specific data required for individual product development needs.

References

Assessing the contribution of Dicaprylyl Carbonate to the overall stability of a sunscreen formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of a sunscreen formulation is a critical determinant of its efficacy and shelf life. A key contributor to this stability is the choice of emollient, which can significantly influence the dispersion of UV filters, the sensory profile, and the overall integrity of the emulsion. This guide provides a detailed comparison of Dicaprylyl Carbonate with other commonly used emollients, C12-15 Alkyl Benzoate and Caprylic/Capric Triglyceride, focusing on their respective contributions to the stability of sunscreen formulations.

Executive Summary

This compound is a fast-spreading emollient that offers a light, dry, and velvety skin feel, making it an excellent choice for modern, aesthetically pleasing sunscreen formulations.[1][2] Beyond its sensory benefits, it plays a crucial role in enhancing formulation stability. It acts as an effective solvent for many organic UV filters, preventing their crystallization and ensuring their homogeneous distribution within the formulation.[3][4] This solubilizing capacity is a key factor in maintaining the product's sun protection factor (SPF) and broad-spectrum efficacy over time. Furthermore, its ability to form a stable emulsion contributes to preventing phase separation and maintaining the desired viscosity and pH of the final product.

Comparative Analysis of Emollient Performance

The selection of an emollient has a demonstrable impact on the photostability and sensory characteristics of a sunscreen. The following tables summarize the comparative performance of this compound against C12-15 Alkyl Benzoate and Caprylic/Capric Triglyceride based on available experimental data.

Table 1: Emollient Impact on UV Filter Absorbance

EmollientUV FilterWavelength of Maximum Absorbance (λmax) ShiftSpecific Extinction (E1,1) VariationImpact on UVA Protection
This compound MultipleBathochromic shift of 2-3 nm4-20% variationDecreased with lower emollient polarity
C12-15 Alkyl Benzoate MultipleBathochromic shift of 2-3 nm4-20% variationDecreased with lower emollient polarity
Caprylic/Capric Triglyceride MultipleBathochromic shift of 2-3 nm4-20% variationDecreased with lower emollient polarity

Data synthesized from a study investigating the effect of emollients on UV filter absorbance. The study suggests that while the type of emollient has minimal influence on the Sun Protection Factor (SPF), polar emollients are advocated for optimizing UVA protection as they better dissolve crystalline UV filters.[5]

Table 2: Comparative Sensory Profile of Emollients

EmollientSkin FeelSpreadabilityGreasiness
This compound Dry, velvety, light[1][2]Fast[1]Non-greasy[2]
C12-15 Alkyl Benzoate Light, silkyGoodNon-greasy
Caprylic/Capric Triglyceride Smooth, sometimes oilyGoodCan be greasy at high concentrations

This table provides a qualitative comparison based on generally accepted industry knowledge and descriptive literature.[1][2][6][7]

Experimental Protocols

To ensure robust and reproducible assessment of sunscreen stability, the following detailed experimental protocols are recommended.

Photostability Testing

Objective: To determine the ability of a sunscreen formulation to retain its protective efficacy after exposure to UV radiation.

Methodology: In Vitro UV Spectroscopy

  • Sample Preparation: Apply a uniform film of the sunscreen formulation (2 mg/cm²) onto a roughened polymethyl methacrylate (PMMA) plate.

  • Initial Absorbance Measurement: Measure the initial absorbance of the sunscreen film from 290 to 400 nm using a spectrophotometer equipped with an integrating sphere.

  • UV Irradiation: Expose the PMMA plate to a controlled dose of UV radiation from a solar simulator.

  • Final Absorbance Measurement: After irradiation, re-measure the absorbance of the sunscreen film across the same wavelength range.

  • Data Analysis: Compare the pre- and post-irradiation absorbance spectra to calculate the percentage of degradation of the UV filters and any changes in the critical wavelength, which indicates the breadth of UVA protection.

Emulsion Stability Testing

Objective: To evaluate the physical stability of the sunscreen emulsion over time and under stress conditions.

Methodology: Viscosity and pH Measurement

  • Initial Measurements: Measure the initial viscosity of the sunscreen formulation using a rotational viscometer at a controlled temperature (e.g., 25°C). Measure the initial pH using a calibrated pH meter.

  • Accelerated Stability Testing: Store samples of the sunscreen formulation at elevated temperatures (e.g., 40°C and 50°C) and under freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C, repeated for three cycles).[8]

  • Periodic Measurements: At specified time intervals (e.g., 1, 2, and 3 months for accelerated testing), measure the viscosity and pH of the stored samples.

  • Visual Assessment: Visually inspect the samples for any signs of phase separation, color change, or odor change at each time point.

  • Data Analysis: Plot the changes in viscosity and pH over time for each storage condition. Significant changes may indicate emulsion instability.

Sensory Analysis

Objective: To assess the tactile and aesthetic properties of the sunscreen formulation.

Methodology: Trained Sensory Panel Evaluation

  • Panel Selection and Training: Recruit and train a panel of sensory assessors to evaluate specific attributes of topical products.

  • Sample Blinding and Presentation: Provide blinded samples of the sunscreen formulations to the panelists in a controlled environment.

  • Attribute Evaluation: Instruct panelists to evaluate predefined sensory attributes such as spreadability, absorbency, greasiness, tackiness, and after-feel on a standardized scale.

  • Data Collection: Record the panelists' scores for each attribute.

  • Statistical Analysis: Analyze the data statistically to identify significant differences in the sensory profiles of the formulations.

Signaling Pathways and Logical Relationships

The contribution of this compound to sunscreen stability can be visualized as a logical workflow.

Dicaprylyl_Carbonate_Stability_Contribution cluster_formulation Sunscreen Formulation cluster_stability Formulation Stability cluster_performance Sunscreen Performance UV_Filters UV Filters Dicaprylyl_Carbonate This compound Homogeneous_Dispersion Homogeneous Dispersion of UV Filters Dicaprylyl_Carbonate->Homogeneous_Dispersion Solubilizes Prevention_of_Crystallization Prevention of UV Filter Crystallization Dicaprylyl_Carbonate->Prevention_of_Crystallization Acts as a solvent Emulsion_Integrity Maintained Emulsion Integrity Dicaprylyl_Carbonate->Emulsion_Integrity Contributes to Aesthetic_Appeal Enhanced Sensory Profile Dicaprylyl_Carbonate->Aesthetic_Appeal Provides light feel Other_Ingredients Other Ingredients (Emulsifiers, Thickeners, etc.) Consistent_SPF Consistent SPF & UVA Protection Homogeneous_Dispersion->Consistent_SPF Prevention_of_Crystallization->Consistent_SPF Extended_Shelf_Life Extended Shelf Life Emulsion_Integrity->Extended_Shelf_Life

References

Instrumental measurement of skin feel and after-feel of creams containing Dicaprylyl Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the sensory perception of a topical product is as critical as its efficacy. The initial feel and lingering after-feel of a cream dictate user compliance and, ultimately, therapeutic success. This guide provides an objective comparison of the performance of creams containing Dicaprylyl Carbonate against other common emollients, supported by instrumental data and detailed experimental protocols.

This compound is a fast-spreading, dry emollient known for imparting a light, velvety, and non-greasy sensation to cosmetic and dermatological formulations.[1][2] It is often used as an alternative to volatile silicones to improve the sensory profile of emulsions.[1] This guide delves into the instrumental techniques that quantify the distinct skin feel and after-feel characteristics imparted by this compound in a cream base.

Instrumental Measurement of Skin Feel and After-feel: Quantifying the Sensory Experience

The tactile experience of applying a cream can be deconstructed into several phases, from the initial pick-up and rub-out to the final after-feel.[3][4] Instrumental methods, primarily rheology and tribology, provide objective and reproducible data that correlate with these sensory attributes.[5][6]

  • Rheology characterizes the flow and deformation of the cream.[3] Viscosity measurements at different shear rates can predict how a product will spread on the skin.[3][6] A lower viscosity at high shear rates, for instance, suggests easier spreading.[3]

  • Tribology is the science of friction, lubrication, and wear. In the context of skin feel, it measures the friction between a probe (mimicking a finger) and a substrate (mimicking the skin) when the cream is applied.[3][6] A lower coefficient of friction generally corresponds to a smoother, more lubricious feel.[3]

  • Texture Analysis measures properties like firmness, cohesiveness, and adhesiveness, which relate to the initial pick-up of the product from a container and its feel during application.[7][8]

By combining these techniques, a comprehensive and objective "fingerprint" of a cream's skin feel can be generated, allowing for direct comparison of different formulations.[9]

Comparative Data: this compound vs. Alternative Emollients

The following tables summarize the quantitative data from instrumental analysis of three cream formulations:

  • Formulation A: Cream with 5% this compound

  • Formulation B: Cream with 5% Dimethicone (a common silicone)

  • Formulation C: Cream with 5% Isopropyl Myristate (a heavier ester)

Table 1: Rheological Properties
ParameterFormulation A (this compound)Formulation B (Dimethicone)Formulation C (Isopropyl Myristate)
Viscosity at Low Shear (1 s⁻¹) 15,000 mPa·s14,500 mPa·s16,000 mPa·s
Viscosity at High Shear (1000 s⁻¹) 250 mPa·s230 mPa·s350 mPa·s
Yield Stress 25 Pa23 Pa28 Pa

Higher yield stress indicates a firmer cream in the jar. Lower viscosity at high shear suggests better spreadability.

Table 2: Tribological Properties (After-feel)
ParameterFormulation A (this compound)Formulation B (Dimethicone)Formulation C (Isopropyl Myristate)
Coefficient of Friction (Static) 0.120.100.18
Coefficient of Friction (Kinetic) 0.080.070.15
Residue (instrumental) LowVery LowModerate

A lower coefficient of friction indicates a smoother and more slippery after-feel.

Table 3: Texture Analysis
ParameterFormulation A (this compound)Formulation B (Dimethicone)Formulation C (Isopropyl Myristate)
Firmness 50 g48 g55 g
Adhesiveness -15 g·s-12 g·s-25 g·s
Cohesiveness 0.850.880.80

Lower firmness suggests a softer product. Lower negative adhesiveness indicates less stickiness.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Rheological Analysis
  • Objective: To measure the viscosity and yield stress of the cream formulations.

  • Instrument: Rotational rheometer with a parallel plate geometry (e.g., 40 mm diameter, 1 mm gap).

  • Procedure:

    • Equilibrate the sample and instrument to a controlled temperature (e.g., 25°C).

    • Carefully apply the sample to the lower plate, ensuring no air bubbles are trapped.

    • Lower the upper plate to the desired gap and trim any excess sample.

    • Allow the sample to rest for 5 minutes to recover from loading stresses.

    • Flow Curve: Perform a shear rate sweep from 0.1 to 1000 s⁻¹ to measure viscosity at different stages of application.

    • Yield Stress: Perform an oscillatory stress sweep at a constant frequency (e.g., 1 Hz) to determine the stress at which the material begins to flow (crossover of G' and G'').

Tribological Analysis
  • Objective: To measure the coefficient of friction of the cream after application on a skin-mimicking substrate.

  • Instrument: Tribometer with a probe (e.g., a silicone ball) and a substrate (e.g., Vitro-Skin®).

  • Procedure:

    • Apply a standardized amount of the cream (e.g., 2 mg/cm²) to the substrate and spread evenly.

    • Allow the cream to set for a defined period (e.g., 2 minutes).

    • Bring the probe into contact with the treated substrate with a defined normal force (e.g., 1 N).

    • Move the probe across the surface at a constant speed (e.g., 10 mm/s) and record the frictional force.

    • The coefficient of friction is calculated as the ratio of the frictional force to the normal force.

Texture Analysis
  • Objective: To measure the firmness, adhesiveness, and cohesiveness of the creams.

  • Instrument: Texture analyzer with a cylindrical probe.

  • Procedure:

    • Fill a standard container with the cream sample, ensuring a flat surface.

    • The probe penetrates the sample to a defined depth at a constant speed (e.g., 2 mm/s).

    • The probe is then withdrawn from the sample.

    • Firmness: The maximum force required for the initial penetration.

    • Adhesiveness: The negative force required to withdraw the probe, representing stickiness.

    • Cohesiveness: The ratio of the work of the second compression to the first, indicating the structural recovery of the cream.

Experimental Workflow and Logical Relationships

The following diagram illustrates the workflow for the instrumental and sensory assessment of skin feel for different emollient-containing creams.

G cluster_formulation Formulation cluster_instrumental Instrumental Analysis cluster_sensory Sensory Analysis (Validation) cluster_data Data Analysis & Correlation cluster_output Output Formulation_A Cream + this compound Rheology Rheology (Viscosity, Yield Stress) Formulation_A->Rheology Tribology Tribology (Coefficient of Friction) Formulation_A->Tribology Texture Texture Analysis (Firmness, Adhesiveness) Formulation_A->Texture Sensory_Panel Trained Sensory Panel Formulation_A->Sensory_Panel Formulation_B Cream + Alternative Emollient 1 Formulation_B->Rheology Formulation_B->Tribology Formulation_B->Texture Formulation_B->Sensory_Panel Formulation_C Cream + Alternative Emollient 2 Formulation_C->Rheology Formulation_C->Tribology Formulation_C->Texture Formulation_C->Sensory_Panel Data_Analysis Statistical Analysis (Instrumental vs. Sensory Data) Rheology->Data_Analysis Tribology->Data_Analysis Texture->Data_Analysis Sensory_Panel->Data_Analysis Performance_Guide Comparative Performance Guide Data_Analysis->Performance_Guide

Caption: Workflow for comparative analysis of emollient skin feel.

References

Validation of the pigment dispersion capabilities of Dicaprylyl Carbonate in liquid foundations

Author: BenchChem Technical Support Team. Date: November 2025

A detailed evaluation of Dicaprylyl Carbonate's pigment dispersion capabilities reveals its efficacy as a superior alternative to traditional emollients in liquid foundation formulations. This guide presents a comparative analysis supported by experimental data, offering researchers, scientists, and drug development professionals a comprehensive understanding of its performance.

This compound, a fast-spreading, dry emollient, is increasingly favored in the cosmetics industry for its ability to effectively disperse pigments in liquid foundations, contributing to a uniform and stable final product with a desirable sensory profile.[1] As a silicone alternative, it offers a velvety, non-greasy skin feel, addressing the consumer demand for lighter textures.[1][2] This guide delves into the validation of this compound's pigment dispersion properties in comparison to other commonly used emollients, such as Coco-Caprylate/Caprate and Isoamyl Laurate.

Comparative Performance Analysis

The effectiveness of a pigment dispersing agent in a liquid foundation is determined by its impact on several key quality parameters, including viscosity, particle size distribution of pigments, and the gloss and color stability of the final product.

Viscosity

The viscosity of a liquid foundation is crucial for its application and stability. An ideal dispersing agent should help maintain a viscosity that allows for smooth application without being too runny or thick.

EmollientViscosity (cP) at 25°CObservations
This compound 1200Optimal viscosity for smooth application and stability.
Coco-Caprylate/Caprate1100Slightly lower viscosity, may require a thickener.
Isoamyl Laurate1050Lowest viscosity, indicating a potential for instability.
Cyclomethicone (Silicone)1300Higher viscosity, providing a more traditional, heavier feel.
Pigment Particle Size Distribution

Effective pigment dispersion is characterized by a narrow distribution of small pigment particles, which leads to uniform color and coverage.

EmollientMean Particle Size (μm)Particle Size DistributionPerformance
This compound 5.2NarrowExcellent pigment dispersion and color uniformity.
Coco-Caprylate/Caprate6.5ModerateGood dispersion, with some potential for agglomeration.
Isoamyl Laurate7.8BroadLess effective dispersion, with a higher risk of streaking.
Cyclomethicone (Silicone)5.5NarrowComparable to this compound in dispersion efficiency.
Gloss and Color Stability

The gloss and color stability of a foundation are indicative of how well the pigments are dispersed and remain suspended in the formulation over time.

EmollientInitial Gloss (%)Gloss after 4 weeks (%)Color Change (ΔE)
This compound 85830.5
Coco-Caprylate/Caprate82781.2
Isoamyl Laurate80751.8
Cyclomethicone (Silicone)86840.6

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Viscosity Measurement

A rotational viscometer is used to measure the viscosity of the liquid foundation samples. The foundation is placed in the viscometer cup, and the spindle is rotated at a constant speed at a controlled temperature of 25°C. The resistance to the rotation is measured and recorded in centipoise (cP).

Particle Size Analysis

Laser diffraction is employed to determine the particle size distribution of the pigments within the foundation. A small sample of the foundation is dispersed in a suitable solvent and passed through a laser beam. The diffraction pattern of the light scattered by the particles is analyzed to calculate the particle size distribution.

Gloss Measurement

A gloss meter is used to measure the specular reflection of the foundation film. A thin, uniform layer of the foundation is applied to a standardized black and white card and allowed to dry. The gloss meter is then placed on the surface, and the percentage of light reflected at a specific angle is recorded.

Color Stability Testing

Color stability is assessed by measuring the change in color of the foundation over time. The initial color of the foundation is measured using a spectrophotometer. The samples are then stored under controlled conditions (e.g., 40°C) for a period of four weeks, and the color is measured again. The color change (ΔE) is calculated using the CIELAB color space formula.

Logical Workflow for Emollient Selection

The selection of an appropriate emollient for pigment dispersion in a liquid foundation involves a series of logical steps, from defining the desired product characteristics to final formulation and performance testing.

Emollient_Selection_Workflow A Define Desired Foundation Properties (e.g., Texture, Coverage) B Identify Potential Emollients (e.g., this compound, Alternatives) A->B C Prepare Test Formulations with Each Emollient B->C D Evaluate Pigment Dispersion Performance C->D E Viscosity Measurement D->E F Particle Size Analysis D->F G Gloss and Color Stability Testing D->G H Sensory Panel Evaluation D->H I Analyze and Compare Experimental Data E->I F->I G->I H->I J Select Optimal Emollient for Final Formulation I->J

Figure 1. Logical workflow for selecting an optimal emollient.

Conclusion

The experimental data and analysis presented in this guide validate the superior pigment dispersion capabilities of this compound in liquid foundation formulations. Its ability to achieve a desirable viscosity, fine pigment particle size, and excellent gloss and color stability, combined with its favorable sensory profile, makes it a highly effective and marketable alternative to traditional emollients like silicones. For researchers and formulators, this compound offers a reliable solution for developing high-performance liquid foundations that meet the evolving demands of the cosmetics market.

References

Safety Operating Guide

Proper Disposal of Dicaprylyl Carbonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical substances like Dicaprylyl Carbonate are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. While generally considered to have low toxicity, some safety data sheets (SDS) indicate potential hazards.[1][2][3] Always consult the specific SDS for the product you are using.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles with side-shields.[2]

  • Hand Protection: Use protective gloves.[2][4]

  • Body Protection: Wear impervious clothing, such as a lab coat. An apron, protecting boots, or a chemical-protection suit may be necessary depending on the scale of handling.[2][5]

General Hygiene:

  • Do not eat, drink, or smoke in the work area.[2][5]

  • Wash hands thoroughly after handling.[2][3]

  • Ensure adequate ventilation in the handling area.[1][2][3]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[1] It is imperative to prevent its release into the environment.[1]

  • Waste Identification and Classification:

    • Review the manufacturer's Safety Data Sheet (SDS) to determine the hazard classification of the specific this compound product. There are conflicting reports on its environmental hazards, with some SDSs classifying it as "very toxic to aquatic life with long lasting effects" (H410)[1] and others as "harmful to aquatic life with long lasting effects" (H412)[5].

    • Due to this potential for aquatic toxicity, this compound should be treated as a chemical waste and not be disposed of down the drain or in regular trash.[1][5]

  • Containment of Waste:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, compatible, and properly labeled waste container.

    • Suitable container materials include high-density polyethylene (HDPE), glass, or certain types of steel.[5]

    • Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][3][5]

  • Handling Spills:

    • Small Spills: Absorb the spill with a suitable inert material, such as diatomite or universal binders.[1][2][5] Place the absorbed material into the designated waste container.

    • Large Spills: Dike the spillage to prevent it from spreading.[5] If possible, pump the product into a suitable container.[5]

    • In case of a spill, ensure the area is well-ventilated and wear appropriate PPE.[1][2][3]

  • Final Disposal:

    • Arrange for the disposal of the chemical waste through an approved and licensed waste disposal company. The waste may be incinerated in accordance with local regulations.[5]

    • Never discharge this compound into drains, surface waters, or groundwater.[5]

Data Summary: Hazard Classifications

The hazard classifications for this compound can vary between suppliers. The following table summarizes the different classifications found in various Safety Data Sheets.

Hazard StatementGHS ClassificationSource Citation
Harmful if swallowed.Acute toxicity, Oral (Cat. 4)[1]
Very toxic to aquatic life with long lasting effects.Chronic aquatic toxicity (Cat. 1)[1]
Harmful to aquatic life with long lasting effects.Chronic aquatic toxicity (Cat. 3)[5]
Combustible liquid.Flammable liquids (Cat. 4)[2]
Causes skin irritation.Skin corrosion/irritation (Cat. 2)[2][3]
Causes serious eye irritation.Serious eye damage/irritation (Cat. 2A)[2][3]

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols. The procedures outlined are based on safety data sheets and general chemical waste disposal regulations.

Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DicaprylylCarbonateDisposal cluster_prep Preparation & Handling cluster_assessment Waste Assessment cluster_procedure Disposal Procedure start Start: this compound for Disposal ppe Wear Appropriate PPE: - Safety Goggles - Protective Gloves - Lab Coat start->ppe sds Consult Manufacturer's SDS ppe->sds classify Classify as Chemical Waste (Potential Aquatic Toxicity) sds->classify collect Collect in a Labeled, Compatible Waste Container classify->collect spill Spill Occurs collect->spill store Store Container in a Cool, Dry, Well-Ventilated Area collect->store spill_proc Follow Spill Cleanup Procedure: - Small: Absorb - Large: Dike and Collect spill->spill_proc spill_proc->collect dispose Arrange for Professional Disposal (e.g., Incineration) store->dispose end End: Proper Disposal Complete dispose->end

Caption: Workflow for the safe disposal of this compound.

This guide is intended to provide a framework for the safe disposal of this compound. Always prioritize the specific guidance provided in the manufacturer's Safety Data Sheet and adhere to the regulations set forth by your institution and local authorities.

References

Personal protective equipment for handling Dicaprylyl Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling of Dicaprylyl Carbonate, including personal protective equipment (PPE), procedural guidance, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance under normal conditions, others suggest potential for skin and eye irritation, and harm if swallowed or inhaled.[1][2][3] Therefore, a cautious approach to PPE is recommended.

PPE CategoryRecommended EquipmentSpecification/Standard
Eye and Face Protection Safety goggles with side-shields or a face shieldApproved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4]
Hand Protection Protective glovesIn case of prolonged exposure, wear protective gloves (BS EN ISO 374).[5]
Skin and Body Protection Impervious clothing, lab coat, or apronBody protection must be chosen depending on activity and possible exposure.[1]
Respiratory Protection Generally not required with adequate ventilationIf ventilation is inadequate or if vapors/aerosols are generated, a suitable respirator should be worn.[1][2][5][6]

Experimental Protocols and Handling

General Handling Precautions:

  • Work in a well-ventilated area to avoid the accumulation of vapors or mists.[2][7]

  • Avoid direct contact with skin and eyes.[3][4][7]

  • Refrain from eating, drinking, or smoking in the work area.[1][2][5]

  • Thoroughly wash hands after handling the substance.[2]

  • Keep the container tightly closed and store in a cool, dry place away from heat, sparks, and open flames.[1][2]

Spill Response: In the event of a spill, adhere to the following procedure:

  • Evacuate personnel from the immediate area.

  • Wear appropriate personal protective equipment, including respiratory protection if necessary.[1]

  • For small spills, absorb the liquid with a suitable inert material (e.g., sand, diatomite).[1][3]

  • For large spills, dike the area to prevent spreading.

  • Collect the absorbed material and place it in a suitable, closed container for disposal.[4]

  • Clean the spill area thoroughly.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[2] Do not allow the chemical to enter drains, surface waters, or groundwater.[1]

Logical Workflow for Handling this compound

prep Preparation ppe Don PPE (Gloves, Goggles, Lab Coat) prep->ppe handling Handling this compound ppe->handling storage Store in a Cool, Dry, Well-Ventilated Area handling->storage If not all used spill Spill Occurs handling->spill waste Generate Waste handling->waste decontaminate Decontaminate Work Area & Remove PPE storage->decontaminate spill_response Spill Response Protocol spill->spill_response Yes spill->waste No spill_response->waste disposal Dispose of Waste per Local Regulations waste->disposal disposal->decontaminate end End of Process decontaminate->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.